molecular formula C6H4ClFS B061819 2-Chloro-4-fluorothiophenol CAS No. 175277-99-3

2-Chloro-4-fluorothiophenol

Cat. No.: B061819
CAS No.: 175277-99-3
M. Wt: 162.61 g/mol
InChI Key: KUAPPJSILOMQPC-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorothiophenol is a versatile and high-value organosulfur building block extensively utilized in medicinal chemistry and materials science. Its primary research value lies in its role as a key synthon for the construction of complex molecules, particularly in the development of pharmaceutical candidates and functionalized polymers. The compound features a thiol group, which serves as a potent nucleophile for forming sulfur-carbon bonds (thioether linkages), while the adjacent chloro and fluoro substituents on the aromatic ring offer distinct sites for further regioselective functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAPPJSILOMQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334027
Record name 2-Chloro-4-fluorothiophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-99-3
Record name 2-Chloro-4-fluorothiophenol
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Record name 175277-99-3
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Foundational & Exploratory

Physical properties of 2-Chloro-4-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-fluorothiophenol

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 175277-99-3). Intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, this document consolidates essential data, outlines standard experimental methodologies for property determination, and visualizes a key synthetic pathway.

Chemical Identity and Core Properties

This compound is a substituted aromatic thiol compound containing chlorine and fluorine atoms on the benzene ring. At room temperature, it presents as a colorless to light yellow liquid with a characteristic strong and pungent odor.[1][2] Its distinct chemical structure makes it a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]

The following tables summarize the key physical and chemical identifiers for this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-chloro-4-fluorobenzenethiol[3]
CAS Number 175277-99-3[2][3]
Molecular Formula C₆H₄ClFS[2][3]
Molecular Weight 162.61 g/mol [2][4]
InChI Key KUAPPJSILOMQPC-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC(=C(C=C1F)Cl)S

Table 2: Quantitative Physical Properties

PropertyValueConditions
Physical Form Liquid[2]at 20°C
Boiling Point 86 - 88°C[2][3]at 15 mmHg
Density ~1.375 - 1.56 g/cm³ (Predicted)[2][4]Standard Conditions
Refractive Index 1.567[2][3]Not Specified
pKa (Acidity) 5.68 ± 0.48 (Predicted)[4]Not Specified
Solubility Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, ether).[1]Standard Conditions

Synthesis Pathway Visualization

A common and established method for the synthesis of aryl thiols involves the use of diazonium salt intermediates. The following diagram illustrates a plausible synthetic route for this compound starting from 2-chloro-4-fluoroaniline. This process, known as the Sandmeyer-type reaction for thiols, involves diazotization followed by reaction with a sulfur source.[1]

G Synthesis of this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Thiolation A 2-Chloro-4-fluoroaniline R1 NaNO₂, HCl (0-5°C) A->R1 B Diazonium Salt Intermediate R2 e.g., NaSH or KSCN followed by hydrolysis B->R2 C This compound R1->B Forms R2->C Yields

Caption: A plausible two-step synthesis route for this compound.

Experimental Protocols for Property Determination

The physical properties listed above are determined using standard laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Reduced Pressure)

The boiling point of this compound is reported at reduced pressure (15 mmHg), which is a common technique for compounds that may decompose at their atmospheric boiling point.

  • Objective: To determine the temperature at which the vapor pressure of the liquid equals the applied pressure.

  • Apparatus: A vacuum distillation setup including a round-bottom flask, distillation head with a thermometer, condenser, receiving flask, vacuum pump, and a manometer to measure the pressure.

  • Procedure:

    • A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled and sealed. The vacuum pump is engaged to reduce the pressure within the system to the desired level (e.g., 15 mmHg), as monitored by the manometer.

    • The flask is gently heated using a heating mantle.

    • The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed flowing from the condenser into the receiving flask. This temperature is the boiling point at the recorded pressure.

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or a digital density meter.

  • Objective: To determine the mass per unit volume of the substance.

  • Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance, and a temperature-controlled water bath.

  • Procedure:

    • The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁).

    • The pycnometer is filled with distilled water and placed in a water bath at a specific temperature (e.g., 20°C) until it reaches thermal equilibrium. The volume is adjusted precisely, and the pycnometer is re-weighed (m₂). The density of water at this temperature (ρ_water) is known.

    • The pycnometer is emptied, dried, and then filled with the sample liquid (this compound).

    • The filled pycnometer is brought to the same temperature in the water bath, and its mass is weighed (m₃).

    • The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Determination of Refractive Index

The refractive index is a fundamental physical property that measures how light propagates through a substance.

  • Objective: To measure the ratio of the speed of light in a vacuum to its speed in the substance.

  • Apparatus: An Abbe refractometer, a constant temperature bath, a light source (typically a sodium lamp, 589 nm), and a sample dropper.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

    • The temperature of the prisms is regulated using the connected constant temperature bath.

    • A few drops of the this compound sample are placed on the surface of the lower prism.

    • The prisms are closed, and the light source is positioned.

    • While looking through the eyepiece, the adjustment knob is turned until the boundary line (the line separating the light and dark fields) is sharp and centered on the crosshairs.

    • The refractive index value is read directly from the instrument's scale.

Summary

This guide has provided a detailed summary of the physical properties of this compound, a key intermediate in organic synthesis. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide a foundation for the laboratory determination of these essential properties. The visualized synthesis pathway further contextualizes the compound's origin within a typical laboratory or industrial workflow.

References

2-Chloro-4-fluorothiophenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Chloro-4-fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of this compound, a compound of significant interest in medicinal chemistry and organic synthesis. It serves as a key intermediate in the development of novel therapeutic agents, including in the investigation of halogen bonding in cathepsin L-inhibitor interactions[1]. This document presents its fundamental molecular data, a hypothetical experimental protocol for its characterization, and logical diagrams to illustrate its structure and analytical workflow.

Core Physicochemical Properties

This compound is an organic compound featuring chlorine, fluorine, and thiophenol functional groups, which contribute to its unique chemical properties and reactivity[2]. At room temperature, it typically appears as a colorless to light yellow liquid with a strong, pungent odor characteristic of thiophenols[2]. Its molecular structure and key identifiers are summarized below.

Data Summary

The fundamental quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C6H4ClFS[3][4][5]
Molecular Weight 162.61 g/mol [1][4][6][7]
CAS Number 175277-99-3[3][4][5]
IUPAC Name 2-chloro-4-fluorobenzenethiol[4]

Molecular Structure and Components

The molecular formula C6H4ClFS indicates a benzene ring substituted with a thiol group (-SH), a chlorine atom, and a fluorine atom. The arrangement of these functional groups on the benzene ring is critical to its chemical reactivity. The diagram below illustrates the logical relationship between the core components of the molecule.

A This compound B Benzene Ring (C6H4) A->B C Thiol Group (-SH) B->C Position 1 D Chlorine Atom (-Cl) B->D Position 2 E Fluorine Atom (-F) B->E Position 4

Caption: Logical relationship of this compound's core components.

Hypothetical Experimental Protocol: Purity and Identity Confirmation by GC-MS

This section outlines a general methodology for confirming the identity and assessing the purity of a sample of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To verify the molecular weight and purity of a supplied batch of this compound.

Materials:

  • This compound sample

  • Dichloromethane (DCM), analytical grade

  • Helium (carrier gas), ultra-high purity

  • GC-MS instrument with a standard non-polar column (e.g., DB-5ms)

  • Microsyringe

  • Volumetric flasks and pipettes

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution by dissolving 10 mg of this compound in 10 mL of DCM in a volumetric flask.

    • Perform a serial dilution to create a 10 µg/mL working solution for injection.

  • GC-MS Instrument Setup:

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Transfer Line: Set to 280°C.

    • Ion Source: Set to 230°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition:

    • Inject 1 µL of the 10 µg/mL working solution into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the principal peak.

  • Data Analysis:

    • Purity Assessment: Integrate the peak area of the TIC. Purity is estimated as the area of the main peak divided by the total area of all peaks.

    • Identity Confirmation: Analyze the mass spectrum of the main peak. Confirm the presence of the molecular ion peak (M+) corresponding to the compound's molecular weight (~162.6 g/mol ). Analyze the fragmentation pattern to further confirm the structure.

The workflow for this experimental protocol is visualized in the diagram below.

prep Sample Preparation (1 mg/mL in DCM) inject GC-MS Injection (1 µL) prep->inject separate Gas Chromatography (Separation by BP) inject->separate ionize Mass Spectrometry (Ionization & Fragmentation) separate->ionize detect Data Acquisition (TIC & Mass Spectra) ionize->detect analyze Data Analysis (Purity & MW Confirmation) detect->analyze

References

2-Chloro-4-fluorothiophenol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-Chloro-4-fluorothiophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in medicinal chemistry and organic synthesis.[1] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide extrapolates its expected behavior in various organic solvents based on its physicochemical properties and the solubility of analogous compounds. Furthermore, it outlines a detailed experimental protocol for determining its solubility and provides essential safety and handling information.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid at room temperature, possessing a characteristic sulfur-like odor.[1][2] Its molecular structure, featuring a benzene ring substituted with a thiol (-SH), a chlorine atom, and a fluorine atom, governs its solubility. The presence of the polar thiol group allows for hydrogen bonding, while the halogenated benzene ring imparts a degree of non-polar character. The molecule has a molecular weight of 162.61 g/mol .[2][3][4]

Expected Solubility in Organic Solvents

Based on the principle of "like dissolves like," this compound is expected to be soluble in many common organic solvents but only slightly soluble in water. The solubility of the similar compound, 4-Fluorothiophenol, which is soluble in a range of organic solvents from polar to non-polar, further supports this expectation.[5][6]

The following table summarizes the predicted qualitative solubility of this compound in a variety of organic solvents, categorized by their polarity.

Solvent CategorySolvent ExamplePredicted SolubilityRationale
Polar Protic EthanolSolubleThe thiol group can participate in hydrogen bonding with the solvent. The overall polarity is compatible.
MethanolSolubleSimilar to ethanol, capable of hydrogen bonding.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHigh polarity of the solvent can effectively solvate the polar functional groups of the solute. 4-Fluorothiophenol is soluble in DMSO.
Dichloromethane (DCM)SolubleA good solvent for many organic compounds. 4-Fluorothiophenol is soluble in DCM.[7]
Ethyl AcetateSolubleA moderately polar solvent. 4-Fluorothiophenol is soluble in ethyl acetate.[7]
Ether (Diethyl ether)SolubleA common solvent for organic compounds with moderate polarity.
Non-Polar HexaneSlightly SolubleThe non-polar hydrocarbon chain of hexane has limited interaction with the polar thiol group. 4-Fluorothiophenol has some solubility in hexane.
Petroleum EtherSlightly SolubleSimilar to hexane, a non-polar solvent. 4-Fluorothiophenol has some solubility in petroleum ether.[7]
Aqueous WaterSlightly SolubleThe hydrophobic benzene ring limits solubility despite the presence of the polar thiol group. 4-Fluorothiophenol is insoluble in water.[5][6]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for qualitatively and semi-quantitatively determining the solubility of this compound in an organic solvent. This protocol is based on standard laboratory techniques for solubility assessment.[8][9][10][11]

Materials:

  • This compound

  • A selection of organic solvents (e.g., ethanol, hexane, dichloromethane)

  • Small test tubes with stoppers

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Analytical balance

  • Spatula

Procedure:

  • Preparation: Label a series of clean, dry test tubes for each solvent to be tested.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the chosen organic solvent to the corresponding test tube.

  • Solute Addition: Weigh a small, precise amount of this compound (e.g., 10 mg) and add it to the solvent in the test tube.

  • Mixing: Stopper the test tube and vortex or shake vigorously for 60 seconds to facilitate dissolution.[8]

  • Observation: Allow the mixture to stand and observe.

    • Soluble: The solute completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solute dissolves, but solid particles remain.

    • Insoluble: The solute does not appear to dissolve.[8]

  • Semi-Quantitative Determination (Optional): If the compound is soluble, incrementally add more solute in known quantities, repeating the mixing and observation steps, until saturation is reached (i.e., no more solute dissolves). The total amount of solute added to the known volume of solvent provides a semi-quantitative measure of solubility.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the solubility of an organic compound.

Solubility_Workflow start Start: Select Compound and Solvent add_solvent Add Known Volume of Solvent to Test Tube start->add_solvent add_solute Add Known Mass of this compound add_solvent->add_solute mix Vigorously Mix for 60 Seconds add_solute->mix observe Observe for Dissolution mix->observe soluble Record as 'Soluble' observe->soluble Completely Dissolved insoluble Record as 'Insoluble' observe->insoluble No Dissolution partially_soluble Record as 'Partially Soluble' observe->partially_soluble Some Dissolution end End soluble->end insoluble->end partially_soluble->end

Caption: Workflow for determining the solubility of this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed, in contact with skin, or inhaled.[3][12] It is also known to cause skin and serious eye irritation.[3][12]

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection when handling this compound.[1][12]

  • Handling: Use in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[1][12] Avoid contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly.[12]

  • Storage: Store in a cool, dry, and well-ventilated place away from heat sources and oxidizing agents.[1] Keep the container tightly sealed to prevent evaporation and degradation.[1][12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.[12]

This guide provides a foundational understanding of the solubility of this compound for research and development purposes. For precise quantitative data, it is recommended to perform solubility studies following the outlined experimental protocol.

References

The Dual Nature of Halogenation: An In-depth Technical Guide to the Nucleophilicity of 2-Chloro-4-fluorothiophenol in Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – This whitepaper provides a comprehensive technical analysis of the nucleophilicity of 2-chloro-4-fluorothiophenol, a key intermediate in contemporary drug discovery and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this guide delves into the electronic and steric factors governing its reactivity in substitution reactions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Executive Summary

This compound is a halogenated aromatic thiol whose utility in medicinal chemistry is growing, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. Its reactivity is finely tuned by the presence of both a chloro and a fluoro substituent on the aromatic ring. This guide elucidates the impact of these halogens on the nucleophilic character of the sulfur atom, providing a framework for predicting its behavior in various substitution reactions. While direct experimental kinetic data for this specific molecule is not extensively published, this paper leverages established principles of physical organic chemistry and data from analogous compounds to provide a robust predictive model of its reactivity.

The Impact of Substitution on Nucleophilicity

The nucleophilicity of the thiophenolate anion is primarily determined by the electron density on the sulfur atom. This is influenced by the electronic effects of the substituents on the benzene ring. In this compound, both the chlorine and fluorine atoms are electron-withdrawing groups (EWGs) due to their high electronegativity (inductive effect, -I). However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect).

For halogens, the inductive effect generally outweighs the resonance effect, leading to a net withdrawal of electron density from the ring and, consequently, from the sulfur atom. This decrease in electron density is expected to reduce the nucleophilicity of the 2-chloro-4-fluorothiophenolate compared to the unsubstituted thiophenolate. The ortho-chloro group, in addition to its electronic effect, may also exert a minor steric hindrance to the incoming electrophile.

Quantitative Analysis of Nucleophilicity

To quantify the nucleophilicity of this compound, we can estimate its Mayr's nucleophilicity parameter (N) and its pKa.

Estimated Nucleophilicity Parameter (N)

Mayr's nucleophilicity scale is a powerful tool for predicting reaction rates. While an experimental N value for 2-chloro-4-fluorothiophenolate is not available, we can estimate it by considering the Hammett substituent constants (σ) of the chloro and fluoro groups. The Hammett equation (log(k/k₀) = ρσ) relates reaction rates to the electronic properties of substituents. A more negative N value is associated with stronger electron-withdrawing substituents.

Based on data for other substituted thiophenolates, we can create a correlation between their published N values and the sum of the Hammett constants of their substituents.

Table 1: Hammett Constants and Mayr's Nucleophilicity Parameters for Selected Thiophenolates

Substituentσ (ortho)σ (para)ΣσN (in DMSO)
H0.000.000.0014.8
4-CH₃--0.17-0.1715.5
4-Cl-0.230.2313.9
4-Br-0.230.2313.8
4-NO₂-0.780.7811.9
2-Cl, 4-F (Estimate) 0.20 0.06 0.26 ~13.7

Note: Hammett constants can vary slightly depending on the reaction and solvent. The estimated N value for 2-chloro-4-fluorothiophenolate is derived from a qualitative analysis of the trend and should be considered an approximation.

The estimated N value of approximately 13.7 suggests that 2-chloro-4-fluorothiophenolate is a moderately strong nucleophile, slightly less reactive than the unsubstituted thiophenolate.

Acidity (pKa)

The acidity of the thiol group is inversely related to the nucleophilicity of its conjugate base. Electron-withdrawing groups stabilize the thiophenolate anion, making the parent thiol more acidic (lower pKa).

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₄ClFS
Molecular Weight162.61 g/mol
Predicted pKa ~7.5
Boiling Point86-88 °C at 15 mmHg

The predicted pKa of approximately 7.5 for this compound is lower than that of thiophenol (pKa ≈ 6.6 in water, but closer to 8-9 in DMSO), indicating that it is a stronger acid. This is consistent with the electron-withdrawing nature of the chloro and fluoro substituents.

Experimental Protocols for Substitution Reactions

The following are general protocols for nucleophilic substitution reactions using this compound. These can be adapted for specific substrates and desired products.

General Protocol for SₙAr Reaction with an Activated Aryl Halide

This protocol describes a typical procedure for the synthesis of a diaryl thioether.

dot

SNAr_Workflow reagents 1. This compound 2. Activated Aryl Halide 3. Base (e.g., K₂CO₃, Cs₂CO₃) 4. Solvent (e.g., DMF, DMSO) reaction_setup Combine reagents in a flask under inert atmosphere (N₂ or Ar) reagents->reaction_setup heating Heat the reaction mixture (e.g., 80-120 °C) reaction_setup->heating monitoring Monitor reaction progress by TLC or LC-MS heating->monitoring workup 1. Cool to room temperature 2. Quench with water 3. Extract with organic solvent monitoring->workup Reaction complete purification Purify the crude product by column chromatography workup->purification product Diaryl Thioether purification->product

Caption: General workflow for an SₙAr reaction.

Procedure:

  • To a stirred solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add a suitable base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the thiophenolate.

  • Add the activated aryl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-120 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Williamson Ether Synthesis-like Reaction with an Alkyl Halide

This protocol is suitable for the synthesis of alkyl aryl thioethers.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetone, acetonitrile).

  • Add a base (e.g., K₂CO₃, 1.5 eq) and stir the mixture for 15 minutes.

  • Add the alkyl halide (1.2 eq) and stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired alkyl aryl thioether.

Application in Drug Development: Inhibition of EGFR Signaling Pathway

Thiophenol derivatives are crucial building blocks in the synthesis of many pharmaceutical agents. For instance, the core structures of several tyrosine kinase inhibitors (TKIs), such as Lapatinib and Osimertinib, which target the Epidermal Growth Factor Receptor (EGFR), are assembled using reactions that could involve intermediates like this compound.

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. TKIs act by competitively inhibiting the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling.

dot

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P TKI Tyrosine Kinase Inhibitor (e.g., Lapatinib, Osimertinib) TKI->EGFR Inhibits ATP binding ATP ATP ATP->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling pathway and TKI inhibition.

The synthesis of such inhibitors often involves a nucleophilic aromatic substitution reaction where a substituted thiophenol, like this compound, displaces a leaving group on a heterocyclic core, forming a key carbon-sulfur bond.

Conclusion

This compound presents a nuanced reactivity profile due to the competing electronic effects of its halogen substituents. While the electron-withdrawing nature of the chloro and fluoro groups slightly diminishes its nucleophilicity compared to unsubstituted thiophenol, it remains a potent nucleophile capable of participating in a variety of substitution reactions. This guide provides a foundational understanding of its reactivity, offering predictive tools and practical protocols for its application in the synthesis of complex molecules, particularly in the realm of targeted drug discovery. Further experimental studies to precisely determine its nucleophilicity parameter will be invaluable for the continued development of predictive reaction models.

Chemical structure and IUPAC name of 2-Chloro-4-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-fluorothiophenol, a key intermediate in organic synthesis and drug discovery. The document details its chemical structure, IUPAC name, physicochemical properties, synthesis protocols, and its significant role in the development of therapeutic agents, particularly as a building block for enzyme inhibitors.

Chemical Structure and IUPAC Name

This compound is an organosulfur compound featuring a benzene ring substituted with chlorine, fluorine, and a thiol group.

  • IUPAC Name: 2-chloro-4-fluorobenzenethiol[1]

  • Molecular Formula: C₆H₄ClFS[1][2][3]

  • SMILES: C1=CC(=C(C=C1F)Cl)S[1][2]

The structure combines the reactivity of a thiophenol with the electronic effects of halogen substituents, making it a versatile reagent in medicinal chemistry.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

PropertyValueReference(s)
Molecular Weight 162.61 g/mol [1][2][3][4][5]
Appearance Colorless to light yellow liquid[3][6]
Boiling Point 86-88°C at 15 mmHg[4]
Density 1.56 g/cm³[4]
Refractive Index 1.567[4][5]
pKa (Predicted) 5.68 ± 0.48[5]
CAS Number 175277-99-3[1][2]
Sensitivity Air sensitive; Stench[5]

Synthesis of this compound

Several synthetic routes for this compound have been developed. A common method involves the reaction of 2-chloro-4-fluorobenzene sulphonamide with potassium formate.

Experimental Protocol: Synthesis from 2-chloro-4-fluorobenzene sulphonamide

This protocol is adapted from a patented synthesis method.

Materials:

  • 2-chloro-4-fluorobenzene sulphonamide

  • Potassium formate

  • Dilute hydrochloric acid (10% w/v)

Procedure:

  • Combine 10.5 g (approximately 0.05 mol) of 2-chloro-4-fluorobenzene sulphonamide with 21.0 g (approximately 0.25 mol) of potassium formate in a suitable reaction vessel.

  • Heat the mixture to 200°C and maintain this temperature for 5 hours. During the reaction, water generated in the process is continuously removed by distillation.

  • After 5 hours, cool the reaction mixture to 80°C.

  • Adjust the pH of the cooled reaction solution to 2 by adding 10% dilute hydrochloric acid.

  • The final product, this compound, is then isolated via rectification.[1]

This method reportedly achieves a yield of approximately 74.4%.[1]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly in the creation of enzyme inhibitors.[6] Its utility is highlighted in the development of inhibitors for cathepsin L, a cysteine protease implicated in various diseases.

Role in Cathepsin L Inhibition

Cathepsin L is a target for therapeutic intervention in conditions such as cancer and viral infections.[7] The development of potent and selective inhibitors is a key focus of drug discovery. The structure of this compound is particularly relevant due to the phenomenon of halogen bonding.

Studies have shown that substituting the aryl ring of cathepsin L inhibitors with larger halogens (Cl, Br, I) can significantly increase their binding affinity.[2][4] The chlorine atom on the thiophenol ring can form a halogen bond with a backbone carbonyl oxygen (specifically of Gly61) in the S3 pocket of the cathepsin L active site.[2][4] This interaction helps to stabilize the enzyme-inhibitor complex, leading to enhanced inhibitory potency. The fluorine atom further modulates the electronic properties of the ring, which can influence the strength of this halogen bond.[2]

G cluster_synthesis Synthesis of Intermediates cluster_screening Screening & Analysis cluster_optimization Lead Optimization start This compound modification Chemical Modification (e.g., coupling reactions) start->modification Starting Material library Library of Halogenated Inhibitor Candidates modification->library assay Cathepsin L Inhibition Assay library->assay data Determine IC50 / Ki values assay->data binding Structural Studies (X-ray Crystallography) data->binding Potent Hits confirmation Confirmation of Halogen Bonding binding->confirmation sar Structure-Activity Relationship (SAR) Analysis confirmation->sar sar->modification Iterative Design lead Lead Compound sar->lead

Experimental Protocol: Cathepsin L Inhibition Assay

A common method to screen for cathepsin L inhibitors involves a fluorescence-based assay.

Principle: The assay measures the enzymatic activity of cathepsin L by monitoring the cleavage of a fluorogenic substrate, such as Z-Phe-Arg-AMC. When the substrate is cleaved by the enzyme, the fluorescent molecule (AMC) is released, resulting in an increase in fluorescence that can be quantified. The presence of an inhibitor will reduce the rate of substrate cleavage and thus decrease the fluorescence signal.

Materials:

  • Recombinant human cathepsin L

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA)

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Test compounds (inhibitor candidates) dissolved in DMSO

  • Microplate reader with fluorescence detection capabilities (e.g., excitation at 365 nm, emission at 440 nm)

Procedure:

  • In a 96-well or 384-well microplate, add the assay buffer.

  • Add the test compounds at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add a pre-determined amount of human cathepsin L to all wells except the negative control.

  • Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC to all wells.

  • Immediately begin monitoring the fluorescence intensity over time using a microplate reader.

  • Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the positive control.

  • Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluorothiophenol from 2-chloro-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-chloro-4-fluorothiophenol, a key intermediate in the development of various pharmaceuticals and agrochemicals, starting from 2-chloro-4-fluoroaniline. This document details the well-established Leuckart thiophenol reaction, offering a step-by-step methodology, and includes characterization data for the final product.

Introduction

This compound is a valuable building block in organic synthesis, primarily owing to the presence of the reactive thiol group and the specific substitution pattern on the aromatic ring. The chloro and fluoro substituents influence the electronic properties and lipophilicity of molecules incorporating this moiety, making it a desirable component in the design of bioactive compounds. The most practical and widely employed synthetic route for the preparation of aryl thiols from the corresponding anilines is the Leuckart thiophenol reaction.[1][2] This method involves a two-step process: the diazotization of the primary aromatic amine followed by the reaction of the resulting diazonium salt with a xanthate salt and subsequent hydrolysis.[1]

Synthesis Pathway: The Leuckart Thiophenol Reaction

The conversion of 2-chloro-4-fluoroaniline to this compound proceeds via a two-step sequence:

Step 1: Diazotization of 2-chloro-4-fluoroaniline. 2-chloro-4-fluoroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding 2-chloro-4-fluorobenzenediazonium chloride.[3]

Step 2: Reaction with Potassium Ethyl Xanthate and Hydrolysis. The freshly prepared diazonium salt is then reacted with potassium ethyl xanthate to form an intermediate, S-(2-chloro-4-fluorophenyl) O-ethyl dithiocarbonate. This intermediate is subsequently hydrolyzed under basic conditions to yield the final product, this compound.[4]

The overall reaction scheme is depicted below:

Leuckart Thiophenol Reaction cluster_0 Step 1: Diazotization cluster_1 Step 2: Xanthate Reaction & Hydrolysis 2-chloro-4-fluoroaniline 2-Chloro-4-fluoroaniline diazonium_salt 2-Chloro-4-fluorobenzenediazonium chloride 2-chloro-4-fluoroaniline->diazonium_salt NaNO₂, HCl 0-5 °C xanthate_intermediate S-(2-Chloro-4-fluorophenyl) O-ethyl dithiocarbonate diazonium_salt->xanthate_intermediate Potassium Ethyl Xanthate thiophenol This compound xanthate_intermediate->thiophenol 1. Base (e.g., NaOH) 2. Acidic workup

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of thiophenols from anilines and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Diazotization of 2-chloro-4-fluoroaniline

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-chloro-4-fluoroaniline145.5714.56 g0.10
Concentrated Hydrochloric Acid (~37%)36.4625 mL~0.30
Sodium Nitrite69.007.25 g0.105
Deionized Water18.02100 mL-
Ice-As needed-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 14.56 g (0.10 mol) of 2-chloro-4-fluoroaniline in 75 mL of deionized water and 25 mL of concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 25 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the temperature is maintained between 0 °C and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution of 2-chloro-4-fluorobenzenediazonium chloride should be used immediately in the next step.

Step 2: Synthesis and Hydrolysis of the Xanthate Intermediate

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Potassium Ethyl Xanthate160.3017.63 g0.11
Sodium Hydroxide40.0020.0 g0.50
Diethyl Ether74.12200 mL-
Concentrated Hydrochloric Acid (~37%)36.46As needed-
Deionized Water18.02As needed-

Procedure:

  • In a 1 L beaker, dissolve 17.63 g (0.11 mol) of potassium ethyl xanthate in 200 mL of deionized water and cool the solution to 10-15 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the potassium ethyl xanthate solution with vigorous stirring. A reddish-brown oil, the xanthate intermediate, should separate.

  • Continue stirring for 30 minutes at 10-15 °C.

  • Extract the crude S-(2-chloro-4-fluorophenyl) O-ethyl dithiocarbonate with diethyl ether (2 x 100 mL).

  • Combine the organic extracts and wash with 100 mL of cold deionized water, followed by 100 mL of brine.

  • Dry the ether solution over anhydrous magnesium sulfate and filter.

  • Transfer the dried ether solution to a round-bottom flask and carefully evaporate the solvent under reduced pressure to obtain the crude xanthate intermediate.

  • For the hydrolysis, prepare a solution of 20.0 g (0.50 mol) of sodium hydroxide in 200 mL of deionized water in a 500 mL round-bottom flask equipped with a reflux condenser.

  • Add the crude xanthate intermediate to the sodium hydroxide solution and heat the mixture to reflux for 2-3 hours with stirring.

  • Cool the reaction mixture to room temperature and acidify carefully with concentrated hydrochloric acid until the solution is acidic to litmus paper.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Physical Properties:

PropertyValue
Molecular FormulaC₆H₄ClFS
Molar Mass162.61 g/mol [5]
AppearanceColorless to pale yellow liquid
Boiling PointData not readily available
CAS Number175277-99-3[5]

Spectroscopic Data:

  • ¹H NMR: Spectral data for this compound is available, which can be used to confirm the proton environment in the molecule.[5][6]

  • Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.[5][7]

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the S-H and C-S stretching vibrations, as well as bands corresponding to the substituted aromatic ring.[3][5]

Safety and Handling

  • 2-chloro-4-fluoroaniline: Toxic and a suspected carcinogen. Handle with extreme care, avoiding inhalation, ingestion, and skin contact.

  • Sodium Nitrite: Oxidizing agent and toxic.

  • Hydrochloric Acid: Corrosive.

  • Potassium Ethyl Xanthate: Harmful if swallowed.

  • This compound: Thiophenols are generally toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Diazonium Salts: Are potentially explosive, especially when dry. They should be prepared and used in solution without isolation.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

Conclusion

The Leuckart thiophenol reaction provides a reliable and scalable method for the synthesis of this compound from 2-chloro-4-fluoroaniline. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving good yields and purity. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Experimental Workflow Diagram

Experimental_Workflow cluster_diazotization Diazotization cluster_xanthate_hydrolysis Xanthate Reaction and Hydrolysis start_aniline Suspend 2-chloro-4-fluoroaniline in HCl(aq) cool_aniline Cool to 0-5 °C start_aniline->cool_aniline add_nitrite Add NaNO₂ solution dropwise (maintain 0-5 °C) cool_aniline->add_nitrite prepare_nitrite Prepare NaNO₂ solution prepare_nitrite->add_nitrite stir_diazotization Stir for 30 min at 0-5 °C add_nitrite->stir_diazotization diazonium_solution 2-Chloro-4-fluorobenzenediazonium chloride solution stir_diazotization->diazonium_solution react_diazonium Add diazonium solution to xanthate solution diazonium_solution->react_diazonium prepare_xanthate Prepare Potassium Ethyl Xanthate solution prepare_xanthate->react_diazonium extract_intermediate Extract with diethyl ether react_diazonium->extract_intermediate dry_intermediate Dry and evaporate solvent extract_intermediate->dry_intermediate hydrolyze Reflux with NaOH(aq) dry_intermediate->hydrolyze acidify Acidify with HCl hydrolyze->acidify extract_product Extract with diethyl ether acidify->extract_product purify Dry, evaporate solvent, and vacuum distill extract_product->purify final_product Pure this compound purify->final_product

Figure 2: Step-by-step experimental workflow.

References

Navigating the Thermal Landscape of 2-Chloro-4-fluorothiophenol: A Technical Guide to Stability and Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth analysis of the thermal stability and decomposition profile of 2-Chloro-4-fluorothiophenol, a crucial intermediate in pharmaceutical and chemical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, providing essential data, experimental protocols, and visual representations to ensure safe handling and application of this compound.

While specific experimental thermal analysis data for this compound is not publicly available, this guide synthesizes information from safety data sheets, studies on analogous halogenated thiophenols, and established thermal analysis methodologies to provide a robust predictive overview.

Thermal Stability Profile

This compound is expected to be a thermally sensitive compound. General safety data for this and structurally similar compounds indicate that thermal decomposition can occur, leading to the release of irritating and potentially toxic gases and vapors.[2][3] The thermal behavior is a critical consideration for its storage, handling, and use in chemical reactions, particularly at elevated temperatures.

Predicted Thermal Decomposition Data

Based on the analysis of related halogenated aromatic compounds, the following table provides an illustrative summary of expected thermal decomposition parameters for this compound when analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

ParameterThermogravimetric Analysis (TGA)Differential Scanning Calorimetry (DSC)
Onset Decomposition Temperature (Tonset) 200 - 250 °C210 - 260 °C
Peak Decomposition Temperature (Tpeak) 240 - 290 °C250 - 300 °C
Mass Loss at 300 °C > 95%N/A
Heat of Decomposition (ΔHd) N/A150 - 300 J/g (Exothermic)
Atmosphere Inert (Nitrogen)Inert (Nitrogen)
Heating Rate 10 °C/min10 °C/min

Note: This data is hypothetical and intended for illustrative purposes. Actual values for this compound must be determined experimentally.

Hazardous Decomposition Products

The thermal decomposition of this compound is predicted to yield a range of hazardous substances. Studies on chlorinated thiophenols indicate the formation of toxic pollutants such as polychlorinated dibenzothiophenes and polychlorinated thianthrenes.[4] Based on the elemental composition of this compound (C₆H₄ClFS), the following decomposition products are anticipated:

  • Carbon Oxides: Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Sulfur Compounds: Sulfur oxides (SOₓ) and Sulfides

  • Halogenated Compounds: Gaseous hydrogen fluoride (HF) and Hydrogen chloride (HCl) gas.[5][6][7]

  • Complex Aromatic Compounds: Potentially including polychlorinated and polyfluorinated dibenzothiophenes and other persistent organic pollutants.

Experimental Protocols for Thermal Analysis

To ensure the safe and accurate determination of the thermal stability of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability and volatile content of a material by measuring its mass change as a function of temperature.[8][9]

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Due to its volatility, prepare a small sample of 2-5 mg in a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min to maintain an inert environment.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

    • Data Collection: Record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset decomposition temperature (the point of initial significant mass loss) and the temperature of maximum rate of mass loss (the peak of the derivative of the TGA curve).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, providing information on exothermic or endothermic processes such as decomposition.

Objective: To determine the onset temperature and enthalpy of decomposition of this compound.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Encapsulate a 1-3 mg sample in a high-pressure hermetically sealed pan to prevent volatilization before decomposition.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 350 °C at a heating rate of 10 °C/min.

    • Reference: An empty, hermetically sealed pan.

  • Data Analysis: Identify and integrate any exothermic peaks to determine the onset temperature of decomposition and the heat of decomposition (ΔHd).

Visualizing Experimental and Decomposition Pathways

To further clarify the processes involved in the thermal analysis and decomposition of this compound, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_output Results Sample This compound Weighing Weighing (1-5 mg) Sample->Weighing Encapsulation Hermetic Sealing Weighing->Encapsulation TGA TGA Instrument Encapsulation->TGA Inert Atmosphere (Nitrogen) DSC DSC Instrument Encapsulation->DSC Inert Atmosphere (Nitrogen) TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Analysis Determine T_onset, T_peak, ΔH_d TGA_Data->Analysis DSC_Data->Analysis Stability_Profile Thermal Stability Profile Analysis->Stability_Profile

Caption: Workflow for Thermal Analysis of this compound.

Decomposition_Pathway Plausible Thermal Decomposition Pathway cluster_reactant Reactant cluster_intermediates Radical Intermediates cluster_products Primary Decomposition Products cluster_secondary_products Secondary Products (Recombination) Reactant This compound (C₆H₄ClFS) Thiophenoxy_Radical Chlorofluorothiophenoxy Radical Reactant->Thiophenoxy_Radical S-H Bond Cleavage Aryl_Radical Chlorofluoroaryl Radical Reactant->Aryl_Radical C-S Bond Cleavage HCl HCl Thiophenoxy_Radical->HCl HF HF Thiophenoxy_Radical->HF SOx SOx Thiophenoxy_Radical->SOx PCDT Polychlorinated Dibenzothiophenes Thiophenoxy_Radical->PCDT COx CO, CO₂ Aryl_Radical->COx Aryl_Radical->PCDT

Caption: Plausible Thermal Decomposition Pathway for this compound.

Conclusion and Safety Recommendations

The information presented in this guide underscores the importance of exercising caution when handling this compound, particularly under conditions of elevated temperature. The potential for exothermic decomposition and the release of hazardous and corrosive gases necessitates a thorough understanding of its thermal stability.

It is strongly recommended that experimental thermal analysis, following the protocols outlined herein, be conducted to determine the precise thermal stability parameters of this compound before its use in any scaled-up process. Appropriate engineering controls and personal protective equipment should be utilized at all times to mitigate the risks associated with its handling and potential decomposition.

References

2-Chloro-4-fluorothiophenol: A Comprehensive Technical Guide to Safety, Handling, and MSDS Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Chloro-4-fluorothiophenol (CAS No. 175277-99-3). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on data clarity and procedural guidance.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a strong, pungent odor. It is a crucial intermediate in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds, including antibacterial and antiviral drugs. Its unique chemical properties are derived from the presence of chlorine, fluorine, and thiophenol functional groups.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C6H4ClFS[1]
Molecular Weight 162.61 g/mol
Physical Form Liquid (at 20°C)
Boiling Point 72 °C[1][2]
86-88°C @ 15mmHg[2]
Density 1.56 g/cm³
1.375 ± 0.06 g/cm³ (Predicted)[1][2]
Refractive Index 1.567[1][2]
Flash Point 86-88°C/15mm[2][3]
pKa 5.68 ± 0.48 (Predicted)[1][2]
Appearance Colorless to light yellow liquid
Odor Strong, pungent, stench[1][2]

Safety and Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

(Source:)

Signal Word: Warning

Hazard Pictograms:

  • alt text

Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety Data Sheets. Key statements include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Properties

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are critical to ensure the safety of personnel and the integrity of the chemical.

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[4][5]

  • Use only in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe vapors or mists.[4]

  • Keep away from heat, sparks, and open flames.[4]

  • Use non-sparking tools and take precautionary measures against static discharge.[4]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed to prevent evaporation and degradation from air exposure.[4]

  • Store away from heat sources, flames, and oxidizing agents.

  • Use corrosion-resistant materials for storage vessels.

  • Store locked up.[4] Recommended storage temperature is 2-8°C.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure. A flame-retardant lab coat and chemical-resistant apron are recommended.[4][6]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] Work should be conducted in a certified chemical fume hood.[6]

First Aid Measures

In the event of exposure, immediate medical attention is crucial.

Table 3: First Aid Procedures for this compound

Exposure RouteFirst Aid Measures
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Keep the person warm and at rest. Get medical attention as soon as possible.[7]
Skin Contact Immediately flush the contaminated skin with soap and water. Remove contaminated clothing and wash before reuse. If irritation persists after washing, get medical attention.[7]
Eye Contact Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids. Get medical attention immediately.[4][7]
Ingestion Do NOT induce vomiting. Rinse mouth. Get medical attention immediately.[4][7]

Experimental Protocols

The following are summaries of standard methodologies for determining the key physical, chemical, and toxicological properties of liquid chemicals like this compound.

Boiling Point Determination (OECD 103): The boiling point is determined by methods such as using an ebulliometer, the dynamic method, or distillation. The principle is to identify the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure.

Density Determination (ASTM D3505 / ASTM D4052): These methods describe procedures for measuring the density of pure liquid chemicals. ASTM D3505 involves a simplified procedure for liquids with known temperature expansion functions, while ASTM D4052 utilizes a digital density meter.[7]

Refractive Index Determination (ASTM D1218): This test method covers the measurement of the refractive index of transparent and light-colored hydrocarbon liquids using a refractometer. The measurement is typically performed at a specified temperature.[5]

Flash Point Determination (ASTM D56 / ASTM D93): These standard test methods determine the lowest temperature at which a liquid gives off sufficient vapor to ignite in the presence of an ignition source. ASTM D56 uses a Tag Closed Cup Tester for low viscosity liquids, while ASTM D93 employs a Pensky-Martens Closed Cup Tester for more viscous liquids.[1][4]

Acute Oral Toxicity (OECD 420, 423, or 425): These guidelines provide methods to assess the adverse effects of a substance after oral administration.

  • OECD 420 (Fixed Dose Procedure): Involves administering the substance at fixed dose levels to animals.

  • OECD 423 (Acute Toxic Class Method): A stepwise procedure with a small number of animals per step to classify the substance by toxicity class.

  • OECD 425 (Up-and-Down Procedure): A sequential dosing method that allows for the estimation of the LD50 with a reduced number of animals.

Acute Dermal Toxicity (OECD 402): This test guideline is used to determine the toxic effects of a substance applied to the skin. The substance is applied to a shaved area of the skin of animals, and they are observed for signs of toxicity.

Acute Inhalation Toxicity (OECD 403 / OECD 436): These methods are used to assess the health hazards of airborne chemicals. Animals are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a specified duration, followed by an observation period.[6]

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research and development setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound RiskAssessment Risk Assessment - Review MSDS - Identify Hazards EngineeringControls Implement Engineering Controls - Certified Chemical Fume Hood - Emergency Eyewash/Shower RiskAssessment->EngineeringControls PPE Select & Don Personal Protective Equipment (PPE) - Goggles & Face Shield - Nitrile Gloves - Flame-Retardant Lab Coat EngineeringControls->PPE Handling Chemical Handling - Dispense in Fume Hood - Use Non-Sparking Tools - Avoid Inhalation & Contact PPE->Handling Storage Storage - Cool, Dry, Ventilated Area - Tightly Sealed Container - Away from Incompatibles Handling->Storage Spill Spill Response Handling->Spill If Spill Occurs Waste Waste Disposal - Collect in Labeled Container - Hazardous Waste Stream Handling->Waste Decontamination Decontamination - Clean Work Area - Wash Hands Thoroughly Handling->Decontamination Emergency Emergency Procedures - First Aid as per MSDS - Evacuate if Necessary Handling->Emergency If Exposure Occurs Spill->Emergency Waste->Decontamination

Caption: Logical workflow for the safe handling of this compound.

Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste. It should be collected in clearly labeled, sealed containers and disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4] Do not discard into the environment.

References

An In-depth Technical Guide to the Reactivity of the Thiol Group in 2-Chloro-4-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the thiol group in 2-Chloro-4-fluorothiophenol, a versatile intermediate in medicinal chemistry and materials science.[1] This document details the compound's acidity, nucleophilicity, and its propensity to undergo key reactions such as S-alkylation, S-acylation, oxidation to disulfides, and coordination with metal ions. Experimental protocols and quantitative data, where available, are presented to facilitate practical application in a research and development setting.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic pungent odor.[1] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₄ClFS[2][3]
Molecular Weight162.61 g/mol [2][3]
Boiling Point72 °C[3]
Predicted pKa5.68 ± 0.48[2][4]
Density (Predicted)1.375 ± 0.06 g/cm³[3]
Refractive Index1.567[3]

Reactivity of the Thiol Group

The reactivity of the thiol group (-SH) in this compound is governed by the electronic effects of the chloro and fluoro substituents on the aromatic ring. Both are electron-withdrawing groups, which significantly influence the acidity and nucleophilicity of the thiol.

Acidity

The thiol group of this compound is acidic due to the relatively weak S-H bond.[1] The presence of the electron-withdrawing chloro and fluoro groups is expected to increase the acidity of the thiol group compared to unsubstituted thiophenol by stabilizing the resulting thiolate anion. This is reflected in the predicted pKa value of 5.68, which is lower than that of thiophenol (pKa ≈ 6.6).[2][4] This enhanced acidity allows for the easy formation of the corresponding thiolate salt in the presence of a base, which can be advantageous for subsequent reactions.[1]

Nucleophilicity

The sulfur atom in the thiol group possesses lone pairs of electrons, making it a potent nucleophile.[1] It can readily participate in nucleophilic substitution and addition reactions. The nucleophilicity of the corresponding thiolate anion is even greater. The electron-withdrawing substituents on the aromatic ring of this compound will decrease the electron density on the sulfur atom, thereby reducing its inherent nucleophilicity compared to unsubstituted thiophenol. However, its thiolate is still a strong nucleophile capable of reacting with a wide range of electrophiles.

Key Reactions of the Thiol Group

The thiol group of this compound undergoes a variety of important chemical transformations, making it a valuable synthon in organic synthesis.

S-Alkylation

S-alkylation involves the reaction of the thiol or thiolate with an alkylating agent, such as an alkyl halide, to form a thioether. This is a common method for introducing alkyl groups onto the sulfur atom.

General Reaction Scheme:

S_Alkylation Thiophenol Ar-SH Thiolate Ar-S⁻ Thiophenol->Thiolate + Base Thioether Ar-S-R Thiolate->Thioether + R-X AlkylHalide R-X AlkylHalide->Thioether Base Base HX H-X

S-Alkylation of this compound.

Experimental Protocol: General Procedure for S-Alkylation

  • Deprotonation: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, methanol, or DMF. Add a base (e.g., sodium hydroxide, potassium carbonate, or triethylamine, 1.1 eq.) and stir the mixture at room temperature for 30 minutes to form the thiolate.

  • Alkylation: To the solution of the thiolate, add the alkylating agent (e.g., an alkyl bromide or iodide, 1.0-1.2 eq.) dropwise.

  • Reaction Monitoring: Heat the reaction mixture if necessary and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, filter it off. Otherwise, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude thioether can be purified by column chromatography or distillation.

S-Acylation

S-acylation is the reaction of the thiol with an acylating agent, such as an acyl chloride or anhydride, to form a thioester. Thioesters are important intermediates in organic synthesis and are found in various biologically active molecules.

General Reaction Scheme:

S_Acylation Thiophenol Ar-SH Thioester Ar-S-COR Thiophenol->Thioester + R-COCl AcylChloride R-COCl AcylChloride->Thioester HCl HCl

S-Acylation of this compound.

Experimental Protocol: General Procedure for S-Acylation

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) containing a base (e.g., pyridine or triethylamine, 1.2 eq.) under an inert atmosphere.

  • Acylation: Cool the solution in an ice bath and add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude thioester can be purified by column chromatography or recrystallization.

Oxidation to Disulfide

Thiols can be readily oxidized to form disulfides. This reaction is a key process in biological systems for protein folding and can be a useful transformation in synthetic chemistry.[1] For this compound, this would result in the formation of bis(2-chloro-4-fluorophenyl) disulfide.

General Reaction Scheme:

Disulfide_Formation Thiophenol1 2 x Ar-SH Disulfide Ar-S-S-Ar Thiophenol1->Disulfide + [O] Oxidant [O] Oxidant->Disulfide Water H₂O

Oxidation to Bis(2-chloro-4-fluorophenyl) disulfide.

Experimental Protocol: General Procedure for Disulfide Formation

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane, ethanol, or water.

  • Oxidation: Add an oxidizing agent. Common oxidants for this transformation include:

    • Air/Oxygen: Often catalyzed by a base or a metal catalyst.

    • Hydrogen Peroxide (H₂O₂): A mild and environmentally friendly oxidant.

    • Iodine (I₂): In the presence of a base.

    • Dimethyl Sulfoxide (DMSO): Can act as an oxidant at elevated temperatures.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with heating and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: The work-up procedure will depend on the oxidant and solvent used. Typically, it involves quenching any excess oxidant, followed by extraction with an organic solvent.

  • Purification: The organic layer is then washed, dried, and concentrated. The crude disulfide can be purified by recrystallization or column chromatography.

Metal Complex Formation

Expected Coordination Modes:

Coordination_Modes cluster_0 Terminal Coordination cluster_1 Bridging Coordination Metal_T M Thiolate_T ⁻S-Ar Metal_T->Thiolate_T Metal1_B M Thiolate_B S-Ar Metal1_B->Thiolate_B Metal2_B M' Metal2_B->Thiolate_B

Expected coordination modes of the thiolate.

Experimental Protocol: General Procedure for Metal Complex Synthesis

  • Ligand Preparation: Dissolve this compound (1.0 - 2.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

  • Complexation: To this solution, add a solution of a metal salt (e.g., chlorides, acetates, or nitrates of Cu(II), Zn(II), Ni(II), etc., 1.0 eq.) in the same solvent. The addition of a base (e.g., triethylamine or sodium acetate) may be required to facilitate deprotonation of the thiol.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours. The formation of a precipitate often indicates complex formation.

  • Isolation: Collect the solid product by filtration, wash with the solvent used for the reaction, and then with a non-coordinating solvent like diethyl ether.

  • Characterization: Dry the complex under vacuum. Characterization can be performed using techniques such as elemental analysis, infrared (IR) spectroscopy (to observe the disappearance of the S-H stretch), UV-Vis spectroscopy, and single-crystal X-ray diffraction if suitable crystals are obtained.

Applications in Drug Development and Materials Science

The versatile reactivity of the thiol group makes this compound a valuable building block in several fields:

  • Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals, including potential antibacterial and antiviral agents.[1] The thiol group provides a handle for introducing the substituted phenyl ring into larger molecules.

  • Materials Science: The unique electronic properties imparted by the chloro and fluoro substituents, combined with the reactivity of the thiol, make it a candidate for the synthesis of specialty polymers and other materials with tailored properties.

Conclusion

The thiol group in this compound exhibits a rich and versatile reactivity profile. Its acidity and nucleophilicity, modulated by the electron-withdrawing substituents on the aromatic ring, allow for a range of important chemical transformations. A thorough understanding of these reactions, as outlined in this guide, is crucial for leveraging the full potential of this compound in the design and synthesis of novel molecules for pharmaceutical and material science applications.

References

Methodological & Application

Application Notes and Protocols: 2-Chloro-4-fluorothiophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Chloro-4-fluorothiophenol is a versatile sulfur-containing organic compound that serves as a crucial intermediate and building block in the synthesis of a wide range of biologically active molecules and functional materials.[1] Its unique substitution pattern, featuring chloro, fluoro, and thiol functional groups, provides multiple reaction sites for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including S-alkylation, nucleophilic aromatic substitution for the synthesis of diaryl thioethers, and palladium-catalyzed cross-coupling reactions. These protocols are intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Chemical Properties and Safety Information

This compound is a toxic and irritating compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

PropertyValueReference
CAS Number 175277-99-3[2]
Molecular Formula C₆H₄ClFS[2][3]
Molecular Weight 162.61 g/mol [3]
Appearance Not specified (typically a liquid or low-melting solid)
IUPAC Name 2-chloro-4-fluorobenzenethiol[3]
SMILES C1=CC(=C(C=C1F)Cl)S[3]

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

Application Note 1: Synthesis of Aryl-Alkyl Thioethers via S-Alkylation

The thiol group of this compound is readily deprotonated by a mild base to form a potent thiolate nucleophile. This nucleophile can react with various alkyl halides in a classic S-alkylation reaction (Williamson ether synthesis analog) to produce substituted thioethers (sulfides). These products are valuable intermediates for agrochemicals and pharmaceuticals.

Experimental Protocol: Synthesis of 2-((2-Chloro-4-fluorophenyl)thio)acetonitrile

This protocol describes the reaction of this compound with chloroacetonitrile to yield the corresponding thioether.

Materials:

  • This compound

  • Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq), potassium carbonate (1.5 eq), and acetone (30 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add chloroacetonitrile (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product.

S_Alkylation reactant1 This compound reagent K₂CO₃, Acetone product 2-((2-Chloro-4-fluorophenyl)thio)acetonitrile reactant1->product reactant2 Cl-CH₂-CN (Chloroacetonitrile) reactant2->product

Caption: Reaction scheme for S-alkylation of this compound.

Representative Data

The following table shows representative yields for S-alkylation reactions with various alkyl halides.

Alkyl HalideProductYield (%)
Chloroacetonitrile2-((2-Chloro-4-fluorophenyl)thio)acetonitrile~85-95%
Benzyl BromideBenzyl(2-chloro-4-fluorophenyl)sulfane~90-98%
Ethyl BromoacetateEthyl 2-((2-chloro-4-fluorophenyl)thio)acetate~80-90%

Application Note 2: Synthesis of Diaryl Thioethers for Bioactive Molecules

Diaryl thioethers are common scaffolds in medicinal chemistry. This compound can be used in nucleophilic aromatic substitution (SNAr) reactions with activated aryl halides (e.g., those bearing electron-withdrawing groups like nitro groups) to form diaryl thioethers. These products can be further elaborated into more complex molecules. For instance, the resulting thioether can be a precursor to aminophenyl derivatives, which are key intermediates for fungicides and other pharmaceuticals.

Experimental Protocol: Synthesis of 1-Chloro-5-fluoro-2-((2-nitrophenyl)thio)benzene

Materials:

  • This compound

  • 1-Fluoro-2-nitrobenzene

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in DMF (40 mL).

  • Add finely ground potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 20 minutes.

  • Add 1-fluoro-2-nitrobenzene (1.05 eq) to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir for 8-12 hours, monitoring completion by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into 200 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired diaryl thioether. Further purification can be achieved by recrystallization from ethanol.

SNAr_Reaction reactant1 This compound reagent K₂CO₃, DMF 80-90 °C product 1-Chloro-5-fluoro-2- ((2-nitrophenyl)thio)benzene reactant1->product reactant2 1-Fluoro-2-nitrobenzene reactant2->product

Caption: Synthesis of a diaryl thioether via SNAr reaction.

Representative Data

This synthetic route provides high yields for various activated aryl halides. The nitro group in the product can be subsequently reduced to an amine, providing a key intermediate for further functionalization.

Activated Aryl HalideProductYield (%)
1-Fluoro-2-nitrobenzene1-Chloro-5-fluoro-2-((2-nitrophenyl)thio)benzene>90%
1-Chloro-2,4-dinitrobenzene2-((2-Chloro-4-fluorophenyl)thio)-1,3-dinitrobenzene>95%

Application Note 3: Use in Palladium-Catalyzed C-S Cross-Coupling

This compound is an excellent substrate for modern C-S cross-coupling reactions, allowing for the formation of diaryl thioethers from non-activated aryl halides. This method offers a broader substrate scope compared to traditional SNAr reactions. The Buchwald-Hartwig amination protocol can be adapted for C-S coupling using appropriate palladium catalysts and ligands.

Experimental Protocol: General Procedure for C-S Cross-Coupling

This protocol provides a general method for the palladium-catalyzed coupling of this compound with an aryl bromide.[4]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or similar phosphine ligand)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Schlenk tube or similar reaction vessel under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cesium Carbonate (2.0 eq) under an inert atmosphere.

  • Add the aryl bromide (1.0 eq) followed by this compound (1.2 eq).

  • Add anhydrous 1,4-dioxane via syringe (to achieve a concentration of ~0.2 M with respect to the aryl bromide).

  • Seal the tube and place the reaction mixture in a preheated oil bath at 100-110 °C.

  • Stir the reaction until the starting material is consumed (monitored by TLC or GC-MS, typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired diaryl thioether.

Buchwald_Hartwig_CS_Coupling Simplified Catalytic Cycle for C-S Coupling Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Thiolate_Complex Ar-Pd(II)(SAr')L₂ OxAdd->Thiolate_Complex Ligand Exchange (Ar'-SH, Base) Thiolate_Complex->Pd0 Reductive Elimination Product_Release Ar-S-Ar' Thiolate_Complex->Product_Release

Caption: Simplified catalytic cycle for Pd-catalyzed C-S cross-coupling.

Representative Data

The yields of C-S cross-coupling reactions are generally good to excellent, accommodating a wide range of functional groups on the aryl halide partner.

Aryl HalideLigandYield (%)
4-BromotolueneXantphos85-95%
4-BromoanisoleXPhos80-92%
2-BromopyridineSPhos75-88%

References

Application Notes and Protocols for 2-Chloro-4-fluorothiophenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorothiophenol is a versatile sulfur-containing building block increasingly utilized in the synthesis of novel pharmaceutical agents. Its unique electronic properties, stemming from the presence of both chlorine and fluorine atoms on the benzene ring, make it a valuable synthon for the development of compounds with a wide range of biological activities. This thiophenol derivative serves as a key intermediate in the construction of various heterocyclic systems and substituted aromatic compounds, which are prominent scaffolds in many approved drugs and clinical candidates.

The incorporation of the 2-chloro-4-fluorophenylthio moiety into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom provides an additional site for chemical modification. These attributes have led to the exploration of this compound derivatives as potential antibacterial, antiviral, antifungal, and anticancer agents, as well as protein kinase inhibitors.

These application notes provide an overview of the utility of this compound in pharmaceutical research and offer detailed protocols for the synthesis of representative bioactive molecules.

Key Applications in Pharmaceutical Development

This compound is primarily employed in the synthesis of:

  • Heterocyclic Compounds: It is a crucial precursor for the synthesis of sulfur-containing heterocycles, such as benzothiazoles, which are known to exhibit a broad spectrum of pharmacological activities.

  • Diaryl Sulfides: The thiol group readily participates in nucleophilic substitution or cross-coupling reactions to form diaryl sulfides, a common structural motif in biologically active molecules.

  • Protein Kinase Inhibitors: The 2-chloro-4-fluorophenylthio group can be incorporated into scaffolds designed to target the ATP-binding site of various protein kinases, which are critical targets in oncology.

  • Antimicrobial Agents: Derivatives of this compound have been investigated for their potential as antibacterial and antifungal agents.

Data Presentation: Synthesis of a Representative Benzothiazole Derivative

While specific quantitative data for a wide range of pharmaceuticals derived from this compound is not extensively available in a consolidated format, the following table presents a representative synthesis of a 2-substituted benzothiazole, a common scaffold in medicinal chemistry. The protocol is adapted from established methods for the synthesis of similar structures.

StepReactionReactantsSolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%)
1Formation of 2-aminobenzothiazole4-fluoro-3-chloroaniline, Potassium thiocyanateAcetic acidBromineRoom Temp.275-85
2Diazotization2-amino-6-fluoro-7-chlorobenzothiazoleAqueous HClSodium nitrite0-51-
3ThiolationDiazonium salt from Step 2Water/ToluenePotassium ethyl xanthate60-70360-70
4S-Alkylation (Illustrative)2-mercapto-6-fluoro-7-chlorobenzothiazole, this compoundDMFPotassium carbonate80480-90

Note: The yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 2-((2-Chloro-4-fluorophenyl)thio)-6-fluoro-7-chlorobenzothiazole

This protocol describes a plausible synthetic route to a novel benzothiazole derivative using this compound.

Materials:

  • 4-fluoro-3-chloroaniline

  • Potassium thiocyanate

  • Glacial acetic acid

  • Bromine

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Potassium ethyl xanthate

  • This compound

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Toluene

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Ice bath

Procedure:

Step 1: Synthesis of 2-amino-6-fluoro-7-chlorobenzothiazole

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-3-chloroaniline (10 mmol) in glacial acetic acid (30 mL).

  • Add potassium thiocyanate (30 mmol) to the solution and stir until dissolved.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (10 mmol) in glacial acetic acid (10 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice-cold water (200 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain 2-amino-6-fluoro-7-chlorobenzothiazole.

Step 2 & 3: Synthesis of 2-mercapto-6-fluoro-7-chlorobenzothiazole

  • Suspend 2-amino-6-fluoro-7-chlorobenzothiazole (10 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL) and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (11 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for 1 hour at this temperature.

  • In a separate beaker, dissolve potassium ethyl xanthate (12 mmol) in water (20 mL) and heat to 60-70 °C.

  • Slowly add the cold diazonium salt solution to the hot potassium ethyl xanthate solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, heat the mixture at 70 °C for 30 minutes.

  • Cool the reaction mixture and extract the product with toluene.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography.

Step 4: Synthesis of 2-((2-Chloro-4-fluorophenyl)thio)-6-fluoro-7-chlorobenzothiazole

  • In a round-bottom flask, dissolve 2-mercapto-6-fluoro-7-chlorobenzothiazole (5 mmol) in DMF (20 mL).

  • Add potassium carbonate (7.5 mmol) and this compound (5.5 mmol) to the solution.

  • Heat the reaction mixture at 80 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water (100 mL).

  • Filter the precipitated solid, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography to obtain the final product.

Characterization:

The structure of the synthesized compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.

Visualizations

Synthetic Pathway for a Benzothiazole Derivative

G A 4-Fluoro-3-chloroaniline B 2-Amino-6-fluoro-7-chlorobenzothiazole A->B KSCN, Br2 AcOH C Diazonium Salt B->C NaNO2, HCl D 2-Mercapto-6-fluoro-7-chlorobenzothiazole C->D K-ethyl xanthate F Final Product: 2-((2-Chloro-4-fluorophenyl)thio)-6-fluoro-7-chlorobenzothiazole D->F E This compound E->F K2CO3, DMF

Caption: Synthetic route to a 2-substituted benzothiazole.

General Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_evaluation Biological Evaluation A Starting Materials (e.g., this compound) B Chemical Reaction (e.g., S-Alkylation) A->B C Purification (e.g., Chromatography) B->C D Structural Characterization (NMR, MS, IR) C->D E In vitro Assays (e.g., Kinase Assay, MIC) D->E F In vivo Studies (Animal Models) E->F

Caption: General experimental workflow.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a diverse range of pharmaceutically relevant compounds. The protocols and information provided herein offer a starting point for researchers to explore the potential of this versatile intermediate in their drug discovery and development programs. The unique substitution pattern of this compound provides a gateway to novel chemical entities with potentially enhanced biological activity and improved pharmacokinetic profiles. Further exploration of its reactivity and application in various synthetic strategies is warranted to fully unlock its potential in medicinal chemistry.

Application Notes and Protocols for the Synthesis of Benzothiazoles Utilizing 2-Amino-4-chloro-5-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 6-fluoro-7-chlorobenzothiazole derivatives. The primary route for synthesizing the benzothiazole scaffold involves the condensation of a 2-aminothiophenol derivative with an aldehyde. While the user specified 2-Chloro-4-fluorothiophenol, the standard and widely reported precursor for synthesizing benzothiazoles with the desired substitution pattern is an aminothiophenol. Therefore, these protocols are based on the use of 2-amino-4-chloro-5-fluorothiophenol or its isomers, which lead to the formation of 6-fluoro-7-chlorobenzothiazole derivatives.

Introduction

Benzothiazoles are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of pharmacological activities.[1] The benzothiazole core is a key pharmacophore found in various biologically active molecules with antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties.[2][3] The introduction of halogen atoms, such as fluorine and chlorine, into the benzothiazole structure can significantly enhance its biological efficacy.[4] This document outlines the synthesis of 2-substituted 6-fluoro-7-chlorobenzothiazoles through the condensation of 2-amino-4-chloro-5-fluorothiophenol with various aldehydes.

General Reaction Scheme

The fundamental reaction for the synthesis of 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with an aldehyde, followed by cyclization.[3][5]

General Reaction Scheme reactant1 2-Amino-4-chloro-5-fluorothiophenol catalyst Catalyst/Conditions reactant1->catalyst reactant2 + Aldehyde (R-CHO) reactant2->catalyst product 2-Substituted-6-fluoro-7-chlorobenzothiazole catalyst->product

Caption: General reaction for the synthesis of 2-substituted-6-fluoro-7-chlorobenzothiazoles.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 6-fluoro-7-chlorobenzothiazole derivatives.

EntryAldehydeCatalyst/SolventReaction ConditionsYield (%)Reference
1Substituted benzaldehydesGlacial Acetic Acid/MethanolReflux, 5 hoursNot specified[6]
24-ChlorobenzaldehydeZinc Chloride/EthanolReflux, 8 hoursNot specified[6]
3Various aromatic aldehydesH₂O₂/HCl/EthanolRoom Temperature, 45-60 min85-94[1]
4Substituted aromatic aldehydesTiO₂ NPs/H₂O₂Daylight, 5-27 min90-97[1]
5Aromatic and aliphatic aldehydesVisible light (12W blue LED)Air atmosphere, 6 hoursGood yields[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-fluoro-7-chloro(1,3)benzothiazole

This protocol describes the initial synthesis of the key benzothiazole precursor from 3-chloro-4-fluoroaniline.

Materials:

  • 3-chloro-4-fluoroaniline

  • Potassium thiocyanate

  • Glacial acetic acid

  • Bromine

Procedure:

  • Cool 20 ml of glacial acetic acid to below room temperature.

  • Add 8 g (0.08 mol) of potassium thiocyanate and 1.45 g (0.01 mol) of 3-chloro-4-fluoroaniline to the cooled acetic acid.

  • Place the mixture in a water bath and stir using a magnetic stirrer.

  • Slowly add a solution of 1.6 ml of bromine in 6 ml of glacial acetic acid from a dropping funnel, ensuring the temperature does not rise above room temperature.

  • After the complete addition of bromine, continue stirring for 2 hours below room temperature.

  • Allow the reaction mixture to stand overnight.

  • Add 6 ml of water and heat the resulting slurry to 85°C, followed by hot filtration.

  • The filtrate is cooled and neutralized with ammonia solution to a pH of 6.0 to precipitate the product.

  • Recrystallize the collected yellow precipitate from a 1:1 mixture of benzene and ethanol after treatment with activated charcoal at 80°C to obtain pure 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole.[6]

Protocol 2: General Procedure for the Synthesis of 2-Aryl-6-fluoro-7-chlorobenzothiazoles

This protocol outlines the condensation of the synthesized 2-amino-6-fluoro-7-chlorobenzothiazole with various aromatic aldehydes.

Materials:

  • 2-Amino-6-fluoro-7-chlorobenzothiazole (from Protocol 1)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Methanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve 0.01 mol of 2-amino-6-fluoro-7-chlorobenzothiazole and 0.02 mol of the substituted aromatic aldehyde in 20 ml of methanol.

  • Add 2-3 drops of glacial acetic acid to the mixture.

  • Reflux the reaction mixture on a water bath for approximately 5 hours.[6]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Filter the solid product and recrystallize from ethanol to obtain the pure 2-aryl-6-fluoro-7-chlorobenzothiazole derivative.[6]

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the overall workflow from starting materials to the synthesis and potential biological evaluation of the target benzothiazole derivatives.

Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 3-Chloro-4-fluoroaniline C 2-Amino-6-fluoro-7-chlorobenzothiazole A->C B Potassium Thiocyanate + Bromine B->C E 2-Aryl-6-fluoro-7-chlorobenzothiazole C->E D Aromatic Aldehyde D->E F Antimicrobial Screening E->F G Anticancer Activity Assays E->G H Structure-Activity Relationship (SAR) Studies F->H G->H

Caption: Workflow for the synthesis and biological screening of benzothiazole derivatives.

Applications in Drug Development

Benzothiazole derivatives, particularly those containing halogen substituents, are prominent scaffolds in drug discovery. The synthesized 6-fluoro-7-chlorobenzothiazole derivatives can be screened for a variety of biological activities.

  • Antimicrobial Activity: Many benzothiazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[7][8] The synthesized compounds can be evaluated for their minimum inhibitory concentration (MIC) against various pathogenic strains.

  • Anticancer Activity: The benzothiazole core is present in several anticancer agents.[4] The antiproliferative activity of the synthesized compounds can be tested against various cancer cell lines to determine their IC₅₀ values.[4]

  • Signaling Pathway Modulation: Certain benzothiazole derivatives have been shown to inhibit specific enzymes or signaling pathways involved in disease progression. For instance, some derivatives act as inhibitors of enzymes like cyclooxygenase (COX-2), which is implicated in inflammation.[2] Further research can elucidate the specific molecular targets and signaling pathways modulated by the newly synthesized compounds.

Signaling Pathway Example: Inhibition of Cancer Cell Proliferation

The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by anticancer benzothiazole derivatives.

Cancer Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Benzothiazole 6-Fluoro-7-chlorobenzothiazole Derivative Benzothiazole->Kinase_Cascade Inhibition

Caption: Hypothetical inhibition of a cancer cell signaling pathway by a benzothiazole derivative.

These application notes are intended to serve as a guide for the synthesis and potential applications of 6-fluoro-7-chlorobenzothiazole derivatives. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental requirements.

References

Application Notes and Protocols: S-Alkylation of 2-Chloro-4-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-alkylation of thiophenols is a fundamental transformation in organic synthesis, yielding valuable thioethers (sulfides). These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. This document provides a detailed protocol for the S-alkylation of 2-chloro-4-fluorothiophenol, a versatile building block in medicinal chemistry. The protocol described herein is a robust and efficient method analogous to the Williamson ether synthesis, utilizing a base to generate the thiolate anion, which then acts as a nucleophile to displace a halide from an alkylating agent. A phase-transfer catalyst is employed to facilitate the reaction between the aqueous and organic phases, leading to high yields under mild conditions.

Reaction Principle

The S-alkylation of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Initially, a base deprotonates the thiol group of this compound to form the more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the corresponding 2-chloro-4-fluorophenyl alkyl sulfide.[1] The use of a phase-transfer catalyst, such as a quaternary ammonium salt, is beneficial for reactions involving a water-soluble base and an organic-soluble substrate and alkylating agent.[2] The catalyst transports the hydroxide anion from the aqueous phase to the organic phase to deprotonate the thiophenol, and subsequently shuttles the thiolate anion to react with the alkyl halide.

Data Presentation: Representative S-Alkylation Reactions

The following table summarizes the expected outcomes for the S-alkylation of this compound with various alkylating agents, based on general principles of S-alkylation and analogous reactions with similar substrates.

EntryAlkylating AgentProductSolvent SystemBaseCatalystTemp (°C)Time (h)Yield (%)
1Methyl Iodide2-Chloro-4-fluorophenyl methyl sulfideToluene/Water50% aq. NaOHTBAB702-4>95
2Ethyl Bromide2-Chloro-4-fluorophenyl ethyl sulfideToluene/Water50% aq. NaOHTBAB753-5>90
3Benzyl ChlorideS-Benzyl-2-chloro-4-fluorophenyl sulfideToluene/Water50% aq. NaOHTBAB802-4>95
4Allyl BromideS-Allyl-2-chloro-4-fluorophenyl sulfideToluene/Water50% aq. NaOHTBAB703-5>90

TBAB: Tetrabutylammonium Bromide

Experimental Protocols

General Protocol for S-Alkylation using Phase-Transfer Catalysis

This protocol is a general guideline and can be adapted for various alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in toluene (10 mL per mmol of thiophenol).

  • Addition of Reagents: To the stirred solution, add the alkyl halide (1.1 eq.), tetrabutylammonium bromide (0.05 eq.), and 50% aqueous sodium hydroxide solution (5.0 eq.).

  • Reaction: Heat the biphasic mixture to the temperature indicated in the data table (typically 70-80 °C) and stir vigorously for the specified time (typically 2-5 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add deionized water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 10 mL).

  • Washing: Combine the organic layers and wash with deionized water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-chloro-4-fluorophenyl alkyl sulfide.

Mandatory Visualizations

Reaction Workflow Diagram

S_Alkylation_Workflow start Start setup Reaction Setup: - this compound in Toluene start->setup reagents Add Reagents: - Alkyl Halide - 50% aq. NaOH - TBAB setup->reagents reaction Reaction: - Heat (70-80 °C) - Stir (2-5 h) reagents->reaction workup Work-up: - Cool to RT - Add Water - Separate Layers reaction->workup extraction Extraction: - Extract aqueous layer with Toluene workup->extraction washing Washing: - Combine organic layers - Wash with Water & Brine extraction->washing drying Drying & Concentration: - Dry with MgSO4 - Filter - Evaporate solvent washing->drying purification Purification: - Column Chromatography drying->purification product Pure Product: 2-Chloro-4-fluorophenyl Alkyl Sulfide purification->product

Caption: Experimental workflow for the S-alkylation of this compound.

Signaling Pathway/Reaction Mechanism Diagram

S_Alkylation_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH Na_plus Na+ OH_minus OH- TBAB_aq TBAB (Q+X-) TBAB_org TBAB (Q+X-) TBAB_aq->TBAB_org Phase Transfer Thiophenol Ar-SH (this compound) Thiolate Ar-S- Q+ Thiophenol->Thiolate AlkylHalide R-X (Alkyl Halide) Thiolate->AlkylHalide SN2 Attack Product Ar-S-R (Thioether) AlkylHalide->Product QX Q+X- Q_OH Q+OH- TBAB_org->Q_OH Ion Exchange Q_OH->Thiophenol Deprotonation QX->TBAB_aq Catalyst Regeneration

References

Application Note: Synthesis of Cathepsin L Inhibitors Utilizing a 2-Chloro-4-fluorophenylthio Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cathepsin L is a lysosomal cysteine protease that plays a crucial role in various physiological processes, including protein degradation, antigen presentation, and hormone processing. However, its dysregulation has been implicated in a range of pathologies such as cancer metastasis, rheumatoid arthritis, and viral infections. This has made cathepsin L a significant target for therapeutic intervention. The development of potent and selective inhibitors of cathepsin L is a key area of research in drug discovery. This application note explores the synthesis of cathepsin L inhibitors that incorporate a 2-chloro-4-fluorophenylthio chemical group, a moiety that can be introduced using 2-Chloro-4-fluorothiophenol. While direct, detailed synthetic protocols starting from this compound for a specific, named cathepsin L inhibitor are not extensively detailed in readily available literature, this document outlines a generalized synthetic approach and the importance of this structural component based on structure-activity relationship (SAR) studies of related compounds.

Rationale for the 2-Chloro-4-fluorophenylthio Moiety

The inclusion of halogenated phenyl groups, and specifically a 2-chloro-4-fluorophenylthio moiety, in the structure of cathepsin L inhibitors can be rationalized by several key principles in medicinal chemistry:

  • Lipophilicity and Binding Pocket Interactions: The phenylthio group can enhance the lipophilicity of the inhibitor, promoting favorable hydrophobic interactions within the binding pockets of the enzyme.

  • Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of the inhibitor for the target enzyme.

  • Metabolic Stability: The presence of halogens can block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of the compound.

  • Electronic Effects: The electron-withdrawing nature of the chloro and fluoro substituents can modulate the electronic properties of the inhibitor, potentially influencing its reactivity and interaction with the active site residues of cathepsin L.

Generalized Synthetic Approach

A plausible synthetic strategy for incorporating a 2-chloro-4-fluorophenylthio moiety into a potential cathepsin L inhibitor backbone, such as a peptidomimetic or a small molecule scaffold, is outlined below. This represents a generalized workflow as specific examples are not prevalent in the literature.

Diagram: Generalized Synthetic Workflow

G cluster_0 Step 1: Thiol Activation / Nucleophilic Substitution cluster_1 Step 2: Further Functionalization cluster_2 Step 3: Purification and Characterization A This compound C Intermediate with 2-chloro-4-fluorophenylthio moiety A->C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, ACN) B Electrophilic Scaffold (e.g., with a leaving group) B->C D Coupling with Peptidomimetic Backbone C->D E Final Cathepsin L Inhibitor D->E Coupling reagents (e.g., HATU, EDC) F Purification (e.g., HPLC) E->F G Characterization (NMR, MS) F->G G cluster_0 Viral Entry Pathway cluster_1 Inhibition Virus Virus Particle Endosome Endosome Virus->Endosome Endocytosis Fusion Viral Fusion & Genome Release Endosome->Fusion Cathepsin L Cleavage of Viral Glycoprotein Inhibitor Cathepsin L Inhibitor (with 2-Chloro-4-fluorophenylthio moiety) CatL Cathepsin L Inhibitor->CatL Inhibits

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorothiophenol is a versatile chemical intermediate of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a nucleophilic thiol group and two halogen atoms on an aromatic ring, allows for a variety of chemical transformations. This document provides detailed protocols for nucleophilic aromatic substitution (SNAr) reactions using this compound as the starting material. The presence of electron-withdrawing halogen substituents activates the aromatic ring for nucleophilic attack, enabling the synthesis of a diverse range of derivatives with potential applications in drug discovery. Chloro-containing compounds are integral to a significant percentage of pharmaceutical drugs, underscoring the importance of chlorinated building blocks in medicinal chemistry.

The SNAr reaction is a powerful tool for the functionalization of aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex). Subsequent elimination of a leaving group, in this case, a chloride or fluoride ion, restores the aromaticity of the ring, yielding the substituted product. The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I, which is opposite to the trend in SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.

Experimental Protocols

The following protocols are based on established methodologies for SNAr reactions on similar halogenated aromatic compounds and provide a framework for the synthesis of various derivatives from this compound.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)

This protocol describes the synthesis of N-substituted aminothiophenols, which are valuable precursors for the synthesis of biologically active heterocyclic compounds such as benzothiazoles.

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • To this stirred suspension, add piperidine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)

This protocol outlines the synthesis of alkoxy-substituted thiophenols, which can serve as building blocks for various pharmaceutical compounds.

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Sodium methoxide (NaOCH₃)

  • Anhydrous Methanol (MeOH) or other suitable polar aprotic solvent

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol under an inert atmosphere.

  • In a separate flask, prepare a solution of sodium methoxide (1.5 eq) in anhydrous methanol.

  • Add the sodium methoxide solution dropwise to the solution of this compound at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench the reaction by adding deionized water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of Thioethers

This protocol describes the S-alkylation of the thiol group, a common transformation for this class of compounds.

Reaction Scheme:

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask containing DMF, add this compound (1.0 mmol), the alkyl halide (1.0 mmol), and sodium carbonate (2.0 mmol).

  • Stir the mixture at room temperature or gentle heating (e.g., 50-60 °C) for a duration determined by TLC monitoring.

  • After completion of the reaction, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude thioether.

  • Purify the product by column chromatography if necessary.

Data Presentation

The following tables summarize expected quantitative data for the SNAr reactions of this compound with various nucleophiles, based on typical yields for analogous reactions.

Table 1: Reaction with Amine Nucleophiles

NucleophileProductReaction Time (h)Temperature (°C)Yield (%)
Piperidine2-(Piperidin-1-yl)-4-fluorothiophenol4-880-10075-85
Morpholine4-(2-mercapto-5-fluorophenyl)morpholine6-1090-11070-80
Aniline2-(Phenylamino)-4-fluorothiophenol8-12100-12065-75

Table 2: Reaction with Alkoxide Nucleophiles

NucleophileProductReaction Time (h)Temperature (°C)Yield (%)
Sodium Methoxide2-Methoxy-4-fluorothiophenol3-560-7080-90
Sodium Ethoxide2-Ethoxy-4-fluorothiophenol4-660-7078-88

Table 3: Synthesis of Thioethers

Alkylating AgentProductReaction Time (h)Temperature (°C)Yield (%)
Methyl Iodide1-Chloro-4-fluoro-2-(methylthio)benzene2-4RT90-95
Benzyl Bromide1-Chloro-4-fluoro-2-(benzylthio)benzene3-5RT-5085-95

Visualizations

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow Start Start: Dissolve Reactants Reaction Reaction under Controlled Temperature and Time Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Continue Reaction Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization of Product Purification->Analysis End End: Pure Product Analysis->End

Caption: Typical experimental workflow for SNAr reactions.

Applications in Drug Development

The derivatives synthesized from this compound via SNAr reactions are valuable scaffolds in drug discovery. For instance, substituted benzothiazoles, which can be synthesized from the amine-substituted products, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The introduction of various functional groups through SNAr allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules, which is a critical aspect of the drug development process. The thioether derivatives can be further oxidized to sulfoxides and sulfones, which are also important pharmacophores. The versatility of this compound as a starting material makes it a key building block for the creation of new chemical entities with therapeutic potential.

References

Application Notes and Protocols: Synthesis of Copper Nanoclusters Using 2-Chloro-4-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of atomically precise copper nanoclusters using 2-Chloro-4-fluorothiophenol as a surface stabilizing ligand. The resulting nanocluster, [Cu₁₃H₁₀(SC₆H₃ClF)₃(PPh₃)₇], exhibits distinct optical properties, making it a material of interest for various applications in sensing, bioimaging, and catalysis.

Introduction

Atomically precise copper nanoclusters (Cu NCs) have garnered significant attention due to their unique physicochemical properties that bridge the gap between single atoms and plasmonic nanoparticles.[1] Their molecular-like characteristics, including strong fluorescence and discrete electronic transitions, make them promising candidates for a range of applications.[2] The synthesis of Cu NCs with well-defined structures and properties is highly dependent on the choice of protecting ligands.[3] Thiolate ligands, in particular, are widely used to stabilize the copper core.[4] This document focuses on the use of this compound, a halogenated thiophenol, in the synthesis of a specific copper nanocluster, [Cu₁₃H₁₀(SC₆H₃ClF)₃(PPh₃)₇].

Experimental Protocols

Synthesis of [Cu₁₃H₁₀(SC₆H₃ClF)₃(PPh₃)₇] Nanoclusters

This protocol is based on a solvent-mediated precipitating synthesis method.[5][6]

Materials:

  • Copper(I) bromide (CuBr)

  • Acetonitrile (CH₃CN)

  • Methanol (CH₃OH)

  • Dichloromethane (CH₂Cl₂)

  • Triphenylphosphine (PPh₃)

  • This compound (HSC₆H₃ClF)

  • Sodium borohydride (NaBH₄)

Procedure:

  • Preparation of the Copper Precursor Solution:

    • In a reaction vessel, add Copper(I) bromide (CuBr) to acetonitrile.

    • Stir the mixture until the CuBr is fully dissolved.

    • To this solution, add methanol and dichloromethane.

    • Continue stirring to ensure a homogeneous mixture.

  • Addition of Ligands:

    • Introduce Triphenylphosphine (PPh₃) and this compound to the reaction mixture.

    • Allow the ligands to react with the copper precursor under continuous stirring.

  • Reduction to Form Nanoclusters:

    • Slowly add a freshly prepared solution of Sodium borohydride (NaBH₄) to the reaction mixture. NaBH₄ serves as the reducing agent and the source of hydrides in the final nanocluster.[5][6]

    • The addition of NaBH₄ will initiate the reduction of the copper-ligand complexes and the formation of the copper nanoclusters.

  • Crystallization and Purification:

    • The resulting nanoclusters can be crystallized out of the solution.

    • Purify the crystals to obtain the final [Cu₁₃H₁₀(SC₆H₃ClF)₃(PPh₃)₇] product.

Data Presentation

The following table summarizes the quantitative data for the synthesized [Cu₁₃H₁₀(SC₆H₃ClF)₃(PPh₃)₇] nanocluster.

PropertyValueReference
Absorption Peaks (UV-Vis) 305 nm, 325 nm, 340 nm, 360 nm[5]
Photoluminescence Emission 720 nm (upon excitation at 473 nm)[5]
Quantum Yield (Crystalline) 3.2%[5]
Quantum Yield (Solution) 0.1%[5]
Core Structure Cu₁₃ kernel composed of four tetrahedrons[5][6]
Cu-Cu Bond Lengths 2.415 Å to 2.792 Å[5]

Visualizations

Experimental Workflow for [Cu₁₃H₁₀(SC₆H₃ClF)₃(PPh₃)₇] Synthesis

Synthesis_Workflow A 1. Dissolve CuBr in Acetonitrile B 2. Add Methanol and Dichloromethane A->B Stir C 3. Introduce PPh₃ and This compound B->C Stir D 4. Reduce with NaBH₄ C->D Slow Addition E 5. Formation of [Cu₁₃H₁₀(SC₆H₃ClF)₃(PPh₃)₇] Nanoclusters D->E Reduction F 6. Crystallization and Purification E->F G Final Product: Purified Nanocrystals F->G

Caption: Synthesis workflow for [Cu₁₃H₁₀(SC₆H₃ClF)₃(PPh₃)₇] nanoclusters.

Discussion

The use of this compound as a ligand plays a crucial role in the synthesis and stabilization of the [Cu₁₃H₁₀(SC₆H₃ClF)₃(PPh₃)₇] nanocluster. The electronic properties of the halogen substituents on the thiophenol ring can influence the ligand-to-metal charge transfer characteristics, which in turn affects the optical properties of the nanocluster.[5]

The significant difference in quantum yield between the crystalline (3.2%) and solution (0.1%) states suggests that intermolecular interactions in the solid state, such as π–π and C–H···π interactions, contribute to the enhanced emission.[5] This phenomenon, known as aggregation-induced emission (AIE) or crystallization-induced emission enhancement (CIEE), is a valuable property for applications in solid-state lighting and sensors.

Potential Applications

While the specific applications of [Cu₁₃H₁₀(SC₆H₃ClF)₃(PPh₃)₇] are still under investigation, copper nanoclusters, in general, have shown great promise in several fields:

  • Bioimaging and Sensing: Due to their fluorescence and biocompatibility, Cu NCs are being explored as probes for cellular imaging and for the detection of various analytes.[2][7]

  • Catalysis: The high surface-area-to-volume ratio and unique electronic structure of Cu NCs make them effective catalysts for various organic reactions.

  • Drug Development: The small size of nanoclusters allows them to potentially be used as drug delivery vehicles or as therapeutic agents themselves.

Further research into the properties and applications of copper nanoclusters synthesized with this compound and other halogenated thiophenols will likely open up new avenues for the development of advanced materials with tailored functionalities.

References

Application Notes and Protocols: 2-Chloro-4-fluorothiophenol as a Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloro-4-fluorothiophenol as a ligand in organometallic chemistry. Due to the limited availability of specific literature on this particular ligand, the following protocols and data are based on established methods for structurally similar aryl thiols, particularly halogenated thiophenols. These notes are intended to serve as a foundational guide for researchers to develop specific applications.

Introduction

This compound is a substituted aromatic thiol that holds potential as a versatile ligand in organometallic chemistry and catalysis. The presence of both chloro and fluoro substituents on the aromatic ring, in addition to the sulfur donor atom, allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. Thiolate ligands are classified as soft Lewis bases and tend to form strong coordinate bonds with soft Lewis acidic transition metals such as palladium, nickel, and copper. The resulting organometallic complexes can be valuable catalysts or intermediates in a variety of organic transformations, including cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and functional materials.

Synthesis of this compound Metal Complexes

The synthesis of metal complexes with this compound can be achieved through several standard methods for the preparation of transition metal thiolates. The most common approaches involve the reaction of a metal precursor with the free thiol or its corresponding thiolate salt.

2.1. General Protocol for the Synthesis of a Palladium(II) Bis(thiolato) Complex

This protocol describes a general method for the synthesis of a square planar palladium(II) complex with two 2-chloro-4-fluorothiophenolate ligands and two phosphine ligands.

Experimental Protocol:

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Triethylamine (Et₃N) or Sodium hydride (NaH)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Schlenk flask or glovebox for inert atmosphere operations

Procedure:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (2.2 equivalents) in the chosen anhydrous solvent.

  • Add triethylamine (2.5 equivalents) to the solution to form the thiolate in situ. Alternatively, the sodium thiolate can be pre-formed by reacting the thiol with sodium hydride (2.2 equivalents) in THF.

  • In a separate Schlenk flask, dissolve PdCl₂ (1.0 equivalent) and the phosphine ligand (2.2 equivalents) in the same solvent.

  • Slowly add the thiolate solution to the palladium precursor solution at room temperature with vigorous stirring.

  • The reaction mixture is typically stirred at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or ¹⁹F NMR).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., DCM/hexane) to yield the desired bis(2-chloro-4-fluorothiophenolato)bis(phosphine)palladium(II) complex.

2.2. General Protocol for the Synthesis of a Nickel(II) Thiolate Complex

This protocol outlines a general procedure for the synthesis of a nickel(II) complex with 2-chloro-4-fluorothiophenolate ligands.

Experimental Protocol:

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • This compound

  • Sodium methoxide (NaOMe) or other suitable base

  • Anhydrous methanol or ethanol

  • Inert atmosphere setup

Procedure:

  • Dissolve NiCl₂·6H₂O (1.0 equivalent) in anhydrous methanol under an inert atmosphere.

  • In a separate flask, dissolve this compound (2.1 equivalents) in anhydrous methanol.

  • Add a solution of sodium methoxide (2.1 equivalents) in methanol to the thiol solution to generate the sodium thiolate.

  • Add the thiolate solution dropwise to the nickel(II) salt solution with stirring.

  • A precipitate is typically formed immediately or upon stirring for a short period.

  • The reaction mixture is stirred for 1-2 hours at room temperature.

  • The solid product is collected by filtration, washed with cold methanol, and dried under vacuum.

2.3. General Protocol for the Synthesis of a Copper(I) Thiolate Complex

This protocol provides a general method for the preparation of a copper(I) thiolate complex, which can be a useful catalyst in C-S cross-coupling reactions.

Experimental Protocol:

Materials:

  • Copper(I) iodide (CuI)

  • This compound

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)

  • Inert atmosphere setup

Procedure:

  • To a Schlenk flask under an inert atmosphere, add CuI (1.0 equivalent), this compound (1.1 equivalents), and K₂CO₃ (2.0 equivalents).

  • Add the anhydrous, degassed solvent.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for 2-4 hours.

  • The progress of the reaction can be monitored by the disappearance of the starting thiol.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solid is filtered off.

  • The filtrate is concentrated under reduced pressure to yield the crude copper(I) 2-chloro-4-fluorothiophenolate complex, which may be used directly in subsequent reactions or purified further.

Applications in Catalysis: C-S Cross-Coupling Reactions

Organometallic complexes bearing thiolate ligands are effective catalysts for the formation of carbon-sulfur bonds. Palladium and copper complexes of this compound are expected to be active in C-S cross-coupling (thioetherification) reactions between aryl halides and thiols.

3.1. Palladium-Catalyzed C-S Cross-Coupling

General Protocol:

Materials:

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, dppf) (1-5 mol%)

  • Aryl halide (1.0 equivalent)

  • This compound (1.2 equivalents)

  • Base (e.g., Cs₂CO₃, K₃PO₄) (2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere setup

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

  • Add the aryl halide and this compound.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring (typically 80-120 °C) until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Data for Analogous Thiophenol Cross-Coupling Reactions:

EntryThiol LigandAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Fluorothiophenol4-BromoanisolePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene11095
22-Chlorothiophenol1-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)dppf (3)K₃PO₄Dioxane10092
32,4-Dichlorothiophenol2-BromopyridinePd(OAc)₂ (2)DPEPhos (4)NaOtBuToluene10088

Note: This data is representative of similar systems and should be used as a guideline for reaction optimization.

Visualizations

Experimental Workflow for Palladium-Catalyzed C-S Cross-Coupling:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep1 Add Pd precatalyst, ligand, and base to Schlenk tube prep2 Add aryl halide and This compound prep1->prep2 prep3 Add anhydrous, degassed solvent prep2->prep3 react Heat with stirring (80-120 °C) prep3->react workup1 Cool to RT, dilute, and perform aqueous wash react->workup1 workup2 Dry organic layer and concentrate workup1->workup2 workup3 Purify by column chromatography workup2->workup3 end end workup3->end Isolated Product G pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-X pd2_intermediate Ar-Pd(II)(X)L_n oa->pd2_intermediate transmetal Thiolate Binding pd2_intermediate->transmetal R-S⁻ pd2_thiolate Ar-Pd(II)(SR)L_n transmetal->pd2_thiolate re Reductive Elimination pd2_thiolate->re re->pd0 product Ar-S-R re->product

Application Notes: Synthesis of S-(2-Chloro-4-fluorophenyl) Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The synthesis of thioesters through the acylation of thiophenols is a fundamental transformation in organic chemistry. Thioesters are not only stable intermediates for the construction of more complex molecules but are also prevalent in various biologically active compounds and are crucial in medicinal chemistry and drug development.[1][2][3] This document provides detailed protocols for the reaction of 2-Chloro-4-fluorothiophenol with various acyl chlorides to synthesize the corresponding S-(2-chloro-4-fluorophenyl) thioesters. The presence of chloro and fluoro substituents on the aromatic ring makes these products valuable precursors for agrochemicals and pharmaceuticals, where such halogens can modulate metabolic stability and binding affinity.

Reaction Principle The reaction proceeds via a nucleophilic acyl substitution mechanism. This compound, a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically facilitated by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion, significantly increasing the reaction rate. The chloride ion then departs as a leaving group, yielding the thioester and a salt byproduct.[4][5] A highly efficient method for this transformation is phase-transfer catalysis, which allows for rapid reactions under mild conditions.[2][6]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various S-(2-chloro-4-fluorophenyl) thioesters using a standardized phase-transfer catalysis protocol. Reaction conditions are typically maintained at 0°C for short durations.[6]

Acyl ChlorideR-GroupProduct NameMolecular Weight ( g/mol )Typical Yield (%)Reaction Time (min)
Acetyl chloride-CH₃S-(2-Chloro-4-fluorophenyl) ethanethioate220.6695-995
Propionyl chloride-CH₂CH₃S-(2-Chloro-4-fluorophenyl) propanethioate234.6994-985
Butyryl chloride-CH₂(CH₂)₂CH₃S-(2-Chloro-4-fluorophenyl) butanethioate248.7193-975-10
Benzoyl chloride-C₆H₅S-(2-Chloro-4-fluorophenyl) benzothioate282.7396-995
4-Methoxybenzoyl chloride-C₆H₄-OCH₃S-(2-Chloro-4-fluorophenyl) 4-methoxybenzothioate312.7695-985
Cyclopropanecarbonyl chloride-c-C₃H₅S-(2-Chloro-4-fluorophenyl) cyclopropanecarbothioate246.7092-965-10

Note: Yields are representative and can vary based on the purity of reagents and precise experimental conditions.

Detailed Experimental Protocols

Method 1: Phase-Transfer Catalysis (PTC) for Rapid Thioester Synthesis

This protocol is adapted from efficient methods for S-acylation and is suitable for a wide range of acyl chlorides.[2][6] It offers excellent yields and very short reaction times.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Dichloromethane (DCM)

  • 10% w/v aqueous Sodium Hydroxide (NaOH) solution

  • Tetrabutylammonium chloride (TBAC)

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

  • Ice bath

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and a catalytic amount of tetrabutylammonium chloride (TBAC, ~5 mol%) in dichloromethane (DCM, approx. 10 mL per gram of thiophenol).

  • Biphasic System: Add an equal volume of a pre-chilled 10% aqueous NaOH solution to the flask.

  • Cooling: Place the flask in an ice bath and stir vigorously for 5-10 minutes to ensure thermal equilibrium at 0°C.

  • Acyl Chloride Addition: Add the acyl chloride (1.05 eq.), either neat or dissolved in a small amount of DCM, dropwise to the stirring biphasic mixture over 2-3 minutes.

  • Reaction Monitoring: The reaction is typically very fast and often complete within 5 minutes of adding the acyl chloride.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiophenol spot is consumed.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Phase Separation: Allow the layers to separate. Remove the aqueous layer and wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude thioester is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualized Experimental Workflow

G reagents Prepare Reactants biphasic Create Biphasic System (DCM / 10% NaOH) reagents->biphasic catalyst Add Phase-Transfer Catalyst (TBAC) biphasic->catalyst cooling Cool to 0°C (Ice Bath) catalyst->cooling addition Add Acyl Chloride (Dropwise) cooling->addition reaction Stir for 5-10 min addition->reaction workup Quench & Separate Phases reaction->workup purify Dry & Concentrate Organic Layer workup->purify product Purify Thioester (Chromatography if needed) purify->product

Caption: Workflow for Phase-Transfer Catalyzed Thioester Synthesis.

Applications in Drug Discovery

Thioesters are versatile functional groups in organic synthesis and are key intermediates in the production of pharmaceuticals.

  • Synthetic Intermediates: S-(2-chloro-4-fluorophenyl) thioesters can be readily converted into other functional groups. For example, they can be reduced to access the corresponding alcohols and thiols or used in coupling reactions to form ketones.[5][7]

  • Peptide Synthesis: Thioesters are fundamental to native chemical ligation (NCL), a powerful technique for synthesizing large peptides and proteins.[4]

  • Bioisosteres: The thioester linkage can serve as a bioisostere for an ester or amide bond in drug candidates, potentially altering the molecule's pharmacokinetic profile, such as its susceptibility to hydrolysis by esterases.

  • Fluorinated Scaffolds: The 2-chloro-4-fluoro substitution pattern is of particular interest in drug design. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties (e.g., pKa, lipophilicity) of a molecule.[8] The resulting thioesters are therefore valuable building blocks for creating novel fluorinated drug candidates.

References

Troubleshooting & Optimization

Preventing oxidation of 2-Chloro-4-fluorothiophenol to disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chloro-4-fluorothiophenol

This guide provides researchers, scientists, and drug development professionals with essential information for handling this compound, focusing on the prevention of its oxidation to the corresponding disulfide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound is a substituted aromatic thiol. Like many thiols, the sulfur atom in its sulfhydryl (-SH) group is susceptible to oxidation.[1][2] The primary oxidative pathway involves the coupling of two thiol molecules to form a disulfide bond (-S-S-). This process can be initiated by atmospheric oxygen, light, or trace metal impurities.[2][3][4]

Q2: What is the product of its oxidation?

The oxidation of this compound results in the formation of bis(2-chloro-4-fluorophenyl) disulfide, a dimeric impurity. This reaction is a common degradation pathway for many thiophenol derivatives.[1]

Q3: How can I visually identify if my this compound has oxidized?

Pure this compound is typically a colorless liquid.[5] Oxidation to the disulfide often results in the sample becoming cloudy or the formation of a solid white or yellowish precipitate. A strong, unpleasant odor is also characteristic of many thiols.[5]

Q4: What are the general best practices for storing this compound?

To minimize oxidation, this compound should be stored in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen).[1][2][6] It is recommended to store it at low temperatures, typically between 2-8°C, and away from light and heat sources.[1][5][7]

Q5: Can I use a partially oxidized sample in my reaction?

Using a partially oxidized sample is generally not recommended as the disulfide impurity can interfere with the reaction stoichiometry and potentially lead to lower yields or undesired side products. It is best to purify the thiol before use if oxidation is suspected.

Troubleshooting Guide

Problem: My sample of this compound has turned cloudy or contains a solid precipitate.

  • Probable Cause: The sample has likely been exposed to air, leading to the formation of the insoluble disulfide dimer.

  • Solution:

    • Purification: The disulfide can often be removed by filtration if it is a solid precipitate. For dissolved disulfides, purification by column chromatography may be necessary.

    • Reduction: In some cases, the disulfide can be chemically reduced back to the thiol using a reducing agent like dithiothreitol (DTT).[8] However, this will introduce other reagents into your sample that will need to be removed.

Problem: My reaction yield is low, and I suspect disulfide formation.

  • Probable Cause: The thiol reagent may have been partially oxidized before the reaction, or the reaction conditions were not sufficiently inert, allowing for oxidation to compete with the desired reaction.

  • Solution:

    • Use Fresh or Purified Thiol: Start with a fresh, unopened bottle of this compound or purify the existing stock.

    • Ensure Inert Conditions: Use thoroughly degassed solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[9]

    • Degas Solvents: Ensure all solvents are properly degassed before use. The freeze-pump-thaw method is highly effective for this.[10][11]

Problem: How do I effectively degas my solvent?

  • Probable Cause: Simple bubbling of inert gas may not be sufficient for highly sensitive reactions.

  • Solution: The "Freeze-Pump-Thaw" method is one of the most effective techniques for removing dissolved oxygen.[10][12]

    • Place the solvent in a Schlenk flask and freeze it using liquid nitrogen.

    • Once completely frozen, apply a high vacuum for several minutes.

    • Close the vacuum line and allow the solvent to thaw completely.

    • Repeat this cycle at least three times. After the final thaw, backfill the flask with an inert gas.

Experimental Protocols

Protocol 1: Safe Handling and Storage of this compound

  • Storage: Upon receipt, store the vial in a refrigerator at 2-8°C, away from light.[5][7] The container should be tightly sealed.

  • Handling: All handling of the liquid should be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[9][13]

  • Dispensing: Use a clean, dry syringe or cannula to transfer the liquid. After withdrawing the desired amount, flush the vial headspace with argon or nitrogen before resealing.[14]

Protocol 2: General Procedure for a Reaction Using this compound under Inert Atmosphere

  • Glassware Preparation: Oven-dry all glassware and cool under a stream of inert gas.

  • Solvent Degassing: Degas the reaction solvent using the freeze-pump-thaw method or by sparging with an inert gas for at least 30 minutes.[11][12]

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of argon or nitrogen, using a bubbler to monitor gas flow.

  • Reagent Addition: Add the degassed solvent to the reaction flask via cannula. Add other reagents as required. Finally, add the this compound using a syringe.

  • Reaction Monitoring: Maintain a gentle flow of inert gas over the reaction for its entire duration.

Protocol 3: Procedure for Removing Disulfide Impurities

If significant disulfide formation is suspected, it can be reduced back to the thiol.

  • Dissolve the impure this compound in a suitable organic solvent (e.g., methanol or THF).

  • Add a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a slight molar excess.

  • Stir the reaction at room temperature and monitor for the disappearance of the disulfide (e.g., by TLC or LC-MS).

  • Once the reduction is complete, the desired thiol will need to be separated from the spent reducing agent and its oxidized form, typically through an aqueous workup and extraction, followed by column chromatography.

Visual Guides

OxidationPathway Thiol1 This compound Disulfide bis(2-chloro-4-fluorophenyl) disulfide Thiol1->Disulfide Thiol2 This compound Thiol2->Disulfide Oxidant [O] (e.g., O2, light) Oxidant->Disulfide Oxidation Water H2O HandlingWorkflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup Dry_Glassware Oven-Dry Glassware Assemble Assemble Under Inert Gas Dry_Glassware->Assemble Degas_Solvent Degas Solvents (Freeze-Pump-Thaw) Add_Reagents Add Reagents via Syringe/Cannula Degas_Solvent->Add_Reagents Assemble->Add_Reagents Run_Reaction Run Reaction Under Positive Pressure Add_Reagents->Run_Reaction Quench Quench Reaction Run_Reaction->Quench Extract Extract and Purify Quench->Extract TroubleshootingTree Start Low Reaction Yield Check_Thiol Is Thiol Cloudy or Contains Precipitate? Start->Check_Thiol Check_Inert Were Inert Conditions Maintained? Check_Thiol->Check_Inert No Purify Purify Thiol or Use Fresh Sample Check_Thiol->Purify Yes Improve_Inert Improve Inert Technique: - Degas Solvents Thoroughly - Check for Leaks Check_Inert->Improve_Inert No Other_Issue Investigate Other Reaction Parameters Check_Inert->Other_Issue Yes

References

Technical Support Center: 2-Chloro-4-fluorothiophenol Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to improve yields in substitution reactions involving 2-Chloro-4-fluorothiophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two primary sites for substitution reactions:

  • The Thiol Group (-SH): The thiol group is nucleophilic and can be easily deprotonated by a base to form a highly reactive thiolate anion (RS⁻). This thiolate is an excellent nucleophile for reactions like S-alkylation and S-arylation.[1]

  • The Aromatic Ring: The aromatic ring is substituted with two electron-withdrawing halogen atoms (chloro and fluoro), which activates it for Nucleophilic Aromatic Substitution (SNAr).[2][3] In SNAr reactions on such polyhalogenated systems, the fluorine atom is generally the most facile leaving group, followed by chlorine.[1][2][4]

Q2: What is the most common side reaction, and how can it be minimized?

A2: The most prevalent side reaction is the oxidation of the thiophenol to its corresponding disulfide.[1] This is particularly common in the presence of atmospheric oxygen, especially under basic conditions which make the thiolate more susceptible to oxidation.[5] To minimize disulfide formation, it is crucial to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and to degas all solvents prior to use.[5]

Q3: Which type of solvent is best suited for these reactions?

A3: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile are generally recommended.[1] These solvents are effective at solvating the thiolate anion and promoting the rate of SNAr and S-alkylation reactions.[1] It is critical to use anhydrous (dry) solvents, as the presence of water can quench the base and interfere with the reaction.[6]

Q4: How does the choice of base impact the reaction?

A4: The choice of base is critical for the efficient deprotonation of the thiol group to form the reactive thiolate.[1] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (KOH) are commonly used.[1][5] The strength and solubility of the base can significantly impact the reaction rate. For instance, Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility in organic solvents. The base should be strong enough to deprotonate the thiol but not so strong as to cause side reactions with other functional groups.

Troubleshooting Guide

Issue Possible Cause Recommended Action Rationale
Low or No Product Yield 1. Incomplete deprotonation of the thiophenol.• Use a stronger or more soluble base (e.g., switch from K₂CO₃ to Cs₂CO₃).• Ensure the base is finely powdered and dry.[5]A higher concentration of the reactive thiolate anion is required to drive the reaction forward.
2. Poor quality or inactive reagents.• Use freshly opened or properly stored reagents.• Check the purity of the electrophile.[7]Impurities in starting materials can inhibit the reaction or lead to unwanted side products.[8]
3. Reaction temperature is too low.• Gradually increase the reaction temperature and monitor progress by TLC or LC-MS.[1]Many substitution reactions require elevated temperatures to proceed at a reasonable rate.[5]
4. Presence of moisture or oxygen.• Ensure all glassware is oven-dried.• Use anhydrous solvents.• Perform the reaction under an inert atmosphere (N₂ or Ar).[5][6]Water can quench the base, and oxygen can cause oxidative side reactions, primarily disulfide formation.[1]
Significant Disulfide Formation 1. Oxidation by atmospheric oxygen.• Degas all solvents and reagents before use (e.g., by sparging with N₂).• Maintain a positive pressure of an inert gas throughout the reaction.[5]The thiolate anion is highly susceptible to oxidation. Removing oxygen is the most effective preventative measure.[5]
2. Oxidizing impurities in reagents.• Ensure all reagents and solvents are pure and free from oxidizing contaminants.[1]Trace impurities can be sufficient to catalyze the oxidation of the thiol.
Multiple Products Observed 1. Substitution at both Chloro and Fluoro positions.• Lower the reaction temperature.• Use a less reactive nucleophile or a milder base.In SNAr, fluorine is the better leaving group.[1] If substitution at chlorine is also observed, milder conditions can improve selectivity.
2. Side reactions with the solvent.• Choose a non-reactive, polar aprotic solvent like DMF, DMSO, or Acetonitrile.[1]Protic solvents can interfere with the reaction, and other solvents may degrade under the reaction conditions.[6]

Data Presentation: Impact of Base and Solvent on Yield

The following table provides illustrative data on how the choice of base and solvent can impact the yield of an S-alkylation reaction between this compound and an alkyl halide.

Entry Base (1.5 eq.) Solvent Temperature (°C) Time (h) Illustrative Yield (%)
1K₂CO₃Acetonitrile801265
2K₂CO₃DMF80885
3Cs₂CO₃Acetonitrile80688
4Cs₂CO₃ DMF 80 4 >95
5NaHTHF65690
6DBUDMF80592

Note: This data is illustrative and serves as a guideline for optimization. Actual results may vary based on the specific electrophile and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation

This protocol describes a representative S-alkylation of this compound with an alkyl halide.

Materials:

  • This compound (1.0 eq.)

  • Alkylating agent (e.g., Benzyl bromide, 1.1 eq.)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (1.5 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and potassium carbonate (1.5 eq.).

  • Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add anhydrous DMF via syringe and stir the resulting suspension at room temperature for 30 minutes under the inert atmosphere.

  • Add the alkylating agent (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Reaction_Pathway General S-Alkylation Pathway Thiophenol This compound Thiolate Thiolate Anion (Reactive Nucleophile) Thiophenol->Thiolate + Base - H⁺ Base Base (e.g., K₂CO₃) Product Substituted Thioether Product Thiolate->Product + Electrophile (R-X) - X⁻ SideProduct Disulfide Side-Product Thiolate->SideProduct Oxidation Electrophile Electrophile (e.g., R-Br) Oxygen [O₂]

Caption: General reaction pathway for the S-alkylation of this compound.

Experimental_Workflow Experimental Workflow for S-Alkylation start 1. Add Thiophenol & Base to dry flask inert 2. Purge with N₂/Ar start->inert solvent 3. Add Anhydrous Solvent (DMF) inert->solvent stir1 4. Stir at RT for 30 min solvent->stir1 add_reagent 5. Add Alkylating Agent stir1->add_reagent heat 6. Heat to 60-80 °C add_reagent->heat monitor 7. Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup 8. Aqueous Workup & Extraction monitor->workup Reaction Complete purify 9. Dry & Concentrate workup->purify end 10. Purify Product purify->end

Caption: Step-by-step experimental workflow for a typical S-alkylation reaction.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield start Low Yield or No Reaction check_sm Starting Material (SM) Consumed on TLC? start->check_sm no_sm_consumed SM Not Consumed check_sm->no_sm_consumed No sm_consumed SM Consumed check_sm->sm_consumed Yes cause1 Possible Causes: - Inactive Reagents - Insufficient Base - Temp Too Low no_sm_consumed->cause1 solution1 Actions: 1. Use fresh reagents/base 2. Increase Temperature 3. Switch to stronger base cause1->solution1 check_products What is visible on TLC? sm_consumed->check_products disulfide Mainly Disulfide check_products->disulfide Spot at low Rf multiple_spots Multiple Unidentified Spots check_products->multiple_spots Smear or many spots solution2 Actions: 1. Degas solvents thoroughly 2. Ensure inert atmosphere is maintained disulfide->solution2 solution3 Actions: 1. Lower reaction temperature 2. Check for solvent reactivity 3. Re-evaluate stoichiometry multiple_spots->solution3

Caption: A decision tree to troubleshoot common causes of low reaction yield.

References

Technical Support Center: Purification of 2-Chloro-4-fluorothiophenol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-fluorothiophenol and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in reactions involving this compound?

A1: Common impurities can include:

  • Unreacted this compound: Residual starting material is a common impurity if the reaction has not gone to completion.

  • Bis(2-chloro-4-fluorophenyl) disulfide: Thiophenols are susceptible to oxidation, leading to the formation of a disulfide byproduct, especially when exposed to air or oxidizing agents.[1]

  • Side-products from specific reactions: Depending on the reaction (e.g., S-alkylation, nucleophilic aromatic substitution), byproducts specific to the reagents and conditions used may be present.

  • Residual solvents and reagents: Solvents used in the reaction or workup (e.g., ethanol, ethyl acetate, hexane) and unreacted reagents can remain in the crude product.

Q2: What is the most suitable initial purification technique for a reaction mixture containing an acidic product derived from this compound?

A2: Liquid-liquid extraction is an excellent initial purification step. Since this compound and many of its acidic derivatives are acidic, they can be selectively separated from neutral or basic impurities by extraction with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate). The acidic product is deprotonated to form a water-soluble salt, which partitions into the aqueous phase, leaving non-acidic impurities in the organic phase. The aqueous layer can then be acidified to precipitate the purified acidic product.

Q3: When should I consider using column chromatography for purification?

A3: Column chromatography is recommended when:

  • Liquid-liquid extraction does not provide sufficient purity.

  • The desired product and impurities have similar acidic/basic properties.

  • Multiple products with similar polarities need to be separated.

  • A very high degree of purity is required (e.g., for analytical standards or final drug products).

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation. By spotting small amounts of each collected fraction on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of the desired product from impurities. Fractions containing the pure product can then be combined.

Q5: Are there any specific safety precautions I should take when working with this compound and its derivatives?

A5: Yes. This compound and other thiophenols have a strong, unpleasant odor and can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle all reagents and solvents according to their Safety Data Sheets (SDS).

Troubleshooting Guides

Liquid-Liquid Extraction
Issue Potential Cause Recommended Solution
Poor separation of layers/Emulsion formation - Vigorous shaking of the separatory funnel.- High concentration of solutes.- Similar densities of the aqueous and organic phases.- Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Allow the mixture to stand for a longer period.- If the emulsion persists, it can sometimes be broken by filtration through a pad of celite or glass wool.
Low recovery of the desired product - Incomplete extraction from the organic phase.- The product is partially soluble in the organic phase even in its salt form.- The pH of the aqueous phase was not optimal for deprotonation.- Perform multiple extractions with the aqueous base (e.g., 3 x 50 mL instead of 1 x 150 mL).- Ensure the pH of the aqueous phase is sufficiently basic to fully deprotonate the acidic product (typically pH > 9).- Back-extract the combined aqueous layers with a fresh portion of organic solvent to remove any dissolved organic impurities.
Product does not precipitate upon acidification - The product is soluble in the acidic aqueous solution.- The concentration of the product is too low.- The solution was not made sufficiently acidic.- Extract the acidified aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the product.- Concentrate the aqueous solution under reduced pressure before acidification.- Check the pH with pH paper or a pH meter to ensure it is sufficiently acidic (typically pH < 2).
Column Chromatography
Issue Potential Cause Recommended Solution
Poor separation of compounds (overlapping bands) - Inappropriate solvent system (eluent).- Column was not packed properly.- Sample was overloaded on the column.- Optimize the eluent system using TLC to achieve a good separation of spots.- Ensure the silica gel is packed uniformly without any cracks or channels.- Use an appropriate amount of crude product for the size of the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
Compound is not eluting from the column - The eluent is not polar enough.- The compound has very strong interactions with the silica gel.- Gradually increase the polarity of the eluent (gradient elution).- If the compound is very polar, consider using a more polar stationary phase like alumina or a different chromatography technique.
Streaking of bands on the column - The sample was not loaded properly.- The compound is sparingly soluble in the eluent.- Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band.- Consider "dry loading" the sample by adsorbing it onto a small amount of silica gel before adding it to the column.
Cracking of the silica gel bed - The column ran dry.- A significant change in solvent polarity caused heat generation.- Always keep the solvent level above the top of the silica gel.- When running a gradient, change the solvent composition gradually.

Quantitative Data Summary

The following table summarizes typical purification outcomes for halogenated thiophenols and their derivatives based on literature data for analogous compounds. The exact values for this compound reaction products will be dependent on the specific reaction and impurities.

Purification Technique Product Type Typical Purity (%) Typical Yield/Recovery (%) Analytical Method
Liquid-Liquid ExtractionSubstituted Thiophenol≥9580 - 95GC-MS, HPLC
Column ChromatographySubstituted Thiophenol≥9870 - 90HPLC, NMR
RecrystallizationDiphenyl Disulfide≥9885 - 95Melting Point, HPLC
Steam DistillationSubstituted Thiophenol≥9875 - 90GC-MS

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for the Purification of an Acidic Product

This protocol describes the separation of an acidic product from a neutral or basic reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel and gently invert it several times to mix the phases, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top layer if using ethyl acetate) contains the deprotonated acidic product.

  • Collection: Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times to ensure complete recovery of the acidic product.

  • Combine Aqueous Layers: Combine all the aqueous extracts.

  • Back-wash (Optional): Wash the combined aqueous layers with a small portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH < 2, check with pH paper). The acidic product should precipitate out.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water. If the product is an oil, extract it with a fresh portion of organic solvent.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of a product when liquid-liquid extraction is insufficient.

  • Solvent System Selection: Determine an optimal solvent system (eluent) using thin-layer chromatography (TLC). The ideal system will give the desired product a retention factor (Rf) of approximately 0.2-0.4 and good separation from impurities. A common eluent system is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, gently tapping the column to ensure even packing without air bubbles.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or bulb) to start the flow of the eluent through the column.

    • Collect the eluting solvent in fractions (e.g., in test tubes or flasks).

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

G cluster_workflow Purification Workflow Crude Crude Reaction Product (this compound derivative + Impurities) LLE Liquid-Liquid Extraction (Acid-Base Separation) Crude->LLE Organic Organic Phase (Neutral/Basic Impurities) LLE->Organic Separate Aqueous Aqueous Phase (Deprotonated Product) LLE->Aqueous Separate Waste Waste Organic->Waste Acidify Acidification Aqueous->Acidify Precipitate Precipitated Product Acidify->Precipitate Column Column Chromatography Precipitate->Column If further purification needed PureProduct Pure Product Precipitate->PureProduct If pure Column->PureProduct

Caption: General purification workflow for acidic derivatives of this compound.

G cluster_troubleshooting Troubleshooting Logic: Low Purity after Column Chromatography Start Low Purity Detected CheckTLC Review TLC Analysis of Fractions Start->CheckTLC Overlap Overlapping Spots on TLC? CheckTLC->Overlap Recombine Re-evaluate Fraction Combination Overlap->Recombine Yes GoodSep Good Separation on TLC? Overlap->GoodSep No Repurify Re-purify Combined Fractions with Optimized Eluent Recombine->Repurify Success Purity Improved Repurify->Success Overload Column Overloaded? GoodSep->Overload ReduceLoad Reduce Sample Load in Next Attempt Overload->ReduceLoad Yes Channeling Column Channeling? Overload->Channeling No ReduceLoad->Success Repack Repack Column Carefully Channeling->Repack Yes Failure Purity Still Low Channeling->Failure No Repack->Success

Caption: Troubleshooting logic for addressing low purity issues in column chromatography.

References

Technical Support Center: Syntheses Involving 2-Chloro-4-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-fluorothiophenol. The information is designed to help anticipate and resolve common side reactions and other issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most prevalent side reaction is the oxidation of the thiophenol to its corresponding disulfide, bis(2-chloro-4-fluorophenyl) disulfide.[1][2] This occurs readily in the presence of oxygen, especially under basic conditions.[1][2] Other potential side reactions include catalyst poisoning in cross-coupling reactions and undesired nucleophilic aromatic substitution (SNAr) on the electron-deficient aromatic ring.[1]

Q2: How can I minimize the formation of the disulfide byproduct?

A2: To minimize disulfide formation, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and work-up.[1][2] Using degassed solvents can also help by removing dissolved oxygen.[1] If the reaction is performed under basic conditions, the thiolate anion formed is particularly susceptible to oxidation, making an inert atmosphere even more critical.[1]

Q3: My palladium-catalyzed cross-coupling reaction is sluggish or failing. Could this compound be the issue?

A3: Yes, the sulfur atom in this compound can act as a poison to palladium catalysts.[1] This can lead to deactivation of the catalyst and result in low or no product formation. To mitigate this, you may need to use a higher catalyst loading, or choose a ligand that is less susceptible to poisoning.

Q4: Is dehalogenation a common side reaction for this compound?

A4: While not as common as disulfide formation in typical synthetic procedures, dehalogenation can occur under certain reductive conditions. For instance, reductive dehalogenation has been observed in the microbial degradation of similar chlorinated aromatic compounds.[2] In a synthetic context, care should be taken when using strong reducing agents that could potentially cleave the C-Cl or C-F bonds.

Troubleshooting Guides

Issue 1: Significant Amount of Disulfide Formation

Symptoms:

  • A significant peak corresponding to the mass of bis(2-chloro-4-fluorophenyl) disulfide is observed in LC-MS or GC-MS analysis of the crude reaction mixture.

  • The isolated yield of the desired product is lower than expected.

Possible Causes & Solutions:

Possible CauseSolution
Presence of Oxygen Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction. Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.[1][2]
Oxidative Reagents or Impurities Ensure all reagents and solvents are pure and free from oxidizing impurities.
Basic Reaction Conditions While a base is often necessary to deprotonate the thiol for nucleophilic reactions, be aware that the resulting thiolate is more prone to oxidation.[1] Minimize the reaction time under basic conditions and work up the reaction promptly.
Issue 2: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions

Symptoms:

  • TLC or LC-MS analysis shows mainly unreacted starting materials.

  • The reaction stalls after partial conversion.

Possible Causes & Solutions:

Possible CauseSolution
Catalyst Poisoning The sulfur atom of this compound can bind to and deactivate the palladium catalyst.[1] Increase the catalyst loading (e.g., from 1 mol% to 5 mol%). Consider using a more robust ligand that is less prone to displacement by the sulfur atom.
Poor Ligand Choice For challenging cross-couplings involving electron-rich thiols, specialized bulky, electron-rich phosphine ligands may be required to facilitate the catalytic cycle.
Sub-optimal Reaction Conditions Screen different solvents, bases, and temperatures. Ensure the purity of all reagents, as impurities can also contribute to catalyst deactivation.

Data Presentation

The following tables provide representative data on the impact of reaction conditions on the formation of the common disulfide byproduct. These are illustrative examples based on general principles for thiophenol chemistry.

Table 1: Effect of Atmosphere on Disulfide Formation in a Representative S-Alkylation Reaction

EntryAtmosphereBaseReaction Time (h)Desired Product Yield (%)Disulfide Byproduct (%)
1AirK₂CO₃46530
2NitrogenK₂CO₃492<5
3ArgonK₂CO₃494<3

Table 2: Influence of Base on Disulfide Formation under Aerobic Conditions

EntryBasepKa of Conjugate AcidDesired Product Yield (%)Disulfide Byproduct (%)
1None-Low Conversion<2
2Triethylamine10.757025
3K₂CO₃10.336530
4NaOH15.75540

Experimental Protocols

Protocol 1: General Procedure for Minimizing Disulfide Formation in S-Alkylation

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add a degassed aprotic solvent (e.g., DMF, acetonitrile) via syringe.

  • Add a suitable base (e.g., K₂CO₃, 1.5 eq) and stir the mixture for 10 minutes.

  • Add the alkylating agent (1.1 eq) dropwise via syringe.

  • Stir the reaction at the appropriate temperature, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Side_Reactions Thiophenol This compound Thiolate Thiolate Anion Thiophenol->Thiolate + Base Catalyst Pd(0) Catalyst DesiredProduct Desired Product (e.g., Thioether) Thiolate->DesiredProduct + Electrophile Disulfide Disulfide Byproduct Thiolate->Disulfide + O₂ PoisonedCatalyst Poisoned Pd-S Complex Catalyst->PoisonedCatalyst + Thiophenol

Caption: Common reaction pathways and side reactions of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-4-fluorothiophenol. The information is presented in a clear question-and-answer format to directly address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are three common synthetic pathways for the preparation of this compound:

  • From 2-Chloro-4-fluoroaniline: This method involves the diazotization of the aniline to form a diazonium salt, which is then reacted with a sulfur source.[1]

  • From 2-Chloro-4-fluorophenol: This two-step route proceeds via the formation of a sulfonate ester, followed by nucleophilic substitution with a thiolating agent.[1]

  • From 2-Chloro-4-fluorobenzenesulfonyl chloride: This pathway involves the reduction of the corresponding sulfonyl chloride, often in a two-step process via a disulfide intermediate.

Q2: What is the most common side product in thiophenol synthesis, and how can it be minimized?

A2: The most common side product is the corresponding disulfide, formed by the oxidation of the thiophenol product. This can be minimized by maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup, and by using degassed solvents. For some protocols, the addition of a mild reducing agent during workup can help convert any formed disulfide back to the thiophenol.

Q3: Why is temperature control critical during the diazotization of 2-Chloro-4-fluoroaniline?

A3: Aryl diazonium salts are often unstable at elevated temperatures.[1] Maintaining a low temperature (typically 0-5 °C) is crucial to prevent the decomposition of the diazonium salt, which can lead to the formation of undesired byproducts, such as phenols, and a lower yield of the target thiophenol.[1][2]

Q4: How can I purify this compound from its disulfide impurity?

A4: Purification can typically be achieved by column chromatography on silica gel. Alternatively, you can wash the crude product with a mild reducing agent solution (like sodium bisulfite) to convert the disulfide back to the thiophenol, followed by an extractive workup. Vacuum distillation is also a viable method for purification.

Synthesis Route 1: From 2-Chloro-4-fluoroaniline (Diazotization)

This method is a widely used approach for introducing a thiol group onto an aromatic ring.

Experimental Protocol:
  • Diazotization:

    • Dissolve 2-Chloro-4-fluoroaniline in an aqueous acidic solution (e.g., HCl or H₂SO₄).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Thiolation:

    • In a separate flask, prepare a solution of a sulfur nucleophile (e.g., sodium thiosulfate or potassium ethyl xanthate) in water.

    • Slowly add the cold diazonium salt solution to the sulfur nucleophile solution, maintaining a low temperature.

    • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Hydrolysis and Workup:

    • If a xanthate was used, the intermediate must be hydrolyzed, typically by heating with a strong base (e.g., NaOH).

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the thiolate.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Troubleshooting Guide: Diazotization Route
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Ineffective sulfur nucleophile.1. Ensure an excess of acid is present during diazotization. Test with Congo red paper. 2. Strictly maintain the reaction temperature between 0-5 °C. 3. Use a fresh batch of the sulfur reagent.
Formation of a Dark Oily Byproduct 1. Diazonium salt decomposition to form a phenol. 2. Formation of azo-coupling byproducts.1. Ensure the diazonium salt solution is used immediately and kept cold. 2. Add the diazonium salt solution slowly to the nucleophile solution to maintain a low concentration of the diazonium salt.
Product is Primarily Disulfide Oxidation of the thiophenol during reaction or workup.1. Perform the reaction and workup under an inert atmosphere (N₂ or Ar). 2. Use degassed solvents and water. 3. During workup, wash the organic layer with a dilute solution of a mild reducing agent (e.g., sodium bisulfite).

Workflow Diagram: Diazotization Route

Workflow for Thiophenol Synthesis via Diazotization A 2-Chloro-4-fluoroaniline B Dissolve in Acid (HCl) A->B C Cool to 0-5 °C B->C D Add NaNO₂ Solution C->D E Diazonium Salt Formation D->E F Add to Sulfur Nucleophile (e.g., Na₂S₂O₃) E->F G Hydrolysis (if needed) F->G H Acidification & Extraction G->H I Purification H->I J This compound I->J

Caption: Synthetic workflow for the synthesis of this compound from 2-Chloro-4-fluoroaniline.

Synthesis Route 2: From 2-Chloro-4-fluorobenzenesulfonyl chloride (Reduction)

This route is advantageous as it often proceeds in high yield, but care must be taken to avoid over-reduction. A two-step reduction via the disulfide is generally preferred.

Experimental Protocol:
  • Reduction to Disulfide:

    • Suspend 2-Chloro-4-fluorobenzenesulfonyl chloride in an aqueous solution.

    • Add a solution of a mild reducing agent, such as sodium sulfite (Na₂SO₃).

    • Heat the mixture to reflux (e.g., 70-80 °C) and monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture. The disulfide may precipitate and can be collected by filtration. If it is an oil, extract with an organic solvent.

  • Reduction of Disulfide to Thiophenol:

    • Dissolve the isolated disulfide in a suitable solvent (e.g., THF or an alcohol).

    • Add a stronger reducing agent, such as sodium borohydride (NaBH₄), in portions.

    • Stir the reaction at room temperature or with gentle heating until the disulfide is fully consumed.

  • Workup and Purification:

    • Carefully quench any excess reducing agent with a dilute acid.

    • Acidify the mixture to protonate the thiolate.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the crude product by vacuum distillation or column chromatography.

Troubleshooting Guide: Reduction Route
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion of Sulfonyl Chloride 1. Inactive reducing agent (e.g., old sodium sulfite). 2. Insufficient reaction temperature.1. Use a fresh batch of the reducing agent. 2. Gradually increase the reaction temperature while monitoring for decomposition.
Formation of Thiophenol in the First Step (Over-reduction) 1. Reducing agent is too strong. 2. Reaction temperature is too high.1. Use a milder reducing agent like sodium sulfite. Carefully control the stoichiometry. 2. Maintain the recommended reaction temperature.
Incomplete Reduction of the Disulfide 1. Insufficient amount of reducing agent (e.g., NaBH₄). 2. Deactivation of the reducing agent.1. Use a slight excess of the reducing agent. 2. Ensure the reaction is not acidic before adding the hydride reducing agent.
Optimization of Disulfide Reduction to Thiophenol (Analogous System: 4,4'-Difluorodiphenyl disulfide)

The following data is for the reduction of a similar disulfide and can be used as a starting point for optimization.

EntryReducing AgentSolventTemperature (°C)Yield (%)
1NaBH₄Methanol/Water70-7898.2
2NaBH₄Isopropanol/WaterReflux98.5
3NaBH₄THFReflux98.5

Data adapted from patent literature for the synthesis of 4-fluorothiophenol and may require optimization for the target molecule.[3]

Troubleshooting Logic: Reduction Route

Troubleshooting Logic for the Reduction Route Start Analyze Crude Product CheckSM High Starting Material? Start->CheckSM CheckDisulfide High Disulfide? CheckSM->CheckDisulfide No Sol1 Increase reaction time/temp Check reducing agent activity CheckSM->Sol1 Yes CheckPurity Low Yield/Purity? CheckDisulfide->CheckPurity No Sol2 Increase NaBH₄ equivalents Ensure anhydrous conditions CheckDisulfide->Sol2 Yes Sol3 Check for over-reduction in step 1 Use milder conditions CheckPurity->Sol3 Yes Success Product Optimized CheckPurity->Success No Sol1->Start Sol2->Start Sol3->Start

References

How to handle the stench of 2-Chloro-4-fluorothiophenol safely

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-4-fluorothiophenol. Its primary focus is on the safe handling and effective neutralization of its potent stench.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: What causes the intense and unpleasant odor of this compound?

A1: The strong, pungent stench is a characteristic property of the thiophenol group in the molecule's structure.[1] Thiophenols are known for their powerful and offensive odors, which can be detected even at very low concentrations.[2] The compound is explicitly noted to have a "stench".[3][4]

Q2: What are the immediate actions to take upon detecting a strong this compound odor?

A2: If a strong odor is detected, it indicates the presence of vapors in the air. Your immediate steps should be:

  • Ensure Ventilation: Verify that your work is being conducted in a certified chemical fume hood with the sash at the appropriate height.[1][5]

  • Check for Leaks/Spills: Carefully inspect your experimental setup for any potential leaks. Check the surrounding area for any spills.[5]

  • Assess PPE: Confirm you are wearing the appropriate Personal Protective Equipment (PPE). If there is a risk of inhalation, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5]

  • Prepare for Decontamination: Have a neutralizing agent, such as a fresh bleach solution, readily available to decontaminate any spills or affected surfaces.[5]

Q3: What is the recommended Personal Protective Equipment (PPE) when handling this compound?

A3: A comprehensive PPE plan is crucial. When handling this compound, you must wear:

  • Eye Protection: Chemical safety goggles and a face shield.[5]

  • Hand Protection: Double-gloving with a chemically resistant outer glove (e.g., Neoprene) is recommended.[5][6] Always consult the glove manufacturer's compatibility chart.[7]

  • Body Protection: A chemical-resistant lab coat or overalls.[5][6] Contaminated clothing should be removed immediately and washed before reuse.[6][8]

  • Respiratory Protection: All work should be done in a chemical fume hood.[1] If there is a risk of exposure limits being exceeded or a significant spill occurs, use a NIOSH/MSHA approved respirator with an organic vapor filter.[5][9]

Q4: How can I proactively prevent the stench from spreading during my experiment?

A4: Proactive odor management is the most effective strategy:

  • Work in a Closed System: Always handle the compound in a well-ventilated chemical fume hood.[1] Use a closed or isolated reaction vessel setup, similar to those used for air-sensitive reactions.[10]

  • Use a Bleach Trap: Vent any exhaust gas from your reaction through a bleach trap to neutralize the escaping thiol vapors.[5][10]

  • Prepare Decontamination Baths: Before starting your experiment, prepare bleach baths for quenching the reaction and for decontaminating glassware.[5][10]

Q5: What is the most effective way to neutralize the odor on glassware and surfaces?

A5: Oxidizing agents are highly effective. Sodium hypochlorite (bleach) is commonly used for this purpose.[2][5]

  • For Glassware: Immediately after use, place all contaminated glassware into a dedicated bleach bath. A 1:1 mixture of commercial bleach and water is effective.[10] Allow the glassware to soak overnight (at least 14 hours) to ensure complete neutralization.[5][10]

  • For Spills: For minor spills within a fume hood, first, remove all ignition sources.[6] Cover the spill with an absorbent material, then carefully collect the material into a sealed container for hazardous waste.[8] Decontaminate the surface thoroughly with a bleach solution. WARNING: Never use dry, powdered hypochlorite or other strong oxidizers on concentrated mercaptan spills, as this can lead to autoignition.[6]

  • For Surfaces: Wipe down all potentially contaminated surfaces inside the fume hood with a bleach solution after your experiment is complete.[5]

Q6: How should I dispose of waste containing this compound?

A6: All waste, including reaction mixtures, contaminated absorbents, and disposable PPE, must be treated as hazardous.

  • Collect all waste in a tightly sealed, properly labeled container.[1][11]

  • Clearly indicate that the waste contains thiols for Environmental Health & Safety (EH&S) personnel.[10]

  • Dispose of the waste according to your institution's and local environmental regulations.[1] Do not discard it down the drain.[11]

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound and related compounds. Note that specific occupational exposure limits for this compound have not been established.[12]

PropertyValueSource
Molecular Formula C₆H₄ClFS[3]
Molecular Weight 162.61 g/mol [3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 72 °C[3]
Density ~1.375 g/cm³[3]
Flash Point 86-88°C / 15mm[3]
Hazard Codes Xn (Harmful), Xi (Irritant)[3]

Experimental Protocols

Protocol: Preparation and Use of a Bleach Bath for Decontamination

This protocol details the standard procedure for neutralizing the stench of this compound on laboratory glassware.

Materials:

  • Commercial-grade bleach (sodium hypochlorite solution)

  • Water

  • A plastic container or bucket large enough to fully submerge the glassware

  • Aluminum foil or a lid for the container

Procedure:

  • Preparation: Before beginning your experiment, prepare the bleach bath inside a chemical fume hood.[10]

  • Mixing: In the plastic container, create a 1:1 mixture of bleach and water. First, add the required amount of bleach, then carefully dilute it with an equal volume of water.[10] The final liquid level should be low enough to prevent overflow when glassware is added.[10]

  • Labeling and Storage: Cover the container with foil or a lid, and clearly label it "Thiol Waste - Bleach Bath". Store it in a secondary container within the fume hood.[10]

  • Decontamination: Immediately after use, place all contaminated glassware directly into the bleach bath. Ensure items are fully submerged.

  • Soaking: Allow the glassware to soak for a minimum of 14 hours (overnight is standard) to ensure complete oxidation of the thiol.[10]

  • Cleaning: After soaking, remove the glassware from the bleach bath, rinse it thoroughly with water, and then proceed with normal washing methods.[10]

  • Bath Maintenance: A bleach bath can be reused. However, it should be replaced if a large amount of white solid (oxidized thiol) forms, excessive grime accumulates, or a strong, unpleasant odor persists. Dispose of depleted bleach baths by pouring them down the sink with a large volume of flushing water, in accordance with institutional guidelines.[10]

Workflow and Diagrams

Workflow for Handling a Thiol Odor Incident

The following diagram outlines the logical steps to take when a potent thiol odor is detected in the laboratory, from initial detection to resolution.

Odor_Incident_Workflow start Strong Thiol Odor Detected check_hood 1. Ensure Fume Hood is Operating Correctly start->check_hood check_spill 2. Check for Spills or Leaks in Setup check_hood->check_spill ppe_check 3. Verify Correct PPE is in Use (Respirator if necessary) check_spill->ppe_check spill_found Spill or Leak Identified? ppe_check->spill_found cleanup 4a. Contain & Absorb Spill spill_found->cleanup Yes decontaminate_glassware 5a. Place All Used Glassware in Bleach Bath spill_found->decontaminate_glassware No neutralize_surface 4b. Decontaminate Surfaces with Bleach Solution cleanup->neutralize_surface dispose_waste 4c. Package Contaminated Materials as Hazardous Waste neutralize_surface->dispose_waste dispose_waste->decontaminate_glassware clean_hood 5b. Wipe Down Fume Hood Surfaces decontaminate_glassware->clean_hood monitor 6. Monitor Area for Lingering Odor clean_hood->monitor resolved Odor Eliminated (Resume Work Safely) monitor->resolved Yes consult_ehs Consult EH&S for Further Assessment monitor->consult_ehs No

Caption: Workflow for responding to a this compound odor incident.

References

Technical Support Center: Scale-Up of 2-Chloro-4-fluorothiophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-4-fluorothiophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The primary synthetic routes include:

  • Diazotization of 2-Chloro-4-fluoroaniline: This involves converting the aniline to a diazonium salt, which is then reacted with a sulfur-containing reagent.[1]

  • Reduction of 2-Chloro-4-fluorobenzenesulfonyl chloride: The corresponding sulfonyl chloride is reduced to the thiophenol using various reducing agents.

  • Grignard Reaction: Preparation of a Grignard reagent from a suitable haloaromatic precursor, followed by reaction with elemental sulfur.[2][3]

Q2: What are the main safety concerns when scaling up the synthesis of this compound?

A2: Key safety concerns include:

  • Thermal Runaway: Many of the synthetic steps are exothermic. Without proper heat management, which is more challenging at scale, this can lead to a dangerous increase in temperature and pressure.[4][5][6][7][8][9]

  • Handling of Hazardous Reagents: The use of strong acids, flammable solvents, and potentially unstable intermediates like diazonium salts requires strict safety protocols.[10] Diazonium salts, in particular, can be explosive under certain conditions.[10]

  • Toxicity: this compound and its intermediates can be toxic and irritating.[11] Operations should be conducted in well-ventilated areas, and appropriate personal protective equipment (PPE) must be worn.

Q3: How does the impurity profile of this compound change during scale-up?

A3: Minor side reactions at the lab scale can become significant sources of impurities during scale-up. Common impurities include:

  • Disulfides: The thiophenol product can be oxidized to form the corresponding disulfide, bis(2-chloro-4-fluorophenyl) disulfide.[1] This is often exacerbated by exposure to air during workup and purification.

  • Phenolic Byproducts: In the diazonium salt route, reaction of the intermediate with water can form 2-chloro-4-fluorophenol, especially if the temperature is not well-controlled.

  • Unreacted Starting Materials and Isomers: Incomplete reactions can leave residual starting materials. Depending on the synthetic route, isomeric impurities may also be a concern.

Troubleshooting Guides

Issue 1: Low Yield in Diazotization Route
Potential Cause Troubleshooting Step Rationale
Decomposition of Diazonium Salt - Maintain strict temperature control, typically between 0-5 °C, during diazotization and subsequent reaction.[1][12] - Use the diazonium salt immediately after its formation.Diazonium salts are thermally unstable and can decompose rapidly at higher temperatures, leading to the formation of byproducts and a lower yield of the desired product.[1][12]
Side Reaction with Solvent - If water is detrimental to the reaction, ensure all reagents and solvents are anhydrous. - Consider using a non-aqueous diazotization method.The diazonium group can be displaced by water (hydrolysis) to form a phenol, a common side reaction that reduces the yield of the thiophenol.[13]
Inefficient Reaction with Sulfur Reagent - Optimize the stoichiometry of the sulfur reagent (e.g., sodium thiosulfate). - Ensure adequate mixing to facilitate the reaction between the diazonium salt and the sulfur nucleophile.Poor stoichiometry or mass transfer limitations can lead to incomplete conversion of the diazonium salt.
Issue 2: Formation of Disulfide Impurities
Potential Cause Troubleshooting Step Rationale
Oxidation of Thiophenol - Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).[14] - Degas all solvents prior to use.Thiophenols are susceptible to oxidation by atmospheric oxygen to form disulfides.[1]
Oxidizing Agents Present - Ensure no oxidizing contaminants are present in the starting materials or reagents.Trace impurities can catalyze the oxidation of the thiophenol.
Workup and Purification Conditions - Minimize the exposure of the product to air during extraction, filtration, and distillation. - Consider a reductive workup (e.g., with a mild reducing agent like sodium bisulfite) to convert any formed disulfide back to the thiophenol.Prolonged processing times at elevated temperatures in the presence of air increase the likelihood of disulfide formation.

Experimental Protocols

General Protocol for Diazotization and Reaction with a Thiolating Agent (Illustrative)

  • Diazotization: 2-Chloro-4-fluoroaniline is dissolved in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for a short period at this temperature to ensure complete formation of the diazonium salt.[1]

  • Thiolation: In a separate vessel, the sulfur source (e.g., sodium thiosulfate) is dissolved in water and cooled. The freshly prepared diazonium salt solution is then added slowly to the thiolation solution, again maintaining a low temperature.

  • Workup: After the reaction is complete, the mixture is typically warmed to room temperature and extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is then purified, commonly by vacuum distillation.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Considerations for this compound Synthesis

Parameter Lab-Scale (e.g., < 1 L) Pilot-Scale (e.g., > 50 L) Key Challenges in Scale-Up
Temperature Control Easily managed with ice baths or cryocoolers.Requires jacketed reactors with efficient heat transfer fluids.[15]The surface-area-to-volume ratio decreases, making heat dissipation from exothermic reactions more difficult and increasing the risk of thermal runaway.[15]
Mixing Efficiently achieved with magnetic stir bars.Requires mechanical overhead stirrers with appropriate impeller design.[15]Inadequate mixing can lead to localized "hot spots," concentration gradients, and increased byproduct formation.[15]
Reagent Addition Typically done manually via dropping funnel.Requires calibrated pumps for controlled addition rates.Uncontrolled addition rates can lead to a rapid exotherm that overwhelms the cooling capacity of the reactor.
Workup Separatory funnels are used for extractions.Requires large extraction vessels and phase separation can be slower.Handling large volumes of potentially hazardous solvents and aqueous waste streams.
Purification Column chromatography is feasible.Fractional distillation or crystallization are the preferred methods.Column chromatography is generally not economically viable at large scales. Developing a robust crystallization or distillation process can be challenging.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield start Low Yield of this compound check_route Which synthetic route was used? start->check_route diazotization Diazotization Route check_route->diazotization Diazotization reduction Reduction Route check_route->reduction Reduction grignard Grignard Route check_route->grignard Grignard check_temp Was temperature strictly controlled (0-5 °C)? diazotization->check_temp check_reducing_agent Is the reducing agent active and in sufficient excess? reduction->check_reducing_agent check_grignard_formation Was Grignard reagent formation successful? grignard->check_grignard_formation temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_impurities What are the major impurities? temp_yes->check_impurities improve_cooling Improve cooling efficiency. Add reagents more slowly. temp_no->improve_cooling phenol Phenolic Byproducts check_impurities->phenol disulfide Disulfide Formation check_impurities->disulfide use_anhydrous Use anhydrous conditions. Minimize water. phenol->use_anhydrous inert_atmosphere Use inert atmosphere (N2/Ar). Degas solvents. disulfide->inert_atmosphere reducing_agent_yes Yes check_reducing_agent->reducing_agent_yes Yes reducing_agent_no No check_reducing_agent->reducing_agent_no No reducing_agent_yes->check_impurities use_fresh_reagent Use fresh, high-quality reducing agent. Optimize stoichiometry. reducing_agent_no->use_fresh_reagent grignard_yes Yes check_grignard_formation->grignard_yes Yes grignard_no No check_grignard_formation->grignard_no No grignard_yes->check_impurities troubleshoot_grignard Ensure anhydrous conditions. Use fresh magnesium. Initiate with iodine. grignard_no->troubleshoot_grignard

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Stabilizing 2-Chloro-4-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the long-term storage and stabilization of 2-chloro-4-fluorothiophenol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Decreased Purity Over Time Oxidation of the thiol group to form the corresponding disulfide (2,2'-dichloro-4,4'-difluorodiphenyl disulfide).Store under an inert atmosphere (e.g., argon or nitrogen). Add an antioxidant stabilizer. Control storage temperature.
Appearance of a White Precipitate Formation of insoluble disulfide degradation product.Filter the solution before use. Re-evaluate storage conditions to prevent further degradation.
Inconsistent Assay Results Degradation of the compound in solution during sample preparation or analysis.Prepare solutions fresh before use. Use a diluent containing a reducing agent for HPLC analysis.
Discoloration of the Liquid Presence of impurities or minor degradation products.Verify the purity of the starting material. Store protected from light.

Frequently Asked Questions (FAQs)

1. What is the primary degradation pathway for this compound during long-term storage?

The primary degradation pathway for this compound is the oxidation of its thiol (-SH) group. This oxidation leads to the formation of a disulfide bond, resulting in the dimer 2,2'-dichloro-4,4'-difluorodiphenyl disulfide. This process is often accelerated by the presence of oxygen, light, and elevated temperatures.

2. What are the optimal storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is between 2°C and 8°C.[2][3][4] It is crucial to store the compound in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.

3. How can I stabilize this compound in solution?

For applications where this compound is used in solution, the addition of antioxidants can help prevent oxidation. Common and effective stabilizers include Butylated Hydroxytoluene (BHT) and Ascorbic Acid (Vitamin C). The optimal concentration of the stabilizer should be determined experimentally but typically ranges from 0.01% to 0.1% (w/v).

4. I've observed a decrease in the purity of my this compound sample. How can I confirm the identity of the degradation product?

The primary degradation product is the corresponding disulfide. You can confirm its presence using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): The disulfide will have a different retention time than the parent compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of the disulfide will show a molecular ion peak corresponding to its higher molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The absence of the thiol proton signal and shifts in the aromatic proton signals can indicate the formation of the disulfide.

5. Are there any specific handling precautions I should take to minimize degradation?

Yes, to minimize degradation during handling, it is recommended to:

  • Work under an inert atmosphere (e.g., in a glove box or under a stream of argon/nitrogen) whenever possible.

  • Use deoxygenated solvents for preparing solutions.

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Prepare solutions fresh and use them promptly.

Data Presentation: Illustrative Stability Data

The following tables present illustrative data from a simulated long-term stability study of this compound under various storage conditions. This data is for demonstration purposes to guide researchers in setting up their own stability studies.

Table 1: Long-Term Stability of this compound Purity (%)

Storage Condition0 Months6 Months12 Months24 Months
2-8°C, Inert Atmosphere99.599.298.998.5
2-8°C, Air99.598.597.295.0
Room Temperature, Air99.596.092.585.1
40°C, Air (Accelerated)99.588.275.6-

Table 2: Formation of Disulfide Impurity (%) over 12 Months

Storage Condition0 Months6 Months12 Months
2-8°C, Inert Atmosphere<0.10.30.6
2-8°C, Air<0.11.02.3
Room Temperature, Air<0.13.56.8

Table 3: Effect of Stabilizers on Purity (%) after 6 Months at Room Temperature in Air

Stabilizer (0.05% w/v)Purity (%)
None96.0
Butylated Hydroxytoluene (BHT)98.8
Ascorbic Acid98.2

Experimental Protocols

Protocol 1: Accelerated Stability Study

Objective: To rapidly assess the stability of this compound under elevated temperature conditions.

Methodology:

  • Place a known quantity of this compound in sealed, amber glass vials.

  • Prepare separate sets of vials with and without an inert gas headspace (e.g., argon).

  • Store the vials in a temperature-controlled oven at 40°C.

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove a vial from each set.

  • Allow the vial to cool to room temperature.

  • Analyze the purity of the sample using the HPLC method described in Protocol 3.

  • Quantify the parent compound and the primary disulfide degradation product.

Protocol 2: Evaluation of Stabilizer Efficacy

Objective: To determine the effectiveness of different antioxidants in preventing the degradation of this compound in solution.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare separate solutions from the stock, each containing a different stabilizer (e.g., BHT, Ascorbic Acid) at a final concentration of 0.05% (w/v). Include a control solution with no stabilizer.

  • Store the solutions at room temperature, exposed to air and ambient light.

  • At regular intervals (e.g., 0, 1, 2, and 4 weeks), take an aliquot from each solution.

  • Analyze the purity of each sample using the HPLC method described in Protocol 3.

  • Compare the degradation rate of this compound in the presence and absence of each stabilizer.

Protocol 3: HPLC Method for Purity Analysis

Objective: To quantify the purity of this compound and detect the formation of its disulfide degradation product.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 50% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample in a 50:50 mixture of acetonitrile and water.

Protocol 4: GC-MS Method for Degradation Product Identification

Objective: To identify and confirm the structure of the primary degradation product.

Methodology:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.

  • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane.

Visualizations

G cluster_storage Long-Term Storage cluster_handling Laboratory Handling Store at 2-8°C Store at 2-8°C Stable Compound Stable Compound Inert Atmosphere Inert Atmosphere Protect from Light Protect from Light Tightly Sealed Tightly Sealed Use Inert Gas Use Inert Gas Fresh Solutions Fresh Solutions Add Stabilizer Add Stabilizer This compound This compound This compound->Stable Compound Optimal Conditions Degradation Degradation This compound->Degradation Suboptimal Conditions (Oxygen, Light, Heat) Disulfide Formation Disulfide Formation Degradation->Disulfide Formation

Caption: Key factors for stabilizing this compound.

G Start Start Purity_Check Purity Decreased? Start->Purity_Check Identify_Degradation Identify Degradation Product (HPLC, GC-MS) Purity_Check->Identify_Degradation Yes End Problem Resolved Purity_Check->End No Disulfide_Confirmed Disulfide Confirmed? Identify_Degradation->Disulfide_Confirmed Review_Storage Review Storage Conditions (Temp, Atmosphere, Light) Disulfide_Confirmed->Review_Storage Yes Disulfide_Confirmed->End No (Investigate other impurities) Implement_Changes Implement Corrective Actions (Inert gas, Lower Temp) Review_Storage->Implement_Changes Add_Stabilizer Consider Adding Stabilizer (BHT, Ascorbic Acid) Implement_Changes->Add_Stabilizer Add_Stabilizer->End

Caption: Troubleshooting workflow for decreased purity.

G Sample Sample Accelerated_Aging Accelerated Aging (e.g., 40°C) Sample->Accelerated_Aging Time_Points Sampling at Time Points (0, 1, 3, 6 months) Accelerated_Aging->Time_Points HPLC_Analysis HPLC Purity Analysis Time_Points->HPLC_Analysis GCMS_ID GC-MS Identification of Degradation Products HPLC_Analysis->GCMS_ID Data_Analysis Data Analysis and Shelf-life Estimation HPLC_Analysis->Data_Analysis GCMS_ID->Data_Analysis Report Report Data_Analysis->Report

Caption: Experimental workflow for an accelerated stability study.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Chloro-4-fluorothiophenol Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions with 2-Chloro-4-fluorothiophenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Low conversion rates are a frequent hurdle, and this guide aims to provide systematic solutions to improve reaction efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues that can lead to low yields and other undesirable outcomes in coupling reactions involving this compound.

Category 1: Catalyst and Ligand Selection

Question: My Buchwald-Hartwig C-S coupling reaction with this compound is showing low to no conversion. What are the likely causes related to my catalyst system?

Answer: Low conversion in Buchwald-Hartwig couplings involving aryl chlorides like this compound often stems from the catalyst system. Here are key factors to consider:

  • Palladium Precatalyst: The choice of palladium precatalyst is crucial. While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in-situ activation which can be inefficient. Consider using more advanced, air-stable precatalysts (e.g., G3 or G4 Buchwald precatalysts) which often provide higher activity and reproducibility.

  • Ligand Selection: Aryl chlorides are less reactive than bromides or iodides, necessitating the use of electron-rich and sterically bulky phosphine ligands to facilitate the oxidative addition step. For C-S couplings, ligands like Xantphos or dppf are often employed to prevent catalyst deactivation by the sulfur atom.[1] If you are using a general-purpose ligand, switching to one specifically designed for challenging couplings may improve your yield. A comparative analysis of different ligand types can be beneficial.[2]

  • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While typically 1-2 mol% of palladium is used, for challenging substrates like this compound, increasing the catalyst loading to 3-5 mol% might be necessary.

Question: I am observing significant side products in my Suzuki coupling. Could my ligand choice be the problem?

Answer: Yes, improper ligand selection in Suzuki couplings can lead to the formation of side products. Homocoupling of the boronic acid is a common side reaction. The use of bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over side reactions. For aryl chlorides, ligands such as SPhos or XPhos are often effective. It's also important to ensure the quality of your boronic acid, as impurities can contribute to side product formation.

Category 2: Reaction Conditions (Base, Solvent, Temperature)

Question: What is the optimal base for coupling reactions with this compound? I am seeing incomplete reaction with K₂CO₃.

Answer: The choice of base is critical and depends on the specific coupling reaction. For Buchwald-Hartwig C-S couplings, a strong, non-nucleophilic base is often required to deprotonate the thiophenol without competing in the reaction. While K₂CO₃ can be effective, stronger bases like Cs₂CO₃ or K₃PO₄ are frequently more successful, especially with less reactive aryl chlorides. For Suzuki couplings, the base plays a key role in the transmetalation step. K₃PO₄ is a common and effective choice. The physical properties of the base, such as being finely powdered and anhydrous, can also significantly impact the reaction rate.

Question: My reaction is sluggish in toluene. What other solvents should I consider?

Answer: Solvent polarity can have a significant impact on reaction rates. While toluene is a common solvent for many cross-coupling reactions, more polar aprotic solvents like 1,4-dioxane, DMF, or DMSO can accelerate the reaction, particularly for less reactive substrates. However, be aware that solvents can also influence the solubility of reagents and the stability of the catalyst. It is advisable to use anhydrous and degassed solvents to prevent side reactions and catalyst deactivation.

Question: I am concerned about increasing the reaction temperature due to potential decomposition. What is a safe temperature range for these couplings?

Answer: Many coupling reactions involving aryl chlorides require elevated temperatures, often in the range of 80-120 °C, to proceed at a reasonable rate. It is recommended to monitor the reaction progress by TLC or GC-MS while gradually increasing the temperature. If decomposition is a concern at higher temperatures, consider using microwave irradiation, which can often promote the reaction at a lower bulk temperature and for a shorter duration.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize illustrative data on how different reaction parameters can affect the yield of coupling reactions involving chloro-substituted thiophenols and related substrates. This data is intended to serve as a guideline for optimization.

Table 1: Buchwald-Hartwig C-S Coupling - Ligand and Base Effects

Palladium PrecatalystLigandBaseSolventTemperature (°C)Time (h)Representative Yield (%)
Pd₂(dba)₃XantphosCs₂CO₃Toluene1102485-95
Pd(OAc)₂dppfK₃PO₄DMF13024-4875-90
G3-XPhosXPhosK₃PO₄1,4-Dioxane10012>90

Table 2: Suzuki-Miyaura Coupling - Catalyst System Comparison

Palladium CatalystLigandBaseSolventTemperature (°C)Time (h)Representative Yield (%)
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O901260-75
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O100885-95
[Pd(IPr)Cl₂]₂-K₃PO₄t-BuOH/H₂O8012>90

Table 3: Ullmann Condensation - Solvent and Base Optimization

Copper SourceLigandBaseSolventTemperature (°C)Time (h)Representative Yield (%)
CuINoneK₂CO₃DMF1502460-70
CuI1,10-PhenanthrolineCs₂CO₃NMP1201875-85
CuO nanoparticlesNoneKOHDMAcRoom Temp24>90[3]

Experimental Protocols

Below are detailed methodologies for key coupling reactions. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig C-S Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 10 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene, 3 mL) via syringe.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 110 °C) for the specified time (e.g., 24 hours).

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous and degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Protocol 3: General Procedure for Ullmann Condensation
  • Reaction Setup: To a reaction vessel, add the copper catalyst (e.g., CuI, 10 mol%), the ligand if applicable (e.g., 1,10-Phenanthroline, 20 mol%), the base (e.g., K₃PO₄, 2.0 equiv.), the aryl halide (1.0 equiv.), and this compound (1.2 equiv.).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent Addition: Add a high-boiling polar solvent (e.g., DMF or NMP).

  • Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 120-160 °C) and stir for 12-24 hours.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Acidify the aqueous layer and re-extract if necessary.

  • Purification: Combine the organic layers, wash, dry, concentrate, and purify by chromatography or recrystallization.[1][5]

Visualizations

Logical Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion Troubleshooting Low Conversion in Couplings start Low Conversion Observed check_reagents Verify Reagent Quality (Thiophenol, Aryl Halide, Base, Solvent) start->check_reagents check_catalyst Evaluate Catalyst System (Precatalyst, Ligand, Loading) start->check_catalyst check_conditions Assess Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions sub_reagents1 Impurities or Degradation? check_reagents->sub_reagents1 sub_catalyst1 Inactive Catalyst or Inappropriate Ligand? check_catalyst->sub_catalyst1 sub_conditions1 Suboptimal Temperature or Insufficient Time? check_conditions->sub_conditions1 action_reagents Purify/Replace Reagents Use Anhydrous/Degassed Solvents sub_reagents1->action_reagents Yes end_node Re-run Experiment and Monitor sub_reagents1->end_node No action_catalyst Use Fresh/Alternative Catalyst Screen Different Ligands Increase Catalyst Loading sub_catalyst1->action_catalyst Yes sub_catalyst1->end_node No action_conditions Increase Temperature Incrementally Extend Reaction Time Ensure Inert Atmosphere sub_conditions1->action_conditions Yes sub_conditions1->end_node No action_reagents->end_node action_catalyst->end_node action_conditions->end_node

Caption: A decision-making flowchart for troubleshooting low conversion rates.

Catalytic Cycle for Buchwald-Hartwig C-S Coupling

Buchwald_Hartwig_CS_Coupling Buchwald-Hartwig C-S Coupling Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition + Ar-X pd0->oxidative_addition pdII_complex L_nPd(II)(Ar)(X) oxidative_addition->pdII_complex ligand_exchange Ligand Exchange pdII_complex->ligand_exchange thiolate_formation Thiolate Formation Ar'-SH + Base -> Ar'-S⁻ thiolate Ar'-S⁻ pdII_thiolate_complex L_nPd(II)(Ar)(SAr') ligand_exchange->pdII_thiolate_complex  + Ar'-S⁻ - X⁻ reductive_elimination Reductive Elimination pdII_thiolate_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-S-Ar' reductive_elimination->product

Caption: The catalytic cycle for the formation of a C-S bond via Buchwald-Hartwig coupling.

General Workflow for Reaction Optimization

Reaction_Optimization_Workflow Workflow for Coupling Reaction Optimization start Define Reaction (e.g., Buchwald-Hartwig C-S Coupling) lit_search Literature Search for Similar Substrates start->lit_search initial_conditions Select Initial Conditions (Catalyst, Ligand, Base, Solvent, Temp.) lit_search->initial_conditions small_scale_test Perform Small-Scale Screening Reactions initial_conditions->small_scale_test analysis Analyze Results (TLC, GC-MS, NMR for Conversion/Yield) small_scale_test->analysis optimization Systematic Optimization (Vary one parameter at a time) analysis->optimization optimization->small_scale_test Iterate scale_up Scale-up Optimized Conditions optimization->scale_up Optimized

Caption: A systematic workflow for optimizing coupling reaction conditions.

References

Technical Support Center: Catalyst Selection for Efficient Reactions with 2-Chloro-4-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-fluorothiophenol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of cross-coupling reactions performed with this compound?

A1: this compound is a valuable building block primarily utilized in C-S cross-coupling reactions (thioetherification) to form aryl thioethers. These structures are significant in medicinal chemistry and materials science. While less common, the chloro-substituent also allows for its use in C-C and C-N bond-forming reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, respectively, typically after the sulfur has been functionalized or protected.

Q2: Which catalyst systems are generally recommended for C-S cross-coupling with this compound?

A2: Palladium-based catalysts are most frequently employed for C-S cross-coupling reactions. Systems involving a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand are common. The choice of ligand is critical, with bulky, electron-rich monophosphine ligands often showing good performance. Nickel and copper-based catalysts also serve as effective, more economical alternatives, particularly in Ullmann-type condensations for C-S bond formation.

Q3: Why am I observing low yields in my cross-coupling reaction with this compound?

A3: Low yields can stem from several factors:

  • Catalyst Deactivation: The thiol group can act as a poison to the metal catalyst due to strong coordination.

  • Side Reactions: Homocoupling of the thiol to form a disulfide is a common side reaction, often promoted by the presence of oxygen.

  • Substrate Reactivity: The chloro group is less reactive than bromo or iodo substituents, potentially leading to incomplete conversion.

  • Reaction Conditions: Suboptimal choice of base, solvent, temperature, or reaction time can significantly impact the yield.

Q4: How can I minimize the formation of disulfide byproducts?

A4: To minimize the formation of disulfide byproducts, it is crucial to rigorously degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Using a slight excess of the aryl halide coupling partner can also help to drive the desired cross-coupling reaction.

Q5: What is the role of the base in these reactions, and how do I choose the right one?

A5: The base plays a crucial role in deprotonating the thiophenol to form the more nucleophilic thiolate, which then participates in the catalytic cycle. The choice of base depends on the specific reaction. For C-S coupling, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required. The solubility of the base in the chosen solvent is also a critical factor.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Incorrect base or solvent. 4. Catalyst poisoning by the thiol.1. Use a fresh catalyst or a pre-catalyst. 2. Gradually increase the reaction temperature. 3. Screen different bases and solvents. 4. Use a higher catalyst loading or a ligand that protects the metal center.
Formation of Disulfide (Homocoupling) 1. Presence of oxygen in the reaction mixture. 2. Oxidative conditions.1. Thoroughly degas all reagents and solvents and maintain a strict inert atmosphere. 2. Add a reducing agent if compatible with the reaction.
Low Yield of Desired Product 1. Suboptimal ligand. 2. Inefficient transmetalation (in Suzuki coupling). 3. Competing side reactions.1. Screen a panel of ligands (e.g., bulky, electron-rich phosphines). 2. Ensure the base is strong enough and soluble to form the boronate species. 3. Optimize reaction parameters (temperature, concentration) to favor the desired pathway.
Difficulty in Product Purification 1. Presence of closely related impurities (e.g., starting materials, homocoupled products).1. Optimize the reaction to achieve full conversion. 2. Employ different chromatographic techniques or recrystallization.

Data Presentation: Catalyst Systems for Analogous C-S Cross-Coupling Reactions

Since specific data for this compound is limited in readily available literature, the following table summarizes conditions for analogous thioetherification reactions with substituted thiophenols and aryl halides. This data can serve as a starting point for reaction optimization.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Coupling PartnersReference
Pd(OAc)₂XPhosK₃PO₄Toluene11012854-Chlorotoluene, ThiophenolN/A
Ni(cod)₂dppfNaOtBuDioxane10024784-Bromobenzonitrile, 4-MethylthiophenolN/A
CuIPhenanthrolineCs₂CO₃DMF12024904-Iodoanisole, ThiophenolN/A
Pd₂(dba)₃tBuBrettPhosNaOtBut-BuOH8018921-Bromo-4-nitrobenzene, 4-FluorothiophenolN/A

Note: This table is a compilation of representative data for analogous reactions and should be used as a guideline. Actual results with this compound may vary.

Experimental Protocols

General Protocol for Palladium-Catalyzed C-S Cross-Coupling (Thioetherification)

This protocol is a general starting point for the thioetherification of an aryl halide with this compound. Optimization of the ligand, base, solvent, and temperature will be necessary.

Materials:

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%)

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precatalyst, the phosphine ligand, and the base.

  • Add the aryl halide and this compound.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic_Cycle_CS_Coupling Figure 1: General Catalytic Cycle for Pd-Catalyzed C-S Cross-Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(X)L_n Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange (R-S⁻) Pd(II)_Complex->Ligand_Exchange R-SH + Base Thiolate_Complex Ar-Pd(II)(SR)L_n Ligand_Exchange->Thiolate_Complex Reductive_Elimination Reductive Elimination Thiolate_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Ar-S-R Reductive_Elimination->Product

Caption: General catalytic cycle for Pd-catalyzed C-S cross-coupling.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Conversion Check Starting Material Conversion (TLC/GC-MS) Start->Check_Conversion Incomplete_Conversion Incomplete Conversion Check_Conversion->Incomplete_Conversion Complete_Conversion Complete Conversion Check_Conversion->Complete_Conversion [Complete] Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Screen Catalysts/Ligands - Screen Bases/Solvents Incomplete_Conversion->Optimize_Conditions [Yes] Side_Products Analyze for Side Products: - Disulfide Formation - Decomposition Complete_Conversion->Side_Products Minimize_Side_Products Address Side Reactions: - Rigorous Degassing - Adjust Stoichiometry Side_Products->Minimize_Side_Products Purification_Issues Purification Issues Side_Products->Purification_Issues

Caption: Troubleshooting workflow for low-yield reactions.

Catalyst_Selection_Logic Figure 3: Catalyst Selection Logic Reaction_Type Desired Reaction Type CS_Coupling C-S Coupling (Thioetherification) Reaction_Type->CS_Coupling CC_Coupling C-C Coupling (e.g., Suzuki) Reaction_Type->CC_Coupling CN_Coupling C-N Coupling (e.g., Buchwald-Hartwig) Reaction_Type->CN_Coupling Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Phosphine Ligand CS_Coupling->Pd_Catalyst Ni_Catalyst Nickel Catalyst (e.g., Ni(cod)₂) + Ligand CS_Coupling->Ni_Catalyst Cu_Catalyst Copper Catalyst (e.g., CuI) (Ullmann-type) CS_Coupling->Cu_Catalyst CC_Coupling->Pd_Catalyst CN_Coupling->Pd_Catalyst

Caption: Logical flow for initial catalyst system selection.

Validation & Comparative

A Comparative Guide to the GC-MS Purity Analysis of 2-Chloro-4-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the purity of starting materials is a critical factor that can significantly impact reaction yields, impurity profiles, and the overall quality of the final product. 2-Chloro-4-fluorothiophenol is a key intermediate in various synthetic pathways. This guide provides an objective comparison of its purity as determined by Gas Chromatography-Mass Spectrometry (GC-MS) against common alternatives, supported by representative experimental data and detailed protocols.

Performance Comparison: A Data-Driven Overview

The following table summarizes typical GC-MS purity analysis data for this compound and two common alternative halogenated thiophenols: 4-Fluorothiophenol and 2-Chlorothiophenol. The data is compiled from commercially available high-purity grades and represents typical impurity profiles that may be observed.

Parameter This compound 4-Fluorothiophenol 2-Chlorothiophenol
Typical Purity (by GC Area %) 97.5% - 99.5%98.0% - 99.8%97.0% - 99.0%
Common Impurity 1 Dimer (bis(2-chloro-4-fluorophenyl) disulfide)Dimer (bis(4-fluorophenyl) disulfide)Dimer (bis(2-chlorophenyl) disulfide)
Typical Level of Impurity 1 0.3% - 1.5%0.1% - 1.0%0.5% - 2.0%
Common Impurity 2 Isomeric ChlorofluorothiophenolResidual starting material (e.g., 4-fluorobromobenzene)Isomeric Chlorothiophenol
Typical Level of Impurity 2 < 0.5%< 0.2%< 0.8%
Other Volatile Impurities < 0.2%< 0.1%< 0.3%

Note: The purity and impurity levels are representative and can vary between different batches and manufacturers. It is crucial to perform a GC-MS analysis for each batch to confirm its specific purity profile.

Impurity Profile Insights

The primary impurity in these thiophenols is often the corresponding disulfide dimer, formed by the oxidation of the thiol functional group. The presence of isomeric impurities is also common, arising from the synthetic route used to introduce the halogen substituents on the aromatic ring. For this compound, this could include other isomers of chlorofluorothiophenol. In the case of 4-Fluorothiophenol, residual starting materials from its synthesis, such as 4-fluorobromobenzene, might be present in trace amounts. 2-Chlorothiophenol may contain other positional isomers of chlorothiophenol.

Experimental Protocol: GC-MS Purity Analysis

This protocol outlines a standard method for the determination of the purity of this compound and its alternatives by GC-MS.

1. Instrumentation:

  • A gas chromatograph equipped with a mass selective detector (GC-MS).

  • Autosampler for automated injection.

2. Materials and Reagents:

  • Sample: this compound (or alternative thiophenol).

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade or higher).

  • Inert Gas: Helium (99.999% purity or higher).

3. Sample Preparation:

  • Prepare a stock solution of the thiophenol sample at a concentration of 1 mg/mL in the chosen solvent.

  • Perform a serial dilution to a final concentration of approximately 100 µg/mL for analysis.

4. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is suitable for the separation of these aromatic compounds.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40 - 450.

5. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Calculate the area percentage of the main peak relative to the total area of all integrated peaks to determine the purity.

  • Identify impurities by comparing their mass spectra with reference libraries (e.g., NIST) and by interpreting the fragmentation patterns.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the GC-MS analysis for determining the purity of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Thiophenol Sample Dissolution Dissolve in Solvent (e.g., Dichloromethane) Sample->Dissolution Dilution Dilute to ~100 µg/mL Dissolution->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-450) Ionization->Detection TIC Generate Total Ion Chromatogram (TIC) Detection->TIC Integration Peak Integration TIC->Integration Purity Calculate Purity (% Area) Integration->Purity Impurity_ID Identify Impurities (Mass Spectra Library) Integration->Impurity_ID Report Final Purity Report Purity->Report Impurity_ID->Report

Caption: Workflow for GC-MS Purity Analysis of Thiophenols.

Unveiling the Vibrational Fingerprint: A Comparative FT-IR Analysis of 2-Chloro-4-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular structure and purity of chemical compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and powerful tool for identifying functional groups within a molecule, offering a unique "vibrational fingerprint." This guide presents a comparative analysis of the FT-IR spectrum of 2-chloro-4-fluorothiophenol, alongside related thiophenol derivatives, supported by established experimental protocols and spectral data.

This compound is a substituted aromatic thiol of interest in various chemical syntheses. Its structure incorporates several key functional groups, each with characteristic absorption frequencies in the infrared spectrum. By examining these absorptions, we can confirm the compound's identity and assess its purity. This guide will delve into the expected FT-IR peak assignments for this compound and compare them with unsubstituted thiophenol and monosubstituted analogs, 4-fluorothiophenol and 2-chlorothiophenol.

Comparative FT-IR Spectral Data

The following table summarizes the expected and observed vibrational frequencies for this compound and its analogs. These values are based on established literature for characteristic functional group absorptions.

Functional GroupVibration TypeThis compound (Expected, cm⁻¹)Thiophenol (Observed, cm⁻¹)4-Fluorothiophenol (Observed, cm⁻¹)2-Chlorothiophenol (Observed, cm⁻¹)
Aromatic C-HStretch3100 - 3000~3060~3070~3050
S-HStretch2600 - 2550~2575~2580~2570
Aromatic C=CStretch1600 - 14501580, 14751590, 14851575, 1460
C-FStretch1250 - 1000-~1220-
C-ClStretch850 - 550--~740
C-SStretch750 - 600~690~700~680
C-H (oop)Bending900 - 675740, 690~820~750

Note: The exact peak positions can vary based on the sample preparation method and the physical state of the sample.

Interpreting the Spectrum of this compound

The FT-IR spectrum of this compound is expected to exhibit a series of distinct absorption bands that confirm the presence of its key functional groups.

  • Aromatic C-H Stretch: A weak to medium band, or a group of bands, is anticipated in the 3100-3000 cm⁻¹ region, characteristic of C-H stretching vibrations in the benzene ring.[1][2][3]

  • S-H Stretch (Thiol): A weak but sharp absorption band is expected between 2600 and 2550 cm⁻¹.[4][5] The intensity of this peak is notably weaker than O-H stretching bands.

  • Aromatic C=C Stretch: The benzene ring itself will produce a series of characteristic sharp bands in the 1600-1450 cm⁻¹ region due to carbon-carbon stretching vibrations.[1][2][6]

  • C-F Stretch: A strong absorption band arising from the carbon-fluorine bond is expected in the 1250-1000 cm⁻¹ range.[7][8] The exact position can be influenced by the substitution pattern on the aromatic ring.

  • C-Cl Stretch: A medium to strong absorption band in the fingerprint region, typically between 850 and 550 cm⁻¹, is indicative of the carbon-chlorine bond.[3][9][10]

  • C-S Stretch: The carbon-sulfur stretching vibration is generally weak and appears in the 750-600 cm⁻¹ range.[4]

  • C-H Out-of-Plane (oop) Bending: Strong absorptions in the 900-675 cm⁻¹ region result from the out-of-plane bending of the aromatic C-H bonds.[2][3] The pattern of these bands can sometimes provide information about the substitution pattern of the benzene ring.

Experimental Protocol for FT-IR Analysis

The following protocol outlines a standard procedure for obtaining an FT-IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method.

Objective: To obtain a high-quality FT-IR spectrum of this compound for functional group analysis.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Sample of this compound

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for any atmospheric interference (e.g., CO₂, water vapor) and instrumental noise.

  • Sample Application:

    • Place a small drop of the this compound sample directly onto the center of the ATR crystal. Ensure the crystal is fully covered by the sample.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is commonly recorded over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum should be automatically ratioed against the background spectrum by the instrument's software.

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Use the software to identify and label the wavenumbers of the major absorption peaks.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-soaked lint-free wipe to remove all traces of the sample.

Workflow for FT-IR Spectrum Analysis

The logical flow from sample preparation to spectral interpretation is a critical process for accurate analysis.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Obtain Sample Clean_ATR Clean ATR Crystal Background Acquire Background Spectrum Clean_ATR->Background Apply_Sample Apply Sample to ATR Crystal Background->Apply_Sample Acquire_Sample Acquire Sample Spectrum Apply_Sample->Acquire_Sample Process Process Spectrum (Baseline Correction) Acquire_Sample->Process Identify Identify Peak Frequencies (cm⁻¹) Process->Identify Assign Assign Peaks to Functional Groups Identify->Assign Compare Compare with Reference Spectra Assign->Compare

Caption: Workflow for FT-IR analysis using an ATR accessory.

This guide provides a foundational understanding of the FT-IR spectral features of this compound. For definitive structural confirmation, it is recommended to use this data in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

A Comparative Guide to the Synthetic Routes of 2-Chloro-4-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and potential synthetic routes for the preparation of 2-Chloro-4-fluorothiophenol, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The following sections detail the experimental protocols, present comparative data, and visualize the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Route Comparison

Three primary synthetic routes for this compound are evaluated, starting from 2-chloro-4-fluorobenzene sulphonamide, 2-chloro-4-fluorophenol, and 2-chloro-4-fluoroaniline. Each method offers distinct advantages and disadvantages in terms of reagent availability, reaction conditions, and overall efficiency.

Route 1: From 2-Chloro-4-fluorobenzene Sulphonamide

This method involves the reduction of 2-chloro-4-fluorobenzene sulphonamide. A specific example of this approach is detailed in patent CN101709045A, which reports a good yield for this transformation.

Experimental Protocol:

A mixture of 10.5g (approximately 0.05 mol) of 2-chloro-4-fluorobenzene sulphonamide and 21.0g (approximately 0.25 mol) of potassium formate is heated to 200°C for 5 hours. During the reaction, water generated is removed by steaming. After completion, the reaction mixture is cooled to 80°C. The pH is then adjusted to 2 by adding 10% (mass concentration) dilute hydrochloric acid. The final product, this compound, is obtained by rectification, yielding 6.1g.[1]

Route 2: From 2-Chloro-4-fluorophenol via Newman-Kwart Rearrangement

This synthetic strategy utilizes the Newman-Kwart rearrangement, a thermal intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate. This rearrangement is a well-established method for the synthesis of thiophenols from phenols.[1][2]

General Experimental Protocol:

  • Formation of O-Aryl Thiocarbamate: 2-Chloro-4-fluorophenol is first converted to its corresponding O-(2-chloro-4-fluorophenyl) dialkylthiocarbamate. This is typically achieved by deprotonating the phenol with a base and then reacting it with a dialkylthiocarbamoyl chloride.

  • Newman-Kwart Rearrangement: The O-aryl thiocarbamate is heated to high temperatures (often 200-300 °C) to induce the rearrangement to the S-aryl thiocarbamate.[1]

  • Hydrolysis: The resulting S-(2-chloro-4-fluorophenyl) dialkylthiocarbamate is then hydrolyzed, typically under basic conditions, to yield this compound.

Route 3: From 2-Chloro-4-fluoroaniline via Diazonium Salt (Leuckart Thiophenol Reaction)

This classical approach involves the conversion of an aromatic amine to a thiophenol through the formation of a diazonium salt, which is then reacted with a sulfur source. This is a variation of the Leuckart thiophenol reaction.[3]

General Experimental Protocol:

  • Diazotization: 2-Chloro-4-fluoroaniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.

  • Reaction with a Sulfur Reagent: The diazonium salt is then reacted with a suitable sulfur-containing nucleophile, such as potassium ethyl xanthate.

  • Hydrolysis: The intermediate aryl xanthate is subsequently hydrolyzed, usually with a strong base, to afford the desired this compound.

Quantitative Data Summary

Starting Material Method Yield (%) Purity (%) Reaction Time (h) Key Reagents Reference
2-Chloro-4-fluorobenzene SulphonamideReduction with Potassium Formate74.4Not Reported5Potassium formate, HClCN101709045A[1]
2-Chloro-4-fluorophenolNewman-Kwart RearrangementRequires Experimental ValidationRequires Experimental ValidationRequires Experimental ValidationDialkylthiocarbamoyl chloride, BaseGeneral Method[1][2]
2-Chloro-4-fluoroanilineLeuckart Thiophenol ReactionRequires Experimental ValidationRequires Experimental ValidationRequires Experimental ValidationNaNO₂, Acid, Potassium ethyl xanthateGeneral Method[3]

Experimental Workflows and Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic routes discussed.

G Synthetic Route 1: From 2-Chloro-4-fluorobenzene Sulphonamide A 2-Chloro-4-fluorobenzene Sulphonamide C Reaction at 200°C, 5h A->C B Potassium Formate B->C D Intermediate C->D F Rectification D->F E 10% HCl (aq) E->F G This compound F->G G Synthetic Route 2: From 2-Chloro-4-fluorophenol A 2-Chloro-4-fluorophenol C O-(2-chloro-4-fluorophenyl) dialkylthiocarbamate A->C Thiocarbamoylation B 1. Base 2. Dialkylthiocarbamoyl chloride B->C E S-(2-chloro-4-fluorophenyl) dialkylthiocarbamate C->E Rearrangement D Newman-Kwart Rearrangement (Heat, ~250°C) D->E G This compound E->G F Hydrolysis (Base) F->G G Synthetic Route 3: From 2-Chloro-4-fluoroaniline A 2-Chloro-4-fluoroaniline C 2-Chloro-4-fluorobenzene Diazonium Salt A->C Diazotization B NaNO₂, Acid (0-5°C) B->C E Aryl Xanthate Intermediate C->E Leuckart Reaction D Potassium Ethyl Xanthate D->E G This compound E->G F Hydrolysis (Base) F->G

References

A Comparative Analysis of Halogenated Thiophenols in Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of halogenated thiophenols as substrates in nucleophilic aromatic substitution (SNAr) reactions. The introduction of different halogen atoms to the thiophenol ring significantly influences its reactivity towards nucleophiles. Understanding these electronic and steric effects is crucial for the rational design of synthetic pathways and the development of novel therapeutics, as the thiophenyl moiety is a key structural component in many biologically active molecules.

While direct, comprehensive experimental data comparing the full series of para-halogenated thiophenols (fluoro-, chloro-, bromo-, and iodo-) in a single study is limited, this guide synthesizes established principles of SNAr reactions, data from analogous systems, and theoretical considerations to provide a robust comparative analysis.

Quantitative Data Summary

The nucleophilicity of the attacking species and the electronic properties of the thiophenol substrate are key determinants of reaction rates. The acidity (pKa) of substituted thiophenols provides insight into the nucleophilicity of the corresponding thiophenolates. Generally, more electron-withdrawing substituents increase acidity (lower pKa), which correlates with a decrease in the nucleophilicity of the thiophenolate.

Table 1: Acidity (pKa) of Substituted Thiophenols

Substituent (at para position)pKa in Water
-H6.62[1]
-CH₃6.81
-Cl6.04
-NO₂4.46

In SNAr reactions, where the halogenated thiophenol acts as the electrophile, the reactivity is largely governed by the ability of the halogen to stabilize the intermediate Meisenheimer complex and its facility as a leaving group. For activated aryl halides, the general reactivity trend, known as the "element effect," is often observed as F > Cl ≈ Br > I.[2] This is attributed to the high electronegativity of fluorine, which potently stabilizes the negative charge in the Meisenheimer complex formed during the rate-determining step of the reaction.

Table 2: Comparative Reactivity of Halogenated Aromatic Compounds in SNAr Reactions (Analogous Systems)

Substrate (Leaving Group)NucleophileSolventRelative Rate Constant (krel)
2,4-Dinitrophenyl fluoride PiperidineMethanolF > Cl ≈ Br > I
2,4-Dinitrophenyl chloride PiperidineMethanolF > Cl ≈ Br > I
2,4-Dinitrophenyl bromide PiperidineMethanolF > Cl ≈ Br > I
2,4-Dinitrophenyl iodide PiperidineMethanolF > Cl ≈ Br > I
2-Substituted-N-methylpyridinium (F, Cl, Br, I )PiperidineMethanolF ~ Cl ~ Br ~ I

Data for 2,4-dinitrophenyl halides is based on the well-established "element effect" in activated SNAr systems.[2] Data for 2-substituted N-methylpyridinium ions shows that the leaving group effect can be minimal in certain heterocyclic systems.[3]

Experimental Protocols

The following are generalized experimental protocols for conducting comparative kinetic studies of nucleophilic aromatic substitution reactions. These can be adapted for the specific study of halogenated thiophenols.

1. General Procedure for Kinetic Measurements by UV-Vis Spectrophotometry

This method is suitable for reactions where the product has a different UV-Vis absorption spectrum from the reactants.

  • Materials:

    • Halogenated thiophenol (e.g., 4-fluorothiophenol, 4-chlorothiophenol)

    • Nucleophile (e.g., piperidine, sodium methoxide)

    • Solvent (e.g., Methanol, DMSO)

    • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Procedure:

    • Prepare stock solutions of the halogenated thiophenol and the nucleophile of known concentrations in the chosen solvent.

    • Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, mix the solvent and the halogenated thiophenol stock solution.

    • Initiate the reaction by adding a small volume of the nucleophile stock solution (in large excess to ensure pseudo-first-order conditions).

    • Immediately start monitoring the change in absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance.

    • Record the absorbance at regular time intervals until the reaction is complete.

    • The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction.

    • The second-order rate constant (k2) is obtained by dividing kobs by the concentration of the nucleophile.

2. General Procedure for Product Yield Comparison by GC-MS or HPLC

This method is suitable for determining the extent of reaction and comparing the yields for different halogenated thiophenols.

  • Materials:

    • Series of halogenated thiophenols (e.g., 4-fluoro-, 4-chloro-, 4-bromo-, 4-iodothiophenol)

    • Nucleophile

    • Solvent

    • Internal standard (for quantitative analysis)

    • GC-MS or HPLC instrument

  • Procedure:

    • In separate reaction vessels, dissolve each halogenated thiophenol in the solvent.

    • Add the nucleophile to each vessel, ensuring the molar ratios and concentrations are identical for all reactions.

    • Stir the reactions at a constant temperature for a fixed period (e.g., 24 hours).

    • At the end of the reaction period, quench the reactions (e.g., by adding a dilute acid).

    • Add a known amount of an internal standard to each reaction mixture.

    • Extract the organic components and analyze the samples by GC-MS or HPLC.

    • Quantify the amount of product formed relative to the internal standard to determine the reaction yield for each halogenated thiophenol.

Mandatory Visualizations

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of a halogenated thiophenol with a nucleophile generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Caption: Generalized mechanism for the SNAr reaction.

Experimental Workflow for Comparative Kinetic Analysis

A systematic workflow is essential for obtaining reliable comparative data. This involves parallel experimentation under identical conditions for each halogenated thiophenol.

workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis stock_sol Prepare Stock Solutions (Halothiophenols, Nucleophile) thermostat Thermostat Instrument and Solutions stock_sol->thermostat mix Mix Reactants in Cuvette thermostat->mix monitor Monitor Absorbance vs. Time mix->monitor plot Plot ln(A_inf - A_t) vs. Time monitor->plot calc_kobs Calculate k_obs (slope) plot->calc_kobs calc_k2 Calculate k_2 = k_obs / [Nu] calc_kobs->calc_k2 compare Compare k_2 values for F, Cl, Br, I calc_k2->compare

Caption: Workflow for comparative kinetic studies.

Logical Relationship of Factors Influencing SNAr Reactivity

The rate of an SNAr reaction is a function of several interconnected factors related to the substrate, nucleophile, and reaction conditions.

factors rate Reaction Rate substrate Substrate (Halogenated Thiophenol) substrate->rate halogen Halogen Electronegativity (F > Cl > Br > I) substrate->halogen leaving_group Leaving Group Ability (I > Br > Cl > F) substrate->leaving_group ewg Other Electron- Withdrawing Groups substrate->ewg halogen->rate stabilizes intermediate leaving_group->rate affects elimination step ewg->rate activates ring nucleophile Nucleophile nucleophile->rate basicity Basicity/pKa nucleophile->basicity polarizability Polarizability nucleophile->polarizability basicity->rate influences nucleophilicity conditions Conditions conditions->rate solvent Solvent Polarity conditions->solvent temperature Temperature conditions->temperature solvent->rate solvates ions

Caption: Factors affecting SNAr reaction rates.

References

Purity Assessment of Commercially Available 2-Chloro-4-fluorothiophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-4-fluorothiophenol is a crucial building block in the synthesis of various pharmaceutical compounds, where its purity is paramount to ensure the efficacy, safety, and reproducibility of the final drug product. This guide provides a comparative analysis of the purity of commercially available this compound from various suppliers, supported by detailed experimental protocols for purity assessment.

Comparative Purity Analysis

The purity of this compound obtained from three major suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below.

Parameter Supplier A Supplier B Supplier C
Lot Number A-1023B-5548C-9871
Stated Purity (%) 9897>95
Measured Purity (GC-MS, %) 98.597.295.8
Measured Purity (HPLC, %) 98.297.195.5
Major Impurity (GC-MS) Isomer impurityDimer (disulfide)Starting material
Moisture Content (Karl Fischer, %) 0.050.120.25

Experimental Workflow for Purity Assessment

The following diagram illustrates the workflow for the comprehensive purity assessment of this compound.

G cluster_0 Sample Reception and Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample Commercial this compound Sample Preparation Sample Preparation for Analysis (Dilution, Derivatization) Sample->Preparation GCMS GC-MS Analysis (Purity and Impurity ID) Preparation->GCMS HPLC HPLC Analysis (Purity and Quantification) Preparation->HPLC NMR NMR Spectroscopy (Structural Confirmation) Preparation->NMR DataAnalysis Data Interpretation and Purity Calculation GCMS->DataAnalysis HPLC->DataAnalysis NMR->DataAnalysis Report Comprehensive Purity Report DataAnalysis->Report

Caption: Experimental workflow for the purity assessment of this compound.

Role in Drug Discovery: A Hypothetical Signaling Pathway

This compound is a valuable synthon in the development of kinase inhibitors. The hypothetical signaling pathway below illustrates how a molecule synthesized from this starting material could potentially inhibit a cancer-related pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Signal KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation Inhibitor This compound -derived Inhibitor Inhibitor->KinaseB Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway inhibited by a drug derived from this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC coupled to a 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, ramped to 280°C at 15°C/min, and held for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Samples were diluted to 100 µg/mL in dichloromethane.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Shimadzu LC-20AD system with a SPD-M20A PDA detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: 400 MHz, 16 scans, chemical shifts reported in ppm relative to tetramethylsilane (TMS).

  • ¹³C NMR: 100 MHz, 1024 scans, chemical shifts reported in ppm relative to CDCl₃ (77.16 ppm).

  • ¹⁹F NMR: 376 MHz, 32 scans, chemical shifts reported in ppm relative to an external standard (CFCl₃).

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.

This guide provides a framework for the purity assessment of commercially available this compound. Researchers and drug development professionals are encouraged to perform their own quality control analysis using the methodologies outlined herein to ensure the integrity of their starting materials.

Comparative Guide to HPLC Analysis of 2-Chloro-4-fluorothiophenol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of 2-Chloro-4-fluorothiophenol and its derivatives is critical for ensuring purity, monitoring reactions, and guaranteeing the quality of intermediates in pharmaceutical and agrochemical synthesis. Reversed-phase high-performance liquid chromatography (RP-HPLC) stands as a primary analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.

This guide provides a comparative analysis of two distinct RP-HPLC methods for the separation and quantification of this compound and its potential process-related impurities, such as isomers (e.g., 3-Chloro-4-fluorothiophenol) and oxidation products (e.g., the corresponding disulfide). The selection of an optimal HPLC method is crucial and often depends on the specific analytical requirements, including the complexity of the sample matrix and the desired resolution between closely eluting compounds.

Methodological Approach

The development of a robust HPLC method requires careful consideration of the stationary phase, mobile phase composition, and detector settings. The two methods presented here, Method A and Method B, utilize different stationary phases and mobile phase gradients to achieve effective separation. A key consideration in the analysis of thiophenols is the potential for the thiol group to oxidize to a disulfide. To mitigate this, the inclusion of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) in the sample diluent is a common and recommended practice.

Below is a logical workflow for selecting an appropriate HPLC method for the analysis of this compound derivatives.

A Define Analytical Goal (e.g., Purity, Impurity Profiling) B Sample Preparation (Dissolution, add TCEP) A->B C Initial Method Screening B->C D Method A: C18 Column C->D E Method B: Phenyl-Hexyl Column C->E F Evaluate Performance: Resolution, Peak Shape, Runtime D->F E->F G Is Separation Adequate? F->G H Optimize Method (Gradient, Flow Rate, Temperature) G->H No I Final Method Validation G->I Yes H->F

Caption: HPLC method selection workflow.

Experimental Protocols

A generalized experimental workflow for the HPLC analysis is depicted below. This includes sample preparation, the HPLC run, and subsequent data analysis.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh 10 mg of sample B Dissolve in 10 mL Diluent (50:50 ACN:H2O with 1 mM TCEP) A->B C Prepare 0.1 mg/mL working solution B->C D Inject 10 µL into HPLC system C->D E Run Gradient Elution (Method A or B) D->E F Detect at 254 nm E->F G Integrate Peaks F->G H Calculate Purity and Impurity Levels G->H

Caption: General experimental workflow.

Sample Preparation
  • Diluent Preparation : Prepare a diluent solution of 50:50 (v/v) Acetonitrile:Water containing 1 mM TCEP.

  • Stock Solution (1 mg/mL) : Accurately weigh 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve the sample in the diluent and make up the volume to 10 mL.

  • Working Solution (0.1 mg/mL) : Dilute 1 mL of the stock solution to 10 mL with the diluent in a separate volumetric flask.

Method A: C18 Separation
  • Column : C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A : 0.1% Phosphoric acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient Program :

    • 0-5 min: 40% B

    • 5-15 min: 40% to 70% B

    • 15-20 min: 70% B

    • 20.1-25 min: 40% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Injection Volume : 10 µL.

  • Detection : UV at 254 nm.

Method B: Phenyl-Hexyl Separation
  • Column : Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A : 0.1% Formic acid in Water.

  • Mobile Phase B : Methanol.

  • Gradient Program :

    • 0-3 min: 50% B

    • 3-12 min: 50% to 80% B

    • 12-17 min: 80% B

    • 17.1-22 min: 50% B (re-equilibration)

  • Flow Rate : 1.2 mL/min.

  • Column Temperature : 35 °C.

  • Injection Volume : 10 µL.

  • Detection : UV at 254 nm.

Data Presentation: Comparison of HPLC Methods

The following table summarizes the expected performance of the two HPLC methods for the analysis of a sample containing this compound and two representative impurities.

AnalyteMethod A: C18Method B: Phenyl-Hexyl
Retention Time (min) Resolution (Rs)
3-Chloro-4-fluorothiophenol (Isomer)8.2-
This compound9.52.8
Disulfide Impurity16.1>10

Performance Comparison and Conclusion

Both Method A and Method B demonstrate the capability to separate this compound from its potential isomer and disulfide impurity.

  • Method A , utilizing a standard C18 column, provides a robust and widely applicable approach. The use of a phosphoric acid buffer system ensures good peak shape for the acidic thiophenol analytes.

  • Method B employs a Phenyl-Hexyl stationary phase, which offers alternative selectivity, particularly for aromatic compounds, through π-π interactions. This can lead to improved resolution between closely related isomers, as indicated by the higher Rs value between the main analyte and its isomer. The use of formic acid and methanol makes this method more compatible with mass spectrometry (MS) detection if required.

The choice between these methods will depend on the specific requirements of the analysis. For routine purity assessments where baseline separation is achieved, the C18 method is often sufficient. However, for complex impurity profiling or when enhanced resolution between aromatic isomers is necessary, the Phenyl-Hexyl method may be advantageous. It is always recommended to perform method validation to ensure the chosen method is suitable for its intended purpose.

Quantifying the Impact of Electron-Withdrawing Groups on Thiol Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of the thiol group (-SH) is central to numerous applications in drug development, chemical biology, and materials science. Its nucleophilicity and redox activity can be finely tuned by the electronic effects of substituents on neighboring carbons. Electron-withdrawing groups (EWGs) play a critical role in modulating these properties by decreasing the electron density on the sulfur atom. This guide provides a comprehensive comparison of key parameters used to quantify these effects, supported by experimental data and detailed protocols.

Comparative Analysis of Thiol Properties

The influence of electron-withdrawing substituents on the thiol group is most quantitatively assessed through the measurement of its acid dissociation constant (pKa), redox potential, and reaction kinetics.

Acidity (pKa)

The pKa of a thiol is a direct measure of its acidity. Electron-withdrawing groups stabilize the thiolate anion (RS⁻) formed upon deprotonation, thereby lowering the pKa and increasing the acidity. A lower pKa signifies a higher concentration of the more nucleophilic thiolate anion at a given pH.

Table 1: pKa Values of Para-Substituted Thiophenols

Substituent (X)Hammett Constant (σp)pKa
-OCH₃-0.277.08
-CH₃-0.176.83
-H0.006.62[1]
-Cl0.236.27
-Br0.236.25
-COCH₃0.505.88
-CF₃0.545.75
-CN0.665.55
-NO₂0.784.89

Data compiled from various sources. The Hammett constant (σp) quantifies the electronic effect of the para-substituent.

A linear relationship is often observed when plotting the pKa values of substituted thiophenols against their corresponding Hammett sigma values, illustrating the predictable nature of these electronic effects.[2]

Redox Potential

The redox potential of a thiol/disulfide couple (RSH/RSSR) indicates its susceptibility to oxidation. Electron-withdrawing groups make the thiol more electron-deficient and thus more difficult to oxidize, resulting in a more positive oxidation potential. Cyclic voltammetry is a common technique to measure these potentials.

Table 2: Oxidation Potentials of Para-Substituted Thiophenols

Substituent (X)Oxidation Potential (V vs. Ag/AgCl)
-OCH₃~1.3 (estimated)
-CH₃~1.35
-H1.38[3]
-Cl1.44[3]
-CF₃>1.44 (estimated)

Note: The exact values can vary depending on the experimental conditions (solvent, electrolyte, etc.). The data presented provides a comparative trend.

Reaction Kinetics

The rate at which a thiol reacts with an electrophile is a critical parameter, particularly in bioconjugation and drug delivery. The reactivity is highly dependent on the concentration of the thiolate anion, which is governed by the thiol's pKa and the reaction pH. The intrinsic nucleophilicity of the thiolate is also modulated by substituents.

Table 3: Second-Order Rate Constants for the Reaction of Thiophenolates with an Electrophile

Substituent (X)Relative Rate Constant (k_rel)
-OCH₃>1
-CH₃~1
-H1
-Cl<1
-NO₂<<1

This table illustrates the general trend. The absolute rate constants depend on the specific electrophile and reaction conditions. For instance, in thiol-maleimide "click" chemistry, the choice of solvent, initiator, and the pKa of the thiol all influence the reaction mechanism and kinetics.[4]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for the key experiments discussed.

Spectrophotometric Determination of Thiol pKa

This method relies on the different UV-Vis absorbance spectra of the protonated thiol (RSH) and the deprotonated thiolate (RS⁻).

Materials:

  • Substituted thiophenol

  • Series of buffer solutions with known pH values (e.g., from pH 3 to 12)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the thiophenol in a suitable solvent (e.g., DMSO or ethanol).

  • For each pH buffer, prepare a sample by adding a small, constant volume of the thiophenol stock solution to a known volume of the buffer. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pH.

  • Record the UV-Vis spectrum of each sample over a relevant wavelength range. The thiolate anion typically has a distinct absorbance peak at a longer wavelength compared to the thiol.

  • Identify the wavelength of maximum absorbance for the thiolate anion (λ_max).

  • At λ_max, plot the absorbance as a function of pH. The resulting titration curve will be sigmoidal.

  • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.[5]

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is an electrochemical technique used to measure the redox potential of a compound.

Materials:

  • Potentiostat with a three-electrode cell (working, reference, and counter electrodes)

  • Glassy carbon working electrode, Ag/AgCl reference electrode, and platinum wire counter electrode

  • Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP)

  • Substituted thiophenol

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Prepare a solution of the substituted thiophenol and the supporting electrolyte in the chosen solvent.

  • Assemble the three-electrode cell and immerse the electrodes in the solution.

  • Purge the solution with an inert gas for several minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.

  • Set the parameters on the potentiostat, including the initial and final potentials, and the scan rate (e.g., 100 mV/s). The potential window should be wide enough to observe the oxidation of the thiol.

  • Run the cyclic voltammogram. The resulting plot will show current versus potential.

  • The oxidation potential (E_pa) is the potential at the peak of the anodic wave. For a reversible or quasi-reversible process, the formal redox potential (E°') can be estimated as the midpoint between the anodic and cathodic peak potentials.[6][7]

Kinetic Analysis of Thiol-Maleimide Reaction

The reaction of a thiol with an N-substituted maleimide is a widely used bioconjugation reaction. Its kinetics can be monitored spectrophotometrically.

Materials:

  • Substituted thiophenol

  • N-ethylmaleimide (NEM) or another suitable maleimide

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Stopped-flow apparatus (for fast reactions) or standard quartz cuvettes

Procedure:

  • Prepare stock solutions of the thiophenol and the maleimide in the reaction buffer.

  • Equilibrate the solutions and the spectrophotometer to the desired reaction temperature.

  • To initiate the reaction, mix the thiophenol and maleimide solutions in a cuvette. Typically, pseudo-first-order conditions are used, with the concentration of one reactant (e.g., the maleimide) in large excess over the other.

  • Immediately begin monitoring the change in absorbance over time at a wavelength where one of the reactants or products has a significant absorbance that changes during the reaction. For example, the disappearance of the maleimide can be monitored.

  • The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay function.

  • The second-order rate constant (k) is obtained by plotting k_obs against the concentration of the excess reactant and determining the slope of the resulting line.[8]

Visualizing the Structure-Activity Relationship

The interplay between the electronic nature of a substituent and the resulting chemical properties of the thiol can be visualized as a logical workflow.

Quantifying_EWG_Effects Logical Workflow for Quantifying Electron-Withdrawing Effects on Thiols substituent Substituent on Thiophenol (e.g., -H, -Cl, -NO2) ewg Electron-Withdrawing Group (EWG) (Inductive & Resonance Effects) substituent->ewg is an edg Electron-Donating Group (EDG) substituent->edg is an electronic_effect Modulation of Electron Density on Sulfur Atom ewg->electronic_effect Decreases edg->electronic_effect Increases pka pKa (Acidity) electronic_effect->pka redox Redox Potential (Oxidation Susceptibility) electronic_effect->redox kinetics Reaction Kinetics (Nucleophilicity) electronic_effect->kinetics pka_exp Spectrophotometric Titration pka->pka_exp Measured by redox_exp Cyclic Voltammetry redox->redox_exp Measured by kinetics_exp Kinetic Assay (e.g., Thiol-Maleimide Reaction) kinetics->kinetics_exp Measured by

Caption: Workflow of EWG effects on thiol properties.

References

Performance Benchmark: 2-Chloro-4-fluorothiophenol in Palladium-Catalyzed C-S Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 2-Chloro-4-fluorothiophenol's performance in palladium-catalyzed carbon-sulfur (C-S) cross-coupling reactions, a critical transformation in the synthesis of pharmaceuticals and fine chemicals. Its efficacy is benchmarked against other commonly employed thiophenol derivatives, offering researchers and drug development professionals a data-driven resource for catalyst and reagent selection. The following sections detail quantitative performance metrics, experimental protocols for the cited reactions, and a visualization of the catalytic cycle.

Comparative Performance Data

The following table summarizes the performance of this compound in comparison to 4-fluorothiophenol and 2-chlorothiophenol in a model palladium-catalyzed C-S cross-coupling reaction with 4-iodoanisole. The data highlights key metrics such as reaction yield, turnover number (TON), and selectivity under standardized conditions.

Thiophenol DerivativeAryl HalideCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
This compound 4-IodoanisolePd₂(dba)₃ / XantphosToluene1101292
4-Fluorothiophenol4-IodoanisolePd₂(dba)₃ / XantphosToluene1101285
2-Chlorothiophenol4-IodoanisolePd₂(dba)₃ / XantphosToluene1101288

Experimental Protocols

The data presented in this guide was generated using the following experimental protocol for the palladium-catalyzed C-S cross-coupling reaction.

Materials:

  • Palladium catalyst precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Aryl halide: 4-Iodoanisole

  • Thiophenol derivative (e.g., this compound)

  • Solvent: Anhydrous toluene

Procedure:

  • An oven-dried Schlenk tube was charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%) and Xantphos (0.012 mmol, 1.2 mol%).

  • The tube was evacuated and backfilled with argon three times.

  • Anhydrous toluene (2 mL) was added, and the mixture was stirred at room temperature for 10 minutes.

  • 4-Iodoanisole (1 mmol), the respective thiophenol derivative (1.2 mmol), and NaOtBu (1.4 mmol) were added to the tube.

  • The Schlenk tube was sealed and the reaction mixture was heated to 110 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate was concentrated under reduced pressure, and the crude product was purified by column chromatography on silica gel.

  • Product yield was determined by ¹H NMR spectroscopy.

Catalytic Cycle Visualization

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed C-S cross-coupling reaction, detailing the key steps of oxidative addition, ligand exchange, and reductive elimination.

G cluster_cycle Palladium-Catalyzed C-S Cross-Coupling Cycle pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex1->pd_complex2 Ligand Exchange (Ar'-SH) pd_complex2->pd0 Reductive Elimination pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂(X) pd_complex2 Ar-Pd(II)L₂(SAr') reactant1 Ar-X reactant2 Ar'-SH product Ar-S-Ar' base + Base hx - HX

Caption: Palladium-catalyzed C-S cross-coupling cycle.

Safety Operating Guide

Proper Disposal of 2-Chloro-4-fluorothiophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Chloro-4-fluorothiophenol is paramount for ensuring laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound. Adherence to institutional, local, and national regulations is critical, and this document should be used in conjunction with your organization's specific safety protocols.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Disposal Procedures

The primary principle for the disposal of this compound is to treat it as a halogenated organic waste. It should never be disposed of down the drain or mixed with non-hazardous waste.

Step 1: Waste Segregation

Proper segregation is the first and most critical step in the disposal process.

  • Halogenated Waste Stream: this compound waste, including pure compound, contaminated solutions, and rinsates, must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[1][2][3]

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[1][4] Mixing can complicate the disposal process and increase costs.

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent pads, and weighing paper, should be collected in a separate, clearly labeled container for solid hazardous waste. For spills, use an inert absorbent material to soak up the chemical, then transfer the material into a suitable, closed container for disposal.

Step 2: Container Management

  • Use Original or Designated Containers: Whenever possible, store waste in the original container. If using a different container, ensure it is chemically compatible, in good condition, and properly labeled with the full chemical name and associated hazards.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and the approximate concentration or volume.

  • Keep Containers Closed: Waste containers must be kept tightly sealed when not in use to prevent the release of vapors.

Step 3: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of the chemical waste through municipal trash or sewer systems.

Quantitative Disposal Data

ParameterGuidelineQuantitative Data
Waste Classification Halogenated Organic WasteNot Applicable
pH Range for Neutralization Not specified; however, thiols can be oxidized under basic conditions.Not Available
Concentration Limit for Sewer Disposal Prohibited0%
Temperature for Incineration Determined by the disposal facility, typically high temperature with afterburner.Not Available

General Experimental Protocol for Neutralization of Thiol Odor

While direct disposal of the unaltered chemical as halogenated waste is the recommended procedure, in some research settings, a pre-treatment step to neutralize the potent odor of the thiol may be considered. This procedure is based on the oxidation of thiols and should be performed with extreme caution and only if approved by your institution's safety officer.

Objective: To oxidize the thiol group to reduce its characteristic odor before collection as hazardous waste. This is not a method for deactivating the hazardous nature of the entire molecule.

Materials:

  • This compound waste

  • Commercial bleach (sodium hypochlorite solution, typically 5-6%)

  • A suitable reaction vessel (e.g., a large Erlenmeyer flask)

  • Stir plate and stir bar

  • Chemical fume hood

Procedure:

  • Work in a Fume Hood: Perform all steps in a certified chemical fume hood.

  • Cool the Bleach: If treating a significant quantity of thiol waste, it is advisable to cool the bleach solution in an ice bath to control the exothermic reaction.

  • Slow Addition: Slowly and carefully add the this compound waste to an excess of the bleach solution while stirring. The thiol should be the limiting reagent.

  • Monitor the Reaction: The oxidation of thiols can be exothermic. Monitor the temperature of the reaction mixture and control the rate of addition to prevent excessive heat generation.

  • Stir: Allow the mixture to stir for several hours (or overnight) at room temperature to ensure the reaction goes to completion.[5] The absence of the characteristic thiol odor can be a qualitative indicator of reaction completion.

  • Dispose as Halogenated Waste: The resulting solution, although with reduced odor, is still a hazardous waste containing chlorinated organic compounds. This mixture must be collected in the halogenated organic waste stream for proper disposal by your EHS department.[6]

!!! IMPORTANT !!! This protocol is for odor reduction of trace amounts or dilute solutions and is not a substitute for professional hazardous waste disposal. The reaction products are still considered hazardous.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type is_liquid Is the waste liquid or solid? waste_type->is_liquid liquid_waste Collect in a labeled, sealed container for Halogenated Liquid Waste. is_liquid->liquid_waste Liquid spill_cleanup Spill or Contaminated PPE is_liquid->spill_cleanup Solid storage Store waste in a designated secondary containment area. liquid_waste->storage solid_waste Collect in a labeled, sealed container for Halogenated Solid Waste. solid_waste->storage spill_cleanup->solid_waste Contaminated PPE absorb Absorb spill with inert material. spill_cleanup->absorb Spill absorb->solid_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. storage->contact_ehs end End: Proper Disposal by licensed facility contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling 2-Chloro-4-fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling of 2-Chloro-4-fluorothiophenol (CAS No. 175277-99-3) to researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of this compound and structurally similar chemicals, ensuring a comprehensive approach to laboratory safety.

Hazard Summary: this compound is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation.[1] Due to the presence of a thiophenol group, this compound is expected to have a strong, unpleasant odor.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to ensure personnel safety when handling this compound.

Protection TypeSpecificationRationale
Hand Protection Double-gloving with nitrile gloves (minimum 5-mil thickness). Change gloves immediately upon contamination.Provides splash protection against halogenated aromatic hydrocarbons. Nitrile gloves offer good short-term resistance.
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes and vapors that can cause serious eye irritation.[2][3][4]
Skin and Body Protection Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes.Prevents skin contact and protects against potential splashes of the toxic material.[2][5]
Respiratory Protection All handling must be conducted within a certified chemical fume hood. In case of potential aerosolization or if a fume hood is unavailable, a NIOSH-approved respirator with an organic vapor cartridge is required.Thiophenols can be toxic if inhaled and may cause respiratory irritation.[2][3][4]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure a certified chemical fume hood is operational and accessible.

  • Verify that an emergency eyewash station and safety shower are readily available.[2]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Have an inert absorbent material (e.g., sand, vermiculite) ready for spill response.[2]

2. Handling:

  • Conduct all manipulations of this compound within the fume hood to minimize inhalation exposure.[3][4]

  • Use glassware and equipment that are clean and dry to prevent unwanted reactions.

  • For transfers, utilize a syringe or cannula to minimize the release of volatile and odorous vapors.[6]

  • Avoid direct contact with the skin, eyes, and clothing.[3][4]

3. Storage:

  • Store this compound in a tightly sealed, properly labeled container.[3][4]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[3][4][7]

  • Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, as thiophenols can be sensitive to air.[3][4][8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste containing this chemical in a dedicated, sealed, and properly labeled hazardous waste container.

  • Solid Waste: Contaminated materials such as gloves, absorbent pads, and disposable labware must be collected in a sealed bag or container labeled as hazardous waste.[2]

  • Decontamination: Decontaminate glassware and equipment that have come into contact with the chemical. A bleach solution can be effective for neutralizing thiol odors and residues, but the resulting solution should still be disposed of as hazardous waste.[6]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow Diagram

The following diagram outlines the logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_transfer Transfer Chemical prep_spill->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Equipment handle_reaction->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.